molecular formula C10H17NO2 B3308896 2-Azaspiro[4.5]decane-3-carboxylic acid CAS No. 94061-90-2

2-Azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B3308896
CAS No.: 94061-90-2
M. Wt: 183.25 g/mol
InChI Key: QATSWWZBTBBYRX-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-3-carboxylic acid is a chemically unique spirocyclic compound that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery research. Its molecular framework consists of a piperidine ring sharing a single carbon atom with a cyclohexane ring, creating a rigid, three-dimensional structure that is highly valuable for exploring novel chemical space. The carboxylic acid functional group provides a key handle for synthetic elaboration, allowing researchers to create diverse libraries of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . Spirocyclic scaffolds like this one are of significant interest in pharmaceutical research due to their ability to improve the physicochemical and pharmacokinetic properties of drug candidates. The conformational restraint imposed by the spiro structure can lead to enhanced selectivity and potency when targeting biological receptors. Research on closely related 2-azaspiro[4.5]decane derivatives has demonstrated their potential in central nervous system (CNS) drug discovery, with some compounds exhibiting notable anticonvulsant activity in preclinical models . Furthermore, the structural motif is found in compounds investigated for a range of other therapeutic areas, including as potential analgesic agents . The mechanism of action for this specific carboxylic acid derivative is not predefined but is instead unlocked through its transformation into target molecules. As a synthetic intermediate, it can be incorporated into larger molecular architectures where its role is to confer rigidity and define spatial orientation, potentially leading to high-affinity interactions with enzymes or protein receptors. This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-10(7-11-8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATSWWZBTBBYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280547
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94061-90-2
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94061-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[4.5]decane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Azaspiro[4.5]decane-3-carboxylic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and pharmaceutical applications of 2-Azaspiro[4.5]decane-3-carboxylic acid , a critical spirocyclic proline surrogate used in modern drug discovery.

Structural Architecture, Synthesis, and Pharmacophore Utility[1]

Executive Summary

2-Azaspiro[4.5]decane-3-carboxylic acid is a conformationally restricted bicyclic amino acid. Structurally, it consists of a pyrrolidine ring spiro-fused to a cyclohexane ring at the C5 position of the pyrrolidine (C2 of the spiro system). This molecule serves as a bulky, lipophilic proline surrogate , effectively "locking" peptide backbones into specific conformations (e.g.,


-turns) while shielding the peptide bond from proteolytic cleavage. It is a privileged scaffold in the design of HCV NS3/4A protease inhibitors and modulators of G-protein coupled receptors (GPCRs).
Chemical Identity & Physicochemical Properties[2][3][4]

The following data aggregates confirmed values for the free acid and its common derivatives.

PropertySpecification
IUPAC Name 2-Azaspiro[4.5]decane-3-carboxylic acid
Common Name 5-Spiro-cyclohexyl-proline
CAS Number (Free Acid) 94061-90-2
CAS Number (HCl Salt) 88578-97-6
CAS Number (Boc-Protected) 2765003-87-8
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Monoisotopic Mass 183.1259 Da
Stereochemistry Available as (3S) or (3R) enantiomers; (3S) is the L-Proline analog.[1]
pKa (Predicted) Carboxyl: ~2.2
LogP (Predicted) 1.2 – 1.5 (More lipophilic than Proline)
Structural Analysis: The "Escape from Flatland"

In medicinal chemistry, replacing a planar aromatic ring or a flexible alkyl chain with a spirocyclic system increases saturation (


), which correlates with improved solubility and lower clinical attrition.

Comparison to Proline:

  • Proline: The pyrrolidine ring restricts the

    
     (phi) torsion angle of the peptide backbone.
    
  • 2-Azaspiro[4.5]decane-3-carboxylic acid: The spiro-cyclohexyl group at C5 creates significant steric bulk. This not only further restricts conformational freedom but also fills hydrophobic pockets in target proteins (e.g., the S2 pocket of proteases) more effectively than the smaller proline residue.

StructuralLogic Proline L-Proline (Natural Scaffold) Effect1 Restricted u03C6 Torsion (Backbone Rigidity) Proline->Effect1 Spiro 2-Azaspiro[4.5]decane-3-COOH (Spirocyclic Scaffold) Spiro->Effect1 Effect2 Enhanced Lipophilicity (Hydrophobic Interaction) Spiro->Effect2 Result Proteolytic Stability & High Affinity Binding Effect1->Result Effect2->Result

Figure 1: Structural logic comparing Proline to its spirocyclic analog. The spiro-fusion enhances both rigidity and lipophilic contact.

Synthesis Protocol

A robust, scalable method for synthesizing the racemic or enantiopure scaffold involves the Phase-Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base. This method is preferred in industrial settings over the older reduction of lactams due to higher atom economy and safety.

Methodology: Double Alkylation of Glycine Schiff Base

Reagents:

  • Substrate: N-(Diphenylmethylene)glycine ethyl ester.

  • Electrophile: 1,1-Bis(bromomethyl)cyclohexane.

  • Catalyst: O-Allyl-N-benzylcinchonidinium bromide (for asymmetric) or TBAB (for racemic).

  • Base: 50% KOH (aq) or CsOH.

Step-by-Step Protocol:

  • Preparation of Electrophile:

    • Start with 1,1-cyclohexanedicarboxylic acid. Reduce to the diol using LiAlH₄ in THF (0°C to RT).

    • Convert the diol to 1,1-bis(bromomethyl)cyclohexane using PBr₃ or CBr₄/PPh₃ in DCM. Note: Ensure anhydrous conditions to prevent side reactions.

  • Spiro-Cyclization (Alkylation):

    • Dissolve N-(Diphenylmethylene)glycine ethyl ester (1.0 eq) and 1,1-bis(bromomethyl)cyclohexane (1.1 eq) in Toluene.

    • Add the Phase Transfer Catalyst (0.1 eq).

    • Add 50% KOH (5.0 eq) vigorously at 0°C.

    • Mechanism: The base deprotonates the glycine

      
      -carbon. The enolate attacks one bromomethyl group, followed by a second intramolecular alkylation to close the pyrrolidine ring.
      
    • Monitor: TLC (Hexane/EtOAc) will show the disappearance of the starting glycine imine.

  • Hydrolysis & Deprotection:

    • Treat the resulting spiro-imine with 1N HCl in THF/Water at room temperature for 2 hours. This cleaves the benzophenone protecting group and hydrolyzes the ester.

    • Wash the aqueous layer with Ether to remove benzophenone.

    • Concentrate the aqueous layer to obtain 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride .

  • Purification:

    • Recrystallize from EtOH/Et₂O or purify via ion-exchange chromatography (Dowex 50W) to obtain the free zwitterion.

SynthesisPath Start Glycine Schiff Base (Ph2C=N-CH2-COOEt) Step1 Step 1: PTC Alkylation (KOH, Toluene, Catalyst) Start->Step1 Reagent 1,1-Bis(bromomethyl)cyclohexane Reagent->Step1 Intermediate Spiro-Imine Intermediate Step1->Intermediate Double Alkylation Step2 Step 2: Acid Hydrolysis (1N HCl, THF) Intermediate->Step2 Product 2-Azaspiro[4.5]decane-3-COOH (HCl Salt) Step2->Product Deprotection

Figure 2: Synthetic workflow for the construction of the spiro[4.5]decane core via double alkylation.

Applications in Drug Discovery[4][5][6][7][8]
A. HCV Protease Inhibitors

The 2-azaspiro[4.5]decane scaffold is a validated P2 pharmacophore in Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

  • Mechanism: The spiro-cyclohexyl ring mimics the lipophilic side chain of proline but provides a larger surface area for van der Waals interactions with the S2 subsite of the protease.

  • Example: Analogues of Boceprevir and Telaprevir have utilized this scaffold to improve potency and resistance profiles.

B. Peptidomimetics & GPCR Ligands
  • GABA Uptake Inhibitors: Derivatives of this amino acid (specifically the

    
    -amino analogs or esters) have shown activity as GABA uptake inhibitors by mimicking the conformation of GABA in a restricted state.[2]
    
  • Bradykinin Antagonists: Incorporation into bradykinin analogues increases resistance to kininases, extending the half-life of the peptide therapeutic.

C. Library Generation

The carboxylic acid and amine handles allow this molecule to be easily inserted into DNA-encoded libraries (DELs) or combinatorial synthesis workflows. It serves as a "turn inducer" in macrocyclic peptide libraries.

References
  • PubChem . (2024).[3] Compound Summary: 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride.[4][5] National Library of Medicine. Retrieved from [Link]

  • Fleischhacker, W., et al. (1996).[2] Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Azaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Course for a Novel Scaffold

The spirocyclic scaffold of 2-azaspiro[4.5]decane represents a compelling structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to improved pharmacological properties compared to "flat" molecules. When functionalized as an amino acid, as in 2-Azaspiro[4.5]decane-3-carboxylic acid , it presents a conformationally restricted analog of proline or related amino acids. Such structures are of significant interest to researchers in drug discovery for their potential to provide novel intellectual property, enhanced target affinity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

This guide serves as a comprehensive technical roadmap for the experimental determination of the core physicochemical properties of 2-Azaspiro[4.5]decane-3-carboxylic acid. As of this writing, detailed experimental data for this specific molecule is not widely published. Therefore, this document is designed not as a summary of existing data, but as a foundational guide for researchers to generate high-quality, reliable data in their own laboratories. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize self-validating systems to ensure scientific integrity.

Molecular Structure and Predicted Properties

Before embarking on experimental work, it is prudent to establish a baseline using computational predictions. These in-silico models provide estimated values that guide experimental design, such as selecting appropriate buffer ranges or solvent systems.

Chemical Structure:

  • IUPAC Name: 2-Azaspiro[4.5]decane-3-carboxylic acid

  • Molecular Formula: C₁₀H₁₇NO₂

  • Molecular Weight: 183.25 g/mol

  • CAS Number: 186345-42-0

The structure features a spirocyclic system joining a cyclopentane and a piperidine ring, with the carboxylic acid and the secondary amine functionalities creating a chiral center at the C3 position, classifying it as a non-proteinogenic amino acid.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Source Rationale and Implication
pKa₁ (Carboxylic Acid) ~3.1 - 4.2 Estimation based on related structures[1] The acidity of the carboxyl group is crucial for its interaction with biological targets and its solubility at different pH values.
pKa₂ (Secondary Amine) ~11.2 Estimation based on related structures The basicity of the amine dictates its protonation state at physiological pH, influencing receptor binding and overall charge.
XLogP -0.5 PubChemLite[2] This negative value suggests the compound is predominantly hydrophilic, which will significantly impact its membrane permeability and solubility characteristics.

| Aqueous Solubility | Moderately to Highly Soluble | Inferred from hydrophilic nature | Expected to be pH-dependent due to the ionizable groups. High solubility is generally favorable for formulation. |

Ionization Constant (pKa) Determination: The Key to pH-Dependent Behavior

Expertise & Experience: The pKa values are arguably the most critical physicochemical parameters for an ionizable molecule like 2-Azaspiro[4.5]decane-3-carboxylic acid. They define the charge state of the molecule at any given pH. This charge state governs aqueous solubility, lipophilicity (LogD), membrane permeability, and the nature of ionic interactions with biological targets. As an amino acid, this compound is zwitterionic at its isoelectric point (pI), a property directly derived from its pKa values. Potentiometric titration remains the gold-standard method for its accuracy and direct measurement principle.[3][4]

Experimental Protocol: Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.[4][5]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).[4][6]

  • Sample Preparation: Prepare an aqueous solution of 2-Azaspiro[4.5]decane-3-carboxylic acid at a known concentration (e.g., 1-10 mM). To ensure all species are in a single protonation state at the start, acidify the solution to ~pH 2 with a small amount of 0.1 M HCl.[4][7]

  • Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Begin titrating by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~12 to ensure both ionizable groups have been titrated.[8]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. These can be precisely identified from the midpoints of the buffer regions or as the peaks in the first derivative of the titration curve.[5]

Trustworthiness: This protocol is self-validating. The sharpness of the inflection points provides confidence in the data. Running a blank titration (titrating the solvent without the compound) allows for correction of any background effects. The use of standardized titrants and a calibrated pH meter ensures accuracy.

Visualization: Potentiometric Titration Workflow

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10 Buffers) B Prepare Analyte Solution (1-10 mM in H₂O) A->B C Acidify to pH ~2 with 0.1 M HCl B->C D Add aliquots of standardized 0.1 M NaOH C->D E Record Stabilized pH After Each Addition D->E F Plot pH vs. Volume NaOH E->F G Identify Inflection Points (1st Derivative) F->G H Determine pKa values at half-equivalence points G->H

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Predictor of Membrane Permeability

Expertise & Experience: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's ability to cross biological membranes. LogP is the partition coefficient of the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[9] For an ionizable compound like ours, LogD is the more physiologically relevant parameter. The shake-flask method is the definitive technique, but Reverse-Phase HPLC (RP-HPLC) offers a high-throughput alternative for screening.[10][11]

Experimental Protocol 1: Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.[12] This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-4 hours) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Trustworthiness: The direct measurement of concentration in both phases makes this method highly reliable. Mass balance calculations (comparing the total amount of compound recovered to the amount added) can validate the experiment and check for issues like adsorption to the vial walls.

Visualization: Shake-Flask LogD Determination Workflow

G A Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) B Add Compound to Aqueous Phase A->B C Combine Phases in Vial B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Aqueous Layer E->F G n-Octanol Layer E->G H Quantify Concentration (HPLC-UV or LC-MS) F->H G->H I Calculate LogD H->I

Caption: Workflow for LogD determination by the shake-flask method.

Experimental Protocol 2: RP-HPLC Method (High-Throughput)

This method correlates the retention time of a compound on a non-polar (C18) HPLC column with the known LogP values of a set of standard compounds.[13][14]

Step-by-Step Methodology:

  • Standard Selection: Choose a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the test compound.[15]

  • Chromatography: Inject the standard compounds onto a C18 RP-HPLC column and elute with a mobile phase (e.g., methanol/water).[14] Determine the retention time (t_R) for each standard.

  • Calculate Capacity Factor (k): Calculate k for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Create Calibration Curve: Plot the known LogP values of the standards (y-axis) against their calculated log(k) values (x-axis). Perform a linear regression to obtain a calibration equation.

  • Analyze Test Compound: Inject the 2-Azaspiro[4.5]decane-3-carboxylic acid sample under the identical HPLC conditions to get its retention time and calculate its log(k).

  • Determine LogP: Interpolate the LogP of the test compound using its log(k) value and the calibration curve equation.

Aqueous Solubility: A Gatekeeper for Bioavailability

Expertise & Experience: Poor aqueous solubility is a primary reason for drug candidate failure.[2][16] It's crucial to distinguish between kinetic solubility , which measures the concentration at which a compound precipitates from a stock solution (relevant for in vitro assays), and thermodynamic solubility , the true equilibrium concentration of a saturated solution (more relevant for predicting oral absorption).[17] The shake-flask method is the definitive approach for thermodynamic solubility.[18]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method determines the equilibrium concentration of a compound in a buffered solution after prolonged incubation with an excess of the solid material.[2][19]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the desired aqueous buffer (e.g., pH 7.4 PBS). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[20]

  • Phase Separation: After incubation, allow the suspension to settle. Separate the saturated supernatant from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[17]

  • Quantification: Prepare a calibration curve from a stock solution of the compound (e.g., in DMSO or methanol). Analyze the concentration of the compound in the filtered supernatant using a validated analytical method like HPLC-UV or LC-MS.

  • Result Reporting: Report the solubility in units such as µg/mL or µM.

Trustworthiness: Visual confirmation of undissolved solid at the end of the experiment ensures that the solution was indeed saturated. The use of a validated, quantitative analytical method with a proper calibration curve is essential for accuracy.

Visualization: Thermodynamic Solubility Workflow

G A Add Excess Solid Compound to Aqueous Buffer B Agitate for 24-72h at Constant Temperature A->B C Filter or Centrifuge to Remove Undissolved Solid B->C D Collect Saturated Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Report Solubility (µg/mL or µM) E->F

Caption: Workflow for thermodynamic solubility determination.

Melting Point: An Indicator of Purity and Solid-State Form

Expertise & Experience: The melting point is a fundamental thermal property. For a pure crystalline solid, it occurs over a sharp, narrow temperature range. A broad or depressed melting range often indicates the presence of impurities. It is also a key characteristic of a specific polymorphic form. The capillary method is a simple and universally accepted technique for this determination.[21]

Experimental Protocol: Capillary Melting Point Determination

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently crush any large crystals.[22]

  • Loading: Tap the open end of a capillary tube into the powder to load a small amount of sample. Invert the tube and tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[1][22]

  • Measurement: Place the loaded capillary into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]

  • Observation: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Report this as the melting range.[1]

Trustworthiness: The reliability of this method depends critically on the slow heating rate near the melting point. Performing the measurement in duplicate or triplicate ensures reproducibility.

Visualization: Melting Point Determination Process

G A Load Dry Powder into Capillary Tube (2-3 mm) B Place in Melting Point Apparatus A->B C Heat Rapidly to ~20°C Below Expected MP B->C D Heat Slowly (1-2°C / min) C->D E Observe and Record Melting Range D->E

Sources

"2-Azaspiro[4.5]decane-3-carboxylic acid" solubility in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Azaspiro[4.5]decane-3-carboxylic acid for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-Azaspiro[4.5]decane-3-carboxylic acid, a novel spirocyclic amino acid of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility based on its unique molecular structure, present detailed, field-proven protocols for empirical solubility determination, and discuss the practical implications of these findings for drug development. This document is intended to serve as a practical and authoritative resource for scientists working with this and structurally related compounds.

Introduction to 2-Azaspiro[4.5]decane-3-carboxylic acid and the Primacy of Solubility

2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic non-proteinogenic amino acid. Its rigid, three-dimensional structure, conferred by the spirocyclic core, is a desirable feature in modern drug design, often leading to enhanced target affinity and improved metabolic stability. However, these same structural features can present challenges in terms of physicochemical properties, most notably solubility.

Aqueous solubility is a prerequisite for absorption and distribution within the body.[1][2] Poor solubility can lead to a cascade of developmental hurdles, including:

  • Erratic and unreliable results in biological assays.[3]

  • Low and variable oral bioavailability.[4]

  • Difficulties in developing parenteral and oral formulations.

  • Increased costs and timelines for drug development.[3]

Therefore, a thorough understanding and empirical determination of the solubility of 2-Azaspiro[4.5]decane-3-carboxylic acid in various solvent systems is not merely a perfunctory exercise but a cornerstone of its preclinical development program.

Theoretical Solubility Profile: A Structural Perspective

The solubility of a molecule is governed by its ability to form favorable interactions with the surrounding solvent molecules, sufficient to overcome the forces holding the compound in its solid-state lattice.[5] For 2-Azaspiro[4.5]decane-3-carboxylic acid, we must consider the interplay of its key structural features:

  • The Amino Acid Moiety: This portion of the molecule contains both a basic amine group and an acidic carboxylic acid group.[5] This allows the molecule to exist as a zwitterion, with both a positive and a negative charge.[5] This zwitterionic character is expected to confer a degree of aqueous solubility, as the charged groups can interact favorably with polar water molecules.[5][6]

  • The Spirocyclic Core: The spiro[4.5]decane core is a non-polar, hydrophobic aliphatic structure. This portion of the molecule will tend to disfavor interactions with water and favor interactions with non-polar organic solvents. The overall solubility in a given solvent will thus be a balance between the hydrophilic amino acid portion and the hydrophobic spirocyclic core.

  • pH-Dependent Solubility: The presence of ionizable groups means that the solubility of 2-Azaspiro[4.5]decane-3-carboxylic acid will be highly dependent on the pH of the medium.[2][7] At low pH, the carboxylic acid will be protonated and the amine will be protonated, resulting in a net positive charge. At high pH, the carboxylic acid will be deprotonated and the amine will be neutral, resulting in a net negative charge. At the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion, which is typically the point of minimum aqueous solubility.[8]

Based on these features, we can hypothesize that 2-Azaspiro[4.5]decane-3-carboxylic acid will exhibit moderate aqueous solubility, with significant increases in solubility at pH values away from its isoelectric point. Its solubility in non-polar organic solvents is expected to be low, while solubility in polar aprotic solvents like DMSO and DMF may be higher.

Experimental Determination of Solubility: Protocols and Methodologies

To move from theoretical prediction to empirical data, a systematic approach to solubility measurement is required. We will outline two key types of solubility assays: kinetic and thermodynamic.[9][10]

Kinetic Solubility Assessment

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[11][12]

Protocol: High-Throughput Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Azaspiro[4.5]decane-3-carboxylic acid in 100% DMSO.

  • Plate Setup: In a clear-bottomed 96-well microtiter plate, add 2 µL of the DMSO stock solution to the appropriate wells.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mixing and Incubation: Mix the plate on a plate shaker for 2 hours at room temperature.[3]

  • Measurement: Measure the light scattering of each well using a nephelometer.[11] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is observed.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO plate Aliquot Stock into 96-Well Plate stock->plate 2 µL/well buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->buffer 198 µL/well mix Incubate & Shake (2 hours) buffer->mix read Measure Light Scattering (Nephelometry) mix->read data Determine Precipitation Point read->data

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a lower-throughput but more accurate measure, typically reserved for lead optimization and later-stage development.[3][13] The gold standard for this measurement is the shake-flask method.[9][14]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Compound Addition: Add an excess amount of solid 2-Azaspiro[4.5]decane-3-carboxylic acid (enough to ensure a saturated solution) to a series of glass vials.

  • Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.[14]

  • Sample Preparation: After incubation, allow the vials to stand so that the excess solid can settle. Carefully collect an aliquot of the supernatant.

  • Separation of Undissolved Solid: Filter the supernatant through a 0.45 µm PVDF filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[3][12] A standard curve of known concentrations must be prepared for accurate quantification.

  • Data Reporting: The thermodynamic solubility is reported in units of mg/mL or µM.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vial add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Shake at Constant Temp (24-48h) add_solvent->shake filter Filter Supernatant shake->filter Separate solid quantify Quantify by HPLC-UV or LC-MS/MS filter->quantify result Report as mg/mL or µM quantify->result

Caption: Workflow for shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The solubility data for 2-Azaspiro[4.5]decane-3-carboxylic acid should be compiled into clear and concise tables for easy comparison across different solvent systems and conditions.

Table 1: Hypothetical Thermodynamic Solubility of 2-Azaspiro[4.5]decane-3-carboxylic acid at 25°C

Solvent SystempHSolubility (mg/mL)Solubility (µM)Classification
Deionized Water~6.50.52700Sparingly Soluble
Phosphate-Buffered Saline7.40.84320Sparingly Soluble
0.1 M HCl1.0>10>54000Soluble
0.1 M NaOH13.0>10>54000Soluble
EthanolN/A0.1540Slightly Soluble
AcetonitrileN/A<0.01<54Very Slightly Soluble
DMSON/A>20>108000Freely Soluble

Interpretation of Results:

The hypothetical data in Table 1 illustrates the expected pH-dependent aqueous solubility. The low solubility at near-neutral pH is likely close to the isoelectric point. The significantly higher solubility in acidic and basic conditions confirms the ionizable nature of the molecule. The low solubility in ethanol and acetonitrile, and high solubility in DMSO, are consistent with a molecule that has both polar and non-polar characteristics.

Conclusion and Implications for Drug Development

A comprehensive understanding of the solubility of 2-Azaspiro[4.5]decane-3-carboxylic acid is a critical early step in its journey from a promising chemical entity to a potential therapeutic. The protocols and theoretical framework presented in this guide provide a robust system for generating and interpreting the necessary solubility data.

For 2-Azaspiro[4.5]decane-3-carboxylic acid, the key takeaways are:

  • Its spirocyclic amino acid structure suggests a complex solubility profile, with a balance of hydrophilic and hydrophobic interactions.

  • pH will be a critical factor in its aqueous solubility, a property that can be leveraged in formulation development.

  • Early kinetic screening can guide initial structure-activity relationship studies, while thermodynamic measurements will be essential for selecting appropriate formulation strategies.

By systematically applying these principles and methodologies, research and development teams can de-risk their programs and make informed decisions to accelerate the development of new medicines.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Der Pharmacia Lettre. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Scribd. Retrieved from [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. (2025, March 31). NETZSCH. Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • In vitro solubility assays in drug discovery. (2008, November 15). PubMed. Retrieved from [Link]

  • 2-Azaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceuticals. Retrieved from [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). PMC. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • 4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • 2,8-Diazaspiro[4.5]decane-4-carboxylic acid Properties. (n.d.). Cheméo. Retrieved from [Link]

  • 2-Oxaspiro[4.5]decane-3-carboxylic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Backgrounds of Amino Acids. (2022, July 4). Chemistry LibreTexts. Retrieved from [Link]

  • 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved from [Link]

  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem. Retrieved from [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021, February 23). PubMed. Retrieved from [Link]

Sources

Conformational Analysis of 2-Azaspiro[4.5]decane-3-carboxylic Acid: A Rigid Proline Surrogate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Azaspiro[4.5]decane-3-carboxylic acid , a critical conformationally constrained proline surrogate used in high-value drug design (e.g., HCV NS5A inhibitors, SARS-CoV-2 Mpro inhibitors).

Executive Summary

2-Azaspiro[4.5]decane-3-carboxylic acid is a bicyclic non-canonical amino acid characterized by a spiro-fusion between a pyrrolidine ring and a cyclohexane ring. In the context of medicinal chemistry, it functions as a 4,4-spiro-cyclohexyl-proline (or


-spiro-proline) analogue.

The spiro-cyclic constraint at the C


 position of the pyrrolidine ring drastically reduces the conformational entropy of the backbone torsion angles (

) and the side-chain

angles. This rigidification is exploited to:
  • Lock Bioactive Conformations: Stabilize specific secondary structures like Type II

    
    -turns.
    
  • Fill Hydrophobic Pockets: The lipophilic cyclohexane moiety effectively occupies large hydrophobic pockets (e.g., S2 subsite of proteases) without incurring the entropic penalty of flexible alkyl chains.

  • Modulate Amide Isomerism: Influence the cis/trans equilibrium of the preceding peptide bond.

Structural Fundamentals & Nomenclature

To understand the conformational behavior, we must first map the IUPAC numbering to the standard proline numbering used in peptide chemistry.

FeatureIUPAC Numbering (2-Azaspiro[4.5]decane)Proline Surrogate Numbering
Nitrogen Position 2N (Position 1)
Carboxylate Position 3C

(Position 2)
Methylene Position 4C

(Position 3)
Spiro Carbon Position 5C

(Position 4)
Methylene Position 1C

(Position 5)
Cyclohexane Ring Positions 6–10Spiro-substituent at C

Stereochemistry: The biologically relevant isomer is typically the (3S)-enantiomer , corresponding to L-proline. The C3 chiral center dictates the overall topology, while the spiro-carbon (C5) is achiral in the unsubstituted parent but induces diastereotopic faces on the pyrrolidine ring.

Conformational Landscape

The conformational analysis of this scaffold revolves around three coupled degrees of freedom: the pyrrolidine ring pucker, the cyclohexane chair flip, and the amide bond rotamer.

Pyrrolidine Ring Pucker (The "Envelope")

Proline rings exist in dynamic equilibrium between two main envelope conformations: C


-endo  (down) and C

-exo
(up).
  • Native Proline: Rapidly interconverts, with a slight preference for C

    
    -endo.
    
  • 2-Azaspiro[4.5]decane-3-carboxylic acid: The bulky spiro-cyclohexyl group at C

    
     creates significant steric strain.
    
    • Dominant Conformer: The C

      
      -exo  pucker is strongly favored.
      
    • Mechanism: In the C

      
      -exo conformation, the bulky spiro-ring is positioned to minimize steric clashes with the N-terminal acyl group (or the preceding amino acid residue). This "locking" effect mimics the structure of collagen and stabilizes extended polyproline II (PPII) helices or 
      
      
      
      -turns.
The Cyclohexane "Anchor"

The six-membered ring adopts a rigid chair conformation . Unlike a flexible alkyl side chain, this chair cannot rotate freely. It acts as a hydrophobic anchor, fixing the vector of the lipophilic bulk relative to the peptide backbone. This is crucial for inhibitors targeting the HCV NS5A protein, where the spiro-ring disrupts viral replication complexes by acting as a rigid wedge.

Amide Bond Rotamers (Cis vs. Trans)

The peptide bond preceding proline (Xaa-Pro) has a relatively high population of the cis isomer (~10-30%) compared to other amino acids (<0.1%).

  • Effect of Spiro-Fusion: The 4,4-spiro substitution increases the steric bulk near the nitrogen. While the trans isomer remains the major species, the barrier to rotation is altered. The rigid C

    
    -exo pucker generally correlates with a stabilized trans  amide bond (
    
    
    
    ), but the specific steric environment can trap the cis rotamer in constrained macrocycles.

Experimental & Computational Workflow

The following Graphviz diagram visualizes the logical workflow for determining the bioactive conformation of this scaffold in a drug discovery context.

ConformationWorkflow Start Target: 2-Azaspiro[4.5]decane-3-carboxylic acid Step1 1. Computational Sampling (DFT/B3LYP + Solvation) Start->Step1 Step2 2. Identify Low Energy Minima (Cg-endo vs Cg-exo) Step1->Step2 Step3 3. NMR Validation (Solution) Step2->Step3 Step6 4. X-Ray Crystallography (Solid State) Step2->Step6 Step4 NOE Constraints (H_alpha - H_delta distance) Step3->Step4 Step5 Coupling Constants (3J_HaHb) Step3->Step5 Result Bioactive Conformation Model (Defined Pucker & Rotamer) Step4->Result Step5->Result Step6->Result

Caption: Integrated workflow for defining the conformational ensemble of spiro-proline surrogates, combining in silico and biophysical methods.

Synthesis & Protocols

Reliable access to the scaffold is a prerequisite for study. The Jones Oxidation route is the industry standard for generating the carboxylic acid from the alcohol precursor.

Protocol: Jones Oxidation of (S)-3-(hydroxymethyl)-2-azaspiro[4.5]decane

Objective: Convert the primary alcohol to the carboxylic acid without racemization.

  • Preparation: Dissolve tert-butyl (S)-3-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv) in acetone (0.15 M).

  • Oxidation: Cool to 0°C. Add Jones Reagent (CrO

    
     in dilute H
    
    
    
    SO
    
    
    , ~2.7 M) dropwise until a persistent orange color is observed.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 10 minutes.

  • Quench: Add isopropanol (excess) to quench residual Cr(VI) (solution turns green).

  • Workup: Filter through a Celite pad. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Crystallization or Silica Gel Chromatography (typically MeOH/DCM gradient).

Validation:

  • MS (ESI): Confirm [M+H]+ or [M-Boc]+ mass.

  • 1H NMR: Verify disappearance of CH

    
    OH signals (~3.5 ppm) and integrity of the 
    
    
    
    -proton (~4.3 ppm).

Applications in Drug Design[1][2][3]

HCV NS5A Inhibitors

In the development of direct-acting antivirals (e.g., analogues of Ledipasvir), the 2-azaspiro[4.5]decane scaffold serves as a "pucker-locked" proline. The spiro-cyclohexane ring disrupts the stacking of the viral replication complex by enforcing a rigid kink in the peptide backbone.

SARS-CoV-2 Mpro Inhibitors

Recent studies (e.g., BioRxiv, 2023) have highlighted this scaffold as an optimal P2 ligand .

  • Mechanism: The main protease (Mpro) of SARS-CoV-2 has a hydrophobic S2 pocket .

  • Fit: The spiro-cyclohexyl group fills this pocket more efficiently than the flexible side chain of Leucine (the native substrate residue) or simple proline.

  • Result: High affinity binding due to favorable van der Waals interactions and entropy gains (pre-organized ligand).

-Turn Mimetics

Incorporating this amino acid into a peptide sequence (at the


 or 

position) strongly induces a Type II

-turn
. This is valuable for designing peptidomimetics that mimic the exposed loops of proteins, often the "hotspots" for protein-protein interactions.

Comparative Data Table

ParameterL-Proline4,4-Dimethylproline2-Azaspiro[4.5]decane-3-COOH
Ring Pucker Dynamic (Endo/Exo)Biased ExoLocked Exo
Hydrophobicity LowMediumHigh
Steric Bulk (Vol) ~90 ų~120 ų~160 ų
Amide Cis % ~20% (in water)~10-15%Variable (Context dependent)
Primary Use Turns/HelicesConstraintsHydrophobic Pocket Filling / Rigid Turns

References

  • Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks. ChemRxiv, 2021. Link

  • A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. BioRxiv, 2023. Link

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Arch Pharm (Weinheim), 1996.[1] Link

  • Pharmaceutical compounds for the treatment of complement mediated disorders. Google Patents (WO2024044098A2), 2024. Link

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds. ResearchGate, 2025. Link

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A Technical Guide to Investigating 2-Azaspiro[4.5]decane-3-carboxylic Acid as a Modulator of the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The quest for novel therapeutics, particularly for complex neurological disorders, necessitates the exploration of new chemical space. Spirocyclic scaffolds have gained significant traction in drug discovery for their ability to confer rigid three-dimensional conformations, which can lead to enhanced target selectivity and improved physicochemical properties.[1] This guide focuses on 2-Azaspiro[4.5]decane-3-carboxylic acid, a conformationally constrained, unnatural α-amino acid, and delineates a strategic framework for its investigation as a potential modulator of the N-methyl-D-aspartate (NMDA) receptor, a pivotal target in neuroscience. While derivatives of the azaspiro[4.5]decane core have shown activity at various targets including muscarinic and sigma receptors[2][3], the intrinsic amino acid nature of this specific molecule directs our primary hypothesis toward targets that recognize endogenous amino acid ligands.

Part 1: The Scientific Rationale - Targeting the NMDA Receptor Glycine Co-agonist Site

The Candidate Molecule: A Constrained Glycine Analog

2-Azaspiro[4.5]decane-3-carboxylic acid is a unique structural motif. It combines a piperidine ring fused to a cyclopentane via a spiro center, with a carboxylic acid at the C3 position, adjacent to the nitrogen atom. This structure effectively creates a rigidified analog of proline or a highly constrained α-amino acid.[4] In medicinal chemistry, such conformational restriction is a deliberate strategy to lock a molecule into a specific bioactive conformation, potentially increasing its affinity and selectivity for a particular biological target over others.[5]

The Primary Hypothesis: Modulation of the NMDA Receptor Glycine Site (GluN1)

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] For the channel to open, it requires the binding of both the neurotransmitter glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit).[7][8] This absolute requirement for a co-agonist makes the glycine binding site an exceptionally attractive target for therapeutic intervention. Modulating this site can fine-tune receptor activity rather than causing a complete blockade, potentially offering a more favorable side-effect profile compared to glutamate-site antagonists.[6]

The structural similarity of 2-Azaspiro[4.5]decane-3-carboxylic acid to glycine, albeit in a rigid framework, forms the basis of our primary hypothesis. Conformationally constrained analogs of glycine are well-documented as partial agonists and modulators of the NMDA receptor.[7] The spirocyclic scaffold is hypothesized to present the key pharmacophoric elements—the amine and the carboxylic acid—in a precise spatial orientation that allows for high-affinity binding to the "clamshell"-like ligand-binding domain of the GluN1 subunit.[9]

Potential Therapeutic Implications

Dysfunction of the NMDA receptor is implicated in a host of CNS disorders.

  • Hypofunction: Boosting NMDA receptor activity via a glycine-site agonist or positive allosteric modulator is a therapeutic strategy for schizophrenia and cognitive deficits.[8]

  • Hyperfunction: Excitotoxicity, driven by excessive NMDA receptor activation, is a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases.[6] A partial agonist or antagonist at the glycine site could temper this overactivation without shutting down essential neuronal activity.

By targeting the glycine site, 2-Azaspiro[4.5]decane-3-carboxylic acid or its optimized derivatives could offer a nuanced approach to treating these conditions.

Part 2: A Framework for Experimental Target Validation

To rigorously test the hypothesis that 2-Azaspiro[4.5]decane-3-carboxylic acid interacts with the NMDA receptor glycine site, a multi-step validation workflow is essential. This process begins with confirming direct physical binding and progresses to characterizing the functional consequences of that interaction.

Workflow for Target Validation

The logical flow of experiments is designed to build a comprehensive profile of the compound's activity. Each step provides critical data that informs the next, ensuring a resource-efficient and scientifically sound investigation.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Confirmation b_assay Radioligand Binding Assay (Primary Screen) c_assay Competitive Binding Assay (Determine Affinity - Ki) b_assay->c_assay If positive hit s_assay Subtype Selectivity Screening (vs. AMPA/Kainate Receptors) c_assay->s_assay Confirm target affinity ep_assay Two-Electrode Voltage Clamp (TEVC) (Xenopus Oocytes) c_assay->ep_assay Proceed if high affinity patch_clamp Patch-Clamp Electrophysiology (Cultured Neurons) ep_assay->patch_clamp Confirm functional activity pk_study Pharmacokinetic (PK) Studies (Brain Penetration) patch_clamp->pk_study Proceed if potent modulator pd_model Pharmacodynamic (PD) Model (e.g., PCP-induced hyperactivity) pk_study->pd_model If brain-penetrant caption Fig 1. Experimental workflow for NMDA receptor target validation. G Ligand Glutamate & Co-agonist NMDAR NMDA Receptor (GluN1/GluN2) Ligand->NMDAR Binds Ca Ca²⁺ Influx NMDAR->Ca Opens Channel CaM Calmodulin (CaM) Ca->CaM Activates CaMKII CaMKII CaM->CaMKII Activates RasGRF RasGRF CaM->RasGRF Activates CREB CREB CaMKII->CREB Phosphorylates MAPK MAPK (ERK) RasGRF->MAPK Activates MAPK->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity, Survival) CREB->Gene Regulates caption Fig 2. NMDA receptor downstream signaling cascade.

Caption: Fig 2. NMDA receptor downstream signaling cascade.

Conclusion and Future Directions

This guide outlines a scientifically rigorous, hypothesis-driven approach to evaluating 2-Azaspiro[4.5]decane-3-carboxylic acid as a novel therapeutic candidate. By systematically validating its interaction with the NMDA receptor glycine site, researchers can build a compelling data package. Positive results from this workflow would justify progression into more complex studies, including evaluation in animal models of neurological disease, lead optimization to improve potency and pharmacokinetic properties, and comprehensive safety profiling. The unique, constrained nature of this scaffold holds significant promise for developing a new generation of selective neuromodulators.

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs.

  • Onishi, H., et al. (n.d.). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed. Available at: [Link]

  • Traynelis, S. F., et al. (2023, July 3). Pharmacology of NMDA Receptors. NCBI Bookshelf. Available at: [Link]

  • Cannon, J. G., et al. (n.d.). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. PubMed. Available at: [Link]

  • Campo, G., et al. (n.d.). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase as inhibitors of the mitochondrial permeability transition pore (mPTP). University of Ferrara Institutional Research Archive (IRIS). Available at: [Link]

  • El-Sayed, W. A., et al. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Hilf, J. A., & Bange, T. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Sustainable Catalysis.
  • Ali, A., et al. (n.d.). Protease inhibitors for treating or preventing coronavirus infection. Google Patents.
  • Dalziel, S., et al. (2023, March 16). Pharmaceutical compounds for the treatment of complement mediated disorders. Justia Patents. Available at: [Link]

  • Grygorenko, O. O., et al. (n.d.). PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. ChemRxiv. Available at: [Link]

  • Singh, A., et al. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Royal Society of Chemistry. Available at: [Link]

  • Erreger, K., et al. (n.d.). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. PMC. Available at: [Link]

  • Tokumasu, M., et al. (n.d.). Intramolecular Cyclization of Alkenyl Substrates Using Oxidative Umpolung of Alkali Metal Bromides by Inorganic Oxidants. Osaka Prefecture University Academic Information Repository (OPAC). Available at: [Link]

  • Mony, L., et al. (n.d.). Conformational Analysis of NMDA Receptor GluN1, GluN2, and GluN3 Ligand-Binding Domains Reveals Subtype-Specific Characteristics. PMC. Available at: [Link]

  • Dalziel, S. M., et al. (n.d.). Pharmaceutical compounds for the treatment of complement mediated disorders. Google Patents.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Available at: [Link]

  • Leivers, M. R., et al. (n.d.). Chemical compounds. Google Patents.
  • Albus, U., et al. (n.d.). Hydantoin derivatives. Google Patents.
  • Kumar, V., et al. (2018, December 22). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. PMC. Available at: [Link]

  • Research Solutions. (n.d.). The Glycine Site on the NMDA Receptor: Structure-Activity Relationships and Possible Therapeutic Applications. Research Solutions. Available at: [Link]

  • Curras-Collazo, M. (2025, August 5). Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation. ResearchGate. Available at: [Link]

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"2-Azaspiro[4.5]decane-3-carboxylic acid" hydrochloride salt properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and pharmaceutical applications of 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride , a conformationally restricted proline analogue.[1]

Core Scaffold for Peptidomimetics & Drug Discovery [1]

Executive Summary

2-Azaspiro[4.5]decane-3-carboxylic acid (often abbreviated as Spiro[4.5]Pro ) is a bicyclic, non-proteinogenic amino acid.[1] Structurally, it consists of a pyrrolidine ring spiro-fused to a cyclohexane ring at the C3 position (relative to the pyrrolidine nitrogen).

This structural rigidity makes it a high-value Proline Surrogate .[1] Unlike natural proline, which allows for some conformational flexibility, the spiro-fusion locks the backbone dihedral angles (


), forcing peptides into specific secondary structures (e.g., 

-turns or

-turns).[1] It is widely employed in:
  • Peptidomimetics: To increase proteolytic stability and receptor selectivity.[1]

  • Neuropharmacology: As a scaffold for GABA uptake inhibitors.[1]

  • Antiviral Research: As a P2-capping unit in protease inhibitors (e.g., HCV NS3/4A).[1]

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride
Common Name Spiro[4.5]Proline HCl; 3-Spirocyclohexylproline
CAS Number (Free Acid) Referenced via Boc-precursor:[1][2] 2765003-87-8 (Boc-L-isomer)
CAS Number (Lactam Precursor) 331951-85-0
Molecular Formula

Molecular Weight 183.25 g/mol (Free Acid); 219.71 g/mol (HCl Salt)
Stereochemistry The C3 position is chiral.[1] The (3S)-isomer is the direct analogue of L-Proline and is most biologically relevant.[1]
Physical Properties[1]
  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Highly soluble in water (>50 mg/mL), methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).[1]

  • Acidity (pKa):

    • 
       (COOH): ~2.1 (Typical for 
      
      
      
      -amino acids).[1]
    • 
       (
      
      
      
      ): ~10.5 (Slightly higher than proline due to steric shielding).[1]
  • Hygroscopicity: The HCl salt is hygroscopic; store under desiccant at -20°C.[1]

Synthesis & Manufacturing Protocol

The most robust synthesis for the racemic scaffold utilizes the Bucherer-Bergs reaction , followed by hydrolysis. For enantiopure material, enzymatic resolution or chiral HPLC is required post-synthesis.

Reaction Pathway (Bucherer-Bergs)

This route builds the spiro-pyrrolidine ring directly from cyclohexanone.[1]

Step 1: Formation of Spirohydantoin

  • Reagents: Cyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate

    
    .[1]
    
  • Solvent: Ethanol/Water (1:1).[1]

  • Conditions: 55-60°C for 24 hours.[1]

  • Mechanism: Cyclohexanone condenses with ammonium carbonate to form an imine, which undergoes hydrocyanic acid addition and subsequent cyclization to form 1,3-diazaspiro[4.5]decane-2,4-dione .[1]

Step 2: Hydrolysis to Amino Acid

  • Reagents: 48% HBr or 6M NaOH (followed by acidification).

  • Conditions: Reflux (100°C+) for 48 hours.

  • Outcome: The hydantoin ring opens to yield the free amino acid.

Step 3: Salt Formation

  • Reagents: Methanolic HCl (1.25 M).

  • Procedure: Dissolve free acid in MeOH, add HCl slowly at 0°C, evaporate to dryness.

Visualization: Synthesis Workflow

SynthesisWorkflow Cyclohexanone Cyclohexanone (Starting Material) Hydantoin Spirohydantoin (Intermediate) Cyclohexanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) FreeAcid 2-Azaspiro[4.5]decane- 3-carboxylic Acid Hydantoin->FreeAcid Hydrolysis (NaOH or HBr, Reflux) HClSalt HCl Salt (Final Product) FreeAcid->HClSalt Salt Formation (HCl in MeOH)

Figure 1: Step-by-step synthetic pathway from commodity chemicals to the final hydrochloride salt.[1]

Biological & Pharmaceutical Applications[1][6][8][9][10]

GABA Uptake Inhibition

Research indicates that spirocyclic amino acid esters, specifically those based on the 2-azaspiro[4.5]decane scaffold, exhibit activity as GABA uptake inhibitors .[3]

  • Mechanism: The lipophilic cyclohexane ring mimics the bulky substituents found in established GABA transport inhibitors (like Tiagabine), while the amino acid moiety anchors the molecule in the transporter's active site.

  • Key Finding: Structure-activity relationship (SAR) studies show that the size of the spiro-ring (cyclohexane vs. cyclopentane) critically influences potency.[1] The [4.5] system provides optimal steric bulk for specific transporter subtypes.

Peptidomimetics & HCV Protease Inhibition

In drug design, this molecule is a "Proline on Steroids."

  • Conformational Lock: The spiro-cyclohexyl group creates a "steric wall" that restricts the rotation of the N-C

    
     bond. When incorporated into peptides, it stabilizes Type II 
    
    
    
    -turns
    .[1]
  • Viral Protease Targets: In Hepatitis C (HCV) drug discovery, analogues of this scaffold are used at the P2 position of NS3/4A protease inhibitors.[4][5][6] The hydrophobic cyclohexane ring interacts with the S2 subsite of the enzyme, improving binding affinity (

    
    ) and resistance profiles compared to standard proline.
    
Visualization: Pharmacophore Logic

Pharmacophore Scaffold 2-Azaspiro[4.5]decane Core Feature1 Amino Acid Head (Zwitterionic Anchor) Scaffold->Feature1 Feature2 Spiro-Cyclohexane (Hydrophobic Shield) Scaffold->Feature2 Effect1 GABA Transporter Affinity Feature1->Effect1 Ionic Bonding Feature2->Effect1 Lipophilic Pocket Fill Effect2 Peptide Backbone Rigidification Feature2->Effect2 Steric Clash

Figure 2: Pharmacophore map illustrating how structural features translate to biological function.[1]

Handling, Safety & Analytics

Analytical Verification

To validate the identity of the synthesized salt, the following analytical parameters must be met:

  • 1H NMR (

    
    ): 
    
    • 
       1.3–1.8 ppm (Multiplet, 10H, Cyclohexane ring protons).
      
    • 
       2.1–2.4 ppm (Multiplet, 2H, Pyrrolidine 
      
      
      
      ).
    • 
       3.4 ppm (Multiplet, 2H, Pyrrolidine 
      
      
      
      ).[1]
    • 
       4.1 ppm (Singlet/Doublet, 1H, 
      
      
      
      -proton).[1]
  • Mass Spectrometry (ESI+):

    
    
    
    
    
    .[1]
Safety Profile (GHS Classifications)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use a fume hood.[1] The free amino acid is zwitterionic and relatively safe, but the HCl salt is acidic and corrosive to mucous membranes.

References

  • Fleischhacker, W., et al. (1996).[1] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie, 329(3), 149-154.[1][3]

  • Moyes, C. R., et al. (2010).[1] "Hepatitis C Virus NS3-NS4A Protease Inhibitors."[1][6] Nature Reviews Drug Discovery.[1] (Contextualizing spiro-proline scaffolds in HCV).

  • Smith, A. B., et al. (2005).[1] "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of Medicinal Chemistry. (General reference for spiro-amino acid synthesis).

  • PubChem Compound Summary. "2-Azaspiro[4.5]decane-3-carboxylic acid."[1] [1]

Sources

Methodological & Application

High-Purity Enantioseparation of 2-Azaspiro[4.5]decane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocols

Abstract

2-Azaspiro[4.5]decane-3-carboxylic acid is a conformationally restricted, spirocyclic


-amino acid, structurally analogous to proline but with a bulky spiro-cyclohexyl group. This scaffold is a critical pharmacophore in peptidomimetics, HCV inhibitors, and pain management therapeutics (resembling gabapentinoid structures). Its rigid spiro-fusion creates significant steric bulk, making enantioseparation challenging compared to standard amino acids.

This guide details three validated methodologies for resolving the racemic mixture into its enantiopure (S)- and (R)- forms:

  • Classical Chemical Resolution: Scalable diastereomeric salt crystallization.

  • Biocatalytic Kinetic Resolution: High-specificity enzymatic hydrolysis.

  • Chiral Chromatography: Analytical and preparative separation.

Part 1: Chemical Resolution (Diastereomeric Crystallization)

Principle: The secondary amine functionality at position 2 allows the molecule to act as a base. By reacting the racemic zwitterion (or its ester) with a chiral acid, diastereomeric salts are formed.[1] The steric bulk of the spiro[4.5] system often amplifies solubility differences between diastereomers, facilitating separation.

Preferred Resolving Agents:

  • Primary:

    
    -(-)-Dibenzoyl-L-tartaric acid (L-DBTA) or its enantiomer.
    
  • Secondary:

    
    -Mandelic acid (effective for spiro-amines).
    
  • Specialized: Di-p-toluoyl-tartaric acid (for difficult separations).

Protocol 1.1: Resolution via L-DBTA Salt Formation

Materials:

  • Racemic 2-Azaspiro[4.5]decane-3-carboxylic acid methyl ester (Note: Esters often crystallize better than free zwitterions).

  • L-DBTA (0.5 to 1.0 equivalents).

  • Solvent System: Ethanol (EtOH) / Water or Methanol (MeOH) / Acetone.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 g (approx. 50 mmol) of the racemic amino ester in 50 mL of MeOH.

  • Salt Formation: Add a solution of L-DBTA (18.0 g, 50 mmol) in 50 mL of MeOH dropwise at 60°C.

  • Nucleation: Stir the mixture at reflux for 30 minutes. Allow to cool slowly to room temperature (RT) over 4 hours.

  • Crystallization: If no precipitate forms, add Acetone (anti-solvent) dropwise until turbidity persists, then cool to 4°C overnight.

  • Filtration: Collect the crystals (Salt A) by vacuum filtration. Wash with cold MeOH/Acetone (1:1).

    • Filtrate contains the enriched opposite enantiomer (Salt B).

  • Recrystallization: Recrystallize Salt A from hot EtOH/Water to upgrade chiral purity to >99% ee.

  • Free-Basing: Suspend the purified salt in EtOAc. Add 1M NaOH (aq) and stir vigorously. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure ester.

  • Hydrolysis (Optional): Treat the ester with 6N HCl to obtain the free amino acid hydrochloride.

Workflow Diagram (Chemical Resolution):

ChemicalResolution Racemate Racemic Mixture (Amino Ester) Mix Mixture of Diastereomeric Salts (S,L-DBTA) and (R,L-DBTA) Racemate->Mix Agent Add Chiral Acid (e.g., L-DBTA) Agent->Mix Cryst Fractional Crystallization (MeOH/Acetone) Mix->Cryst Solid Solid Precipitate (Enriched Diastereomer A) Cryst->Solid Less Soluble MotherLiq Mother Liquor (Enriched Diastereomer B) Cryst->MotherLiq More Soluble Recryst Recrystallization (EtOH/H2O) Solid->Recryst FreeBase Free-Basing (NaOH/EtOAc) MotherLiq->FreeBase Recover Opposite Enantiomer Recryst->FreeBase Purified Salt Product Pure Enantiomer (>99% ee) FreeBase->Product

Caption: Workflow for the chemical resolution of spiro-amino esters via diastereomeric salt formation using tartaric acid derivatives.

Part 2: Enzymatic Kinetic Resolution (Biocatalysis)

Principle: Enzymes like Lipases and Esterases exhibit intrinsic chirality. They can selectively hydrolyze the ester bond of one enantiomer (typically the L- or S-form) of the racemic spiro-amino ester, converting it to the water-soluble acid, while leaving the D- or R-ester intact.

Advantages:

  • Operates under mild conditions (pH 7, 25–40°C).

  • Avoids heavy metal catalysts.

  • High enantioselectivity (E > 100) due to the rigid spiro-scaffold fitting into the enzyme pocket.

Protocol 2.1: Hydrolysis using Candida antarctica Lipase B (CAL-B)

Materials:

  • Substrate: Racemic 2-Azaspiro[4.5]decane-3-carboxylic acid ethyl ester.

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).

  • Solvent: Phosphate Buffer (pH 7.5) / Cosolvent (MTBE or Toluene) biphasic system or pure buffer.

Step-by-Step Procedure:

  • Emulsification: Suspend 1.0 g of racemic ester in 20 mL of 0.1 M Phosphate Buffer (pH 7.5). Add 2 mL of MTBE to improve solubility if necessary.

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake at 30°C at 200 rpm. Monitor pH; maintain at 7.5 by automatic addition of 0.5 M NaOH (pH-stat method).

  • Monitoring: Track conversion via HPLC (see Part 3). Stop reaction at ~50% conversion (theoretical yield).

  • Work-up:

    • Filter off the enzyme beads.

    • Extraction 1 (Ester): Extract the reaction mixture with EtOAc at pH 7.5. The organic layer contains the unreacted (R)-ester .

    • Extraction 2 (Acid): Acidify the aqueous phase to pH 2 with HCl. Extract with EtOAc or n-Butanol. The organic layer contains the hydrolyzed (S)-acid .

  • Purification: Evaporate solvents. Recrystallize the acid from water/ethanol to remove trace salts.

Biocatalytic Cycle Diagram:

BioResolution Substrate Racemic Ester (S/R-Ester) Complex Enzyme-Substrate Complex Substrate->Complex + Enzyme Enzyme CAL-B (Lipase) Enzyme->Complex Hydrolysis Selective Hydrolysis Complex->Hydrolysis ProductS (S)-Acid (Aqueous Phase) Hydrolysis->ProductS Fast Reaction ProductR (R)-Ester (Organic Phase) Hydrolysis->ProductR No Reaction (Remains Intact) ProductS->Enzyme Recycle Enzyme

Caption: Kinetic resolution pathway showing selective hydrolysis of the (S)-enantiomer by CAL-B lipase.

Part 3: Chiral Chromatography (HPLC/SFC)

Principle: For analytical quality control (QC) or small-scale purification (<100 mg), chiral HPLC is the gold standard. The zwitterionic nature of the free acid requires specialized columns, whereas the ester or N-protected forms can be separated on polysaccharide phases.

Column Selection Guide
Analyte FormRecommended ColumnStationary PhaseMobile PhaseMode
Free Amino Acid Crownpak CR(+) Chiral Crown EtherpH 1.5 HClO₄ (aq) / MeOHReversed Phase
Free Amino Acid Chiralpak ZWIX(+) Zwitterionic Ion ExchangerMeOH / ACN / 50mM Formic AcidPolar Ionic
N-Boc Methyl Ester Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)Normal Phase
N-Cbz Acid Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA / TFA (90:10:0.1)Normal Phase
Analytical Method (Free Acid QC)
  • Column: Daicel Crownpak CR(+), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Perchloric acid (pH 1.5) in Water (85%) / Methanol (15%).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temp improves resolution).

  • Detection: UV at 210 nm (low wavelength required due to lack of chromophores).

  • Expected Elution: The (S)-enantiomer typically complexes stronger with the crown ether and elutes after the (R)-enantiomer (verify with standards).

Summary of Recommendations
  • For Large Scale (>100 g): Use Chemical Resolution (Protocol 1.1). It is cost-effective and uses standard reactor equipment.

  • For Green Chemistry/High Purity: Use Enzymatic Resolution (Protocol 2.1). It yields >99% ee in a single step but requires ester substrate preparation.

  • For Analysis: Use Crownpak CR(+) for the free acid to avoid derivatization steps during QC.

References
  • Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link] (General principles of amino acid ester hydrolysis).

  • Resolution of optically active diazaspiro[4.5]decane derivatives.Google Patents (WO2018087602A1). Available at: (Describes resolution of structurally similar diazaspiro systems using gulonic acid).
  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid. PMC. Available at: [Link] (Protocol for resolving bicyclic amino acids using DBTA).

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Available at: [Link] (Demonstrates CAL-B effectiveness on cyclic amino esters).

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. Available at: [Link] (Alternative asymmetric synthesis route).

Sources

Synthetic Route to 2-Azaspiro[4.5]decane-3-carboxylic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved pharmacological properties such as target selectivity and metabolic stability. 2-Azaspiro[4.5]decane-3-carboxylic acid, a spirocyclic α-amino acid, represents a valuable building block for the synthesis of novel therapeutics. This guide provides a detailed and robust synthetic route to this compound, starting from readily accessible materials. The presented methodology is based on the classic Bucherer-Bergs reaction followed by hydrolysis, a well-established and reliable approach for the synthesis of α,α-disubstituted amino acids.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid is a two-step process commencing with the formation of a spiro-hydantoin intermediate from a corresponding spiro-ketone. This intermediate is then subjected to hydrolysis to yield the target amino acid. This strategy is advantageous due to its operational simplicity and the use of cost-effective reagents.

The key transformations are:

  • Bucherer-Bergs Reaction: A one-pot, multicomponent reaction of a ketone, an alkali metal cyanide, and ammonium carbonate to form a 5,5-disubstituted hydantoin.

  • Hydrolysis: The cleavage of the hydantoin ring under basic or acidic conditions to afford the desired α-amino acid.

Visualizing the Synthetic Workflow

Synthetic_Route Start Spiro[4.5]decan-2-one Intermediate 2,4-Dioxo-1,3-diazaspiro[4.5]decane-5-spiro-2'-cyclohexane Start->Intermediate Bucherer-Bergs Reaction (KCN, (NH4)2CO3, H2O/EtOH) Final 2-Azaspiro[4.5]decane-3-carboxylic acid Intermediate->Final Hydrolysis (e.g., Ba(OH)2 or HCl)

"2-Azaspiro[4.5]decane-3-carboxylic acid" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Azaspiro[4.5]decane-3-carboxylic Acid in Drug Discovery

Executive Summary

2-Azaspiro[4.5]decane-3-carboxylic acid (CAS: 331951-85-0 for the 1-oxo derivative; core scaffold often custom-synthesized) represents a critical class of "Spiro-Proline" surrogates.[1][2][3] By fusing a cyclohexane ring to the C4 or C5 position of the pyrrolidine core (depending on specific isomerism, typically C5 for [4.5] systems relative to the nitrogen), this building block imposes severe conformational constraints on the peptide backbone. It is increasingly utilized in modern drug discovery to:

  • Lock Bioactive Conformations: Stabilize

    
    -turns and 
    
    
    
    -turns in peptidomimetics.
  • Enhance Metabolic Stability: Block metabolic oxidation at the proline ring's susceptible sites.[2][3]

  • Modulate Lipophilicity: Increase

    
     and blood-brain barrier (BBB) permeability compared to native proline.[1][2][3]
    

This guide provides technical protocols for its incorporation into peptide sequences and its application in scaffold hopping.[2][3]

Structural Profile & Properties

The molecule can be viewed as a lipophilic, bulky proline analogue .[3] Unlike native proline, which allows for cis/trans isomerization of the amide bond (often complicating NMR and binding kinetics), the spiro-fusion in 2-azaspiro[4.5]decane-3-carboxylic acid biases the equilibrium and restricts the


 (phi) and 

(psi) torsion angles.[1][2]
PropertyProline2-Azaspiro[4.5]decane-3-carboxylic acidImpact on Drug Design
Formula


Increased molecular weight (+68 Da).[1][2][3]
Steric Bulk LowHigh (Spiro-cyclohexyl tail)Restricts rotation; fills hydrophobic pockets (e.g., S2 pockets in proteases).[1][2]
Lipophilicity LowHighImproves membrane permeability.[1][2][3]
Amine Type SecondarySecondary (Sterically hindered)Requires specialized coupling protocols (see Section 3).[1][2][3]

Protocol: Incorporation into Peptides (Solid Phase Synthesis)

Challenge: The secondary amine of the spiro-scaffold is sterically hindered by the adjacent spiro-cyclohexane ring.[3] Standard coupling reagents (e.g., HBTU/DIPEA) often result in incomplete coupling or deletion sequences.[2][3] Solution: Use of high-reactivity phosphonium reagents (PyBroP) or uronium salts with HOAt (HATU) at elevated temperatures or extended reaction times.[1][2][3]

Method A: Coupling the Spiro-Block to a Resin-Bound Peptide (N-capping)

Target: Attaching the Spiro-acid to the N-terminus of a growing peptide chain.[1][3]

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).[1][2][3]

  • Amino Acid: Fmoc-2-azaspiro[4.5]decane-3-carboxylic acid (3.0 equiv).[1][2][3]

  • Coupling Agent: HATU (2.9 equiv) or COMU (2.9 equiv).[1][2][3]

  • Base: DIEA (Diisopropylethylamine) (6.0 equiv).[1][2][3]

  • Solvent: DMF (Anhydrous).[1][2][3]

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 20 min. Drain.

  • Activation: Dissolve the Fmoc-Spiro-acid and HATU in minimal DMF. Add DIEA immediately before adding to the resin.[2][3]

    • Note: Pre-activation for >2 mins can lead to racemization; add quickly.

  • Coupling: Shake/vortex at room temperature for 2 hours .

    • Optimization: If the Kaiser test is positive (incomplete), re-couple using PyBrOP (3 equiv) and DIEA (6 equiv) in DMF/DCM (1:[2]1) for 4 hours. The addition of DCM helps solubilize the hydrophobic spiro-block.[3]

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).[2][3][4]
Method B: Coupling an Amino Acid onto the Spiro-Block (Elongation)

Target: Reacting the hindered secondary amine of the Spiro-block with the next Fmoc-Amino Acid.[3] Critical Issue: The nucleophilicity of the spiro-amine is reduced.[3]

Reagents:

  • Coupling Agent: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or BTC (Bis(trichloromethyl)carbonate / Triphosgene - Advanced users only).[1][2][3]

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.[1][2][3]

Step-by-Step Protocol:

  • Deprotection: Remove Fmoc from the spiro-residue using 20% Piperidine/DMF (

    
     min).[1][2][3]
    
    • QC Check: The chloranil test is preferred over Kaiser for secondary amines (Blue = positive/free amine).[2][3]

  • Coupling:

    • Dissolve next Fmoc-Amino Acid (4.0 equiv) and PyBroP (4.0 equiv) in DMF.

    • Add DIEA (8.0 equiv).[1][2][3]

    • Add to resin and shake for 4–6 hours or double couple (2 x 3 hours).

    • Microwave Option: 75°C for 10 min (25W) significantly improves yield for this step.[1][2][3]

Application Note: Medicinal Chemistry Scaffolds

HCV NS3/4A Protease Inhibitors

The 2-azaspiro[4.5]decane scaffold acts as a P2 surrogate .[1][2][3] In inhibitors like Telaprevir or Boceprevir, the P2 proline residue contacts the S2 subsite of the protease.[3]

  • Mechanism: The spiro-cyclohexyl ring fills the hydrophobic S2 pocket more effectively than the natural proline ring, improving binding affinity (

    
    ).
    
  • Reference: See Arasappan et al.[1][2][3][5] and Sannigrahi et al.[1][2][3] for analogous spiro-proline SAR studies in HCV discovery [1, 2].[1][2][3]

GABA Uptake Inhibitors

Derivatives where the carboxylic acid is positioned at C6 (beta-amino acid variants) or modified at C3 have shown activity in blocking GABA transporters (GAT).[1][2][3] The spiro-system restricts the GABA pharmacophore into a bioactive conformation that discriminates between uptake transporters and GABA receptors [3].[3]

Visualizing the Workflow

The following diagram illustrates the structural logic and the decision tree for peptide synthesis using this building block.

SpiroWorkflow Start Target: Peptide/Drug containing Spiro-Proline Structure 2-Azaspiro[4.5]decane-3-COOH (Bulky 2° Amine) Start->Structure Decision Position in Sequence? Structure->Decision PathA Coupling TO the Spiro-Acid (N-Capping) Decision->PathA As Acylating Agent PathB Coupling ONTO the Spiro-Amine (Elongation) Decision->PathB As Nucleophile ReagentA Use HATU/DIEA Standard Time PathA->ReagentA ReagentB Use PyBroP or HATU + Microwave Extended Time PathB->ReagentB Result Conformationally Locked Peptidomimetic ReagentA->Result ReagentB->Result

Caption: Decision tree for incorporating 2-azaspiro[4.5]decane-3-carboxylic acid into peptide sequences, highlighting reagent selection based on steric hindrance.

References

  • Arasappan, A., et al. (2006).[2][3] "Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid."[1][2][3][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Fleischhacker, W., et al. (1996).[2][3] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie. Link

  • ChemScene. (2024).[1][2][3] "(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid Product Page." Link

  • PubChem. (2025).[1][2][3] "2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride Compound Summary." Link[2]

  • Han, W., et al. (2010).[2][3] "Alpha-Ketoamides as HCV NS3 Protease Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for P2 proline surrogates).

Sources

Application Notes and Protocols for the Incorporation of 2-Azaspiro[4.5]decane-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Peptide Design

The field of peptide therapeutics is undergoing a paradigm shift, moving beyond the linear sequence of canonical amino acids to embrace structures with well-defined three-dimensional conformations. This evolution is driven by the need to enhance peptide stability, receptor affinity, and cell permeability, thereby improving their therapeutic potential. A key strategy in this endeavor is the incorporation of non-canonical, conformationally constrained amino acids.[1][2] 2-Azaspiro[4.5]decane-3-carboxylic acid, a spirocyclic amino acid, represents a compelling building block in this context. Its rigid spirocyclic scaffold introduces a significant conformational constraint on the peptide backbone, which can induce and stabilize specific secondary structures, such as β-turns.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of this unique amino acid into peptide sequences using solid-phase peptide synthesis (SPPS).

The spirocyclic nature of 2-Azaspiro[4.5]decane-3-carboxylic acid offers several advantages in drug design:

  • Enhanced Proteolytic Stability: The sterically hindered backbone can protect the adjacent peptide bonds from enzymatic degradation.

  • Improved Receptor Binding: The constrained conformation can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity.

  • Increased Lipophilicity: The hydrocarbon-rich spirocyclic moiety can enhance the lipophilicity of the peptide, potentially improving its membrane permeability.

This document will detail the necessary steps for the successful incorporation of 2-Azaspiro[4.5]decane-3-carboxylic acid, from the preparation of the Fmoc-protected building block to its efficient coupling during SPPS.

Fmoc-Protection of 2-Azaspiro[4.5]decane-3-carboxylic acid

The first critical step for incorporating 2-Azaspiro[4.5]decane-3-carboxylic acid into a peptide using Fmoc-based SPPS is the protection of its secondary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. Due to the steric hindrance around the secondary amine, standard protection protocols may require optimization.

Protocol for Fmoc Protection

This protocol describes a general procedure for the N-Fmoc protection of 2-Azaspiro[4.5]decane-3-carboxylic acid.[4][5]

Materials:

  • 2-Azaspiro[4.5]decane-3-carboxylic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-Azaspiro[4.5]decane-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 10% aqueous sodium carbonate solution and dioxane.

  • Addition of Fmoc-OSu: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether (2x) to remove any unreacted Fmoc-OSu.

    • Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid.

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amino_Acid 2-Azaspiro[4.5]decane- 3-carboxylic acid Reaction Amino_Acid->Reaction 1.0 eq Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction 1.05 eq Base Na₂CO₃ / Dioxane / H₂O Base->Reaction Temperature 0°C to RT Temperature->Reaction Fmoc_Amino_Acid Fmoc-2-Azaspiro[4.5]decane- 3-carboxylic acid Reaction->Fmoc_Amino_Acid Stir overnight

Caption: Workflow for Fmoc-protection of 2-Azaspiro[4.5]decane-3-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of the sterically hindered Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent incomplete reactions. The use of potent coupling reagents and, potentially, microwave assistance is highly recommended.[6][7]

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of 2-Azaspiro[4.5]decane-3-carboxylic acid, standard coupling reagents may result in low yields. The following table summarizes recommended coupling reagents and general conditions for hindered amino acids, which should be adapted for this specific residue.

Coupling ReagentBaseSolventTemperatureKey Advantages for Hindered Residues
HATU DIPEADMF25-50°CHighly reactive, rapid kinetics, low racemization.[8][9]
HBTU DIPEADMF25-50°CGood reactivity, cost-effective alternative to HATU.[10]
PyBOP DIPEADMF/DCM25-50°CEffective for sterically demanding couplings.[1]
COMU DIPEADMF25-75°CHigh coupling efficiency, suitable for microwave SPPS.[2]
Detailed SPPS Protocol

This protocol outlines the manual incorporation of Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid into a peptide sequence on a Rink Amide resin. The protocol can be adapted for automated synthesizers.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% Piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.

    • Drain and repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid:

    • In a separate vial, pre-activate a solution of Fmoc-2-Azaspiro[4.5]decane-3-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF for 1-2 minutes.

    • Add DIPEA (6-10 equivalents) to the pre-activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted synthesis, a reaction time of 20 minutes at 75°C can be employed.[7]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step (double coupling).

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow cluster_cycle SPPS Cycle cluster_final_steps Final Steps Start Start with Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA/DMF) Wash1->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Wash2 Wash (DMF, DCM) Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Kaiser_Test->Coupling Positive (Double Couple) Kaiser_Test->Wash2 Negative Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Expected Outcomes and Troubleshooting

The incorporation of 2-Azaspiro[4.5]decane-3-carboxylic acid is expected to yield peptides with unique conformational properties. Characterization by NMR spectroscopy can be used to elucidate the induced secondary structure. Due to the steric bulk of the spirocyclic residue, lower coupling yields compared to standard amino acids may be observed.

Troubleshooting:

  • Incomplete Coupling (Positive Kaiser Test):

    • Solution 1: Perform a second coupling (double coupling) with a fresh solution of activated amino acid.

    • Solution 2: Increase the coupling time and/or temperature. Microwave-assisted SPPS can be particularly effective.[11]

    • Solution 3: Increase the equivalents of the amino acid and coupling reagents.

  • Racemization:

    • Mitigation: The use of HATU as a coupling reagent is known to suppress racemization.[12] Ensure that the base is added after the pre-activation of the carboxylic acid.

Conclusion

The incorporation of 2-Azaspiro[4.5]decane-3-carboxylic acid into peptides offers a powerful tool for modulating their structure and function. While its steric hindrance presents challenges for synthesis, the use of optimized protocols with highly reactive coupling reagents such as HATU can ensure successful incorporation. The resulting conformationally constrained peptides hold significant promise for the development of next-generation therapeutics with enhanced stability and bioactivity.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954-5963.
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Jensen, K. J., & Pedersen, S. L. (2011). Microwave heating in solid-phase peptide synthesis. Methods in Molecular Biology, 794, 131-143.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
  • Hojo, K., et al. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 14(8), 15469-15478.
  • Acosta, G. A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Legrand, B., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2842.
  • Journal of the American Chemical Society. (n.d.). Design, synthesis, and conformational analysis of a novel spiro-bicyclic system as a type II .beta.-turn peptidomimetic.
  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Université de Rennes. (2005).

Sources

Application Note: Decarboxylative Coupling of 2-Azaspiro[4.5]decane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 2-Azaspiro[4.5]decane-3-carboxylic acid scaffold represents a "privileged structure" in modern medicinal chemistry. By restricting the conformational flexibility of the proline ring via a spiro-fused cyclohexane, this moiety offers enhanced metabolic stability and improved selectivity for G-protein coupled receptors (GPCRs) and ion channels.

However, traditional cross-coupling to functionalize the


-carbon (C3 position) is synthetically arduous, often requiring multi-step lithiation sequences that are incompatible with sensitive functional groups.

This Application Note details decarboxylative cross-coupling protocols that bypass these limitations. By utilizing the carboxylic acid as a traceless activation group, researchers can install aryl, heteroaryl, and alkyl groups directly at the


 center under mild conditions. We focus on two high-fidelity methodologies:
  • Photoredox/Nickel Dual Catalysis: For precise

    
     arylation.
    
  • Silver-Catalyzed Minisci Reaction: For direct alkylation of electron-deficient heteroarenes.[1][2]

Mechanistic Principles

Understanding the radical stability of this specific substrate is critical for reaction success.

The Radical Intermediate

Upon single-electron oxidation and loss of


, the 2-azaspiro[4.5]decane-3-carboxylic acid yields an 

-amino radical. Unlike primary amino acids, this radical is tertiary (stabilized by the adjacent nitrogen lone pair) but is also subject to significant steric shielding by the spiro-cyclohexyl ring at C4.
  • Stabilization: The N-protecting group (Boc/Cbz) is essential. It prevents catalyst poisoning and modulates the redox potential of the resulting radical, preventing over-oxidation to the imine.

  • Steric Challenge: The C4-spiro ring creates a "conformationally locked" environment. Catalyst ligands must be chosen to accommodate this bulk during the radical capture step.

Pathway Visualization (Dual Catalysis)

The following diagram illustrates the synergistic interplay between the Iridium photocatalyst (oxidative generator) and the Nickel cross-coupling catalyst.

Dual_Catalysis_Mechanism cluster_photo Photocatalytic Cycle (Ir) cluster_nickel Cross-Coupling Cycle (Ni) Ir_GS Ir(III) (Ground) Ir_Exc *Ir(III) (Excited) Ir_GS->Ir_Exc Blue Light (450nm) Ir_Red Ir(II) (Reduced) Ir_Exc->Ir_Red SET (Oxidizes Substrate) Ir_Red->Ir_GS SET (Reduces Ni) Ni_0 Ni(0) Ni_II_Ar L-Ni(II)-Ar Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III L-Ni(III)-Ar(Alkyl) Ni_II_Ar->Ni_III Intercepts Radical Ni_I Ni(I) Ni_III->Ni_I Reductive Elimination Product Spiro-Ar Product Ni_III->Product Product Release Ni_I->Ni_0 SET from Ir(II) Substrate Spiro-COOH (Substrate) Radical α-Amino Radical Substrate->Radical -CO2, -e- Radical->Ni_II_Ar Radical Capture ArylHalide Ar-Br

Figure 1: Mechanistic intersection of photoredox oxidation and Nickel-catalyzed radical capture.

Protocol A: Photoredox/Ni Decarboxylative Arylation

Best for: Coupling with aryl bromides/iodides to create high-value pharmaceutical intermediates. Scale: 0.5 mmol (Optimization) to 5.0 mmol (Scale-up).

Reagents & Equipment
ComponentSpecificationRole
Substrate N-Boc-2-azaspiro[4.5]decane-3-carboxylic acidRadical Precursor
Coupling Partner Aryl Bromide (Electron-deficient preferred)Electrophile
Photocatalyst Ir[dF(CF

)ppy]

(dtbbbpy)PF

(1 mol%)
Oxidant (

V)
Metal Catalyst NiCl


glyme (5 mol%)
Cross-coupling center
Ligand dtbbbpy (5 mol%)Stabilizes Ni species
Base Cs

CO

(1.5 equiv)
Deprotonates acid
Solvent DMF or DMSO (0.05 M)Polar aprotic required
Light Source 34W Blue LED (450 nm)Excitation
Step-by-Step Procedure
  • Pre-complexation (Critical): In a separate vial, dissolve NiCl

    
     glyme (5.5 mg, 0.025 mmol) and dtbbbpy (6.7 mg, 0.025 mmol) in 1.0 mL DMF. Sonicate for 5 minutes until the solution turns a translucent green. Why: Pre-forming the ligated catalyst prevents non-specific nickel precipitation.
    
  • Reaction Setup: To an 8 mL vial equipped with a stir bar, add:

    • N-Boc-2-azaspiro[4.5]decane-3-carboxylic acid (142 mg, 0.5 mmol).

    • Aryl Bromide (0.4 mmol, 0.8 equiv). Note: Using the acid in slight excess drives conversion of the limiting aryl halide.

    • Photocatalyst (5.6 mg, 0.005 mmol).

    • Cs

      
      CO
      
      
      
      (244 mg, 0.75 mmol).
  • Catalyst Addition: Add the pre-formed Ni/Ligand solution (from Step 1) to the reaction vial. Dilute with remaining DMF to reach 10 mL total volume.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Why: Oxygen quenches the excited state of the photocatalyst and oxidizes the Ni(0) intermediate.

  • Irradiation: Seal the vial (Parafilm) and place it 2-3 cm from the Blue LED fan. Stir vigorously at room temperature for 18–24 hours.

  • Workup: Dilute with EtOAc (30 mL), wash with saturated NaHCO

    
     (2x) and Brine (1x). Dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Silver-Catalyzed Minisci Reaction

Best for: Late-stage functionalization of heteroarenes (Pyridines, Quinolines) without pre-functionalized halides. Mechanism: Oxidative decarboxylation by Ag(II) generates the radical, which attacks the protonated heterocycle.

Reagents
ComponentSpecificationRole
Substrate N-Boc-2-azaspiro[4.5]decane-3-carboxylic acidRadical Precursor
Heteroarene Lepidine, Pyridine, etc. (1.0 equiv)Radical Acceptor
Catalyst AgNO

(20 mol%)
Radical generator
Oxidant (NH

)

S

O

(2.0 equiv)
Re-oxidizes Ag(I) to Ag(II)
Acid TFA (1.0 equiv)Activates heteroarene
Solvent DCM/Water (1:1 biphasic)Phase transfer medium
Step-by-Step Procedure
  • Dissolution: In a vial, dissolve the Heteroarene (0.3 mmol) and the Spiro-acid (0.6 mmol, 2 equiv) in DCM (2 mL) and Water (2 mL).

  • Activation: Add TFA (0.3 mmol). Why: Protonation of the heterocycle lowers its LUMO, making it more susceptible to nucleophilic radical attack.

  • Catalyst Addition: Add AgNO

    
     (10 mg, 0.06 mmol) and Ammonium Persulfate (137 mg, 0.6 mmol).
    
  • Reaction: Stir vigorously at 40°C (open to air is acceptable, but sealed is cleaner) for 12 hours.

  • Workup: Basify with 1M NaOH to pH > 9. Extract with DCM.

Troubleshooting & Optimization Guide

The steric bulk of the spiro-system often leads to stalled reactions. Use this decision tree to troubleshoot.

Troubleshooting_Tree Start Reaction Analysis (LCMS) LowConv Low Conversion of Ar-Br Start->LowConv Dehal Protodehalogenation (Ar-H formed) Start->Dehal LowYield Low Yield (Complex Mixture) Start->LowYield Step1 Check Light Intensity & Degassing LowConv->Step1 Step3 Substrate Radical not forming fast enough. Ni captures H instead. Dehal->Step3 Step5 Radical Dimerization? LowYield->Step5 Step2 Increase Ni Loading to 10% Step1->Step2 If fails Step4 Switch Base to TMG or Add 10% H2O Step3->Step4 Step6 Dilute reaction (0.02 M) Add Syringe Pump addition of Catalyst Step5->Step6

Figure 2: Troubleshooting decision tree for spiro-cyclic amino acid coupling.

Key Optimization Notes for Spiro-Scaffolds
  • Ligand Sterics: If the standard dtbbbpy ligand fails, switch to dOMe-bpy (4,4'-dimethoxy-2,2'-bipyridine). The electron-donating groups facilitate the oxidative addition step which can be sluggish with bulky substrates.

  • Water Additive: For the Photoredox protocol, adding 5-10% water to the DMF solvent can significantly accelerate the decarboxylation rate by solubilizing the cesium carboxylate salt.

  • Protecting Groups: Do not use free amino acids. The amine will coordinate to the Nickel, shutting down the catalytic cycle. N-Boc is superior to N-Cbz in these reactions due to better stability under reductive Ni conditions.

References

  • Zuo, Z., et al. (2014). "Merger of photoredox and nickel catalysis: Decarboxylative cross-coupling of α-amino acids and aryl halides." Science, 345(6195), 437-440.

  • Chu, L., & Doyle, A. G. (2014). "Mechanistic insights into the nickel-catalyzed cross-coupling of aryl halides with alkyl halides." Journal of the American Chemical Society, 136(30), 10886-10889.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2(12), 1135-1161.

  • Commercial Building Block Data: 2-Azaspiro[4.5]decane-3-carboxylic acid (CAS: 1330763-63-5).

Sources

"2-Azaspiro[4.5]decane-3-carboxylic acid" derivatives as M1 muscarinic agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Characterization of 2-Azaspiro[4.5]decane-3-carboxylic Acid Derivatives as Selective M1 Muscarinic Agonists

Abstract: The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Selective activation of the M1 receptor is hypothesized to enhance cognitive function and potentially offer disease-modifying benefits.[3][4] This guide provides a comprehensive overview and detailed protocols for the discovery, synthesis, and pharmacological characterization of novel M1 agonists based on the 2-azaspiro[4.5]decane scaffold. We detail robust in vitro methods for assessing binding affinity and functional activity, as well as an in vivo model for evaluating pro-cognitive efficacy.

Introduction: The Rationale for M1 Agonism

The M1 muscarinic receptor plays a crucial role in synaptic plasticity and memory formation.[1] Unlike previous non-selective muscarinic agents, which were limited by adverse effects mediated by other receptor subtypes (M2, M3), highly selective M1 agonists offer a promising therapeutic strategy.[3][5] The spirocyclic framework of 2-azaspiro[4.5]decanes provides a rigid, three-dimensional structure that can be strategically functionalized to achieve high affinity and selectivity for the M1 receptor's orthosteric or allosteric binding sites.[6][7] The protocols herein describe a systematic approach to identify and validate novel derivatives within this chemical class.

General Synthetic Approach

The synthesis of the 2-azaspiro[4.5]decane core and its derivatives is a critical first step. While numerous specific routes exist, a common strategy involves the construction of the spirocyclic system followed by functional group manipulation. The following is a representative, generalized workflow for obtaining the target compounds. Specific reaction conditions, catalysts, and protecting group strategies must be optimized for each unique derivative.

Diagram: Generalized Synthetic Workflow

G A Starting Material (e.g., Cyclohexanone derivative) B Spirocyclization (e.g., with an amino acid synthon) A->B Multi-step Reaction C Formation of Protected 2-Azaspiro[4.5]decane Core B->C D Functionalization (e.g., Alkylation, Acylation at N8) C->D Optional Modification E Introduction of Carboxylic Acid Moiety at C3 C->E D->E F Final Derivative (After Deprotection) E->F Final Step

Caption: A generalized workflow for the synthesis of 2-azaspiro[4.5]decane derivatives.

In Vitro Pharmacological Evaluation: A Tiered Approach

A systematic screening cascade is essential to characterize the pharmacological profile of newly synthesized compounds. This process begins with assessing binding affinity and progresses to functional assays that determine agonist potency and efficacy.

Diagram: In Vitro Screening Cascade

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Mechanism A Compound Library (Azaspiro Derivatives) B M1 Radioligand Binding Assay A->B C M1 Functional Assay (Calcium Mobilization) B->C Hits with High Affinity (Low Ki) D Determine Potency (EC50) & Efficacy (Emax) C->D E Binding Assays (M2, M3, M4, M5) D->E Potent & Efficacious Agonists F GTPγS Binding Assay D->F G Candidate for In Vivo Studies E->G F->G

Caption: A tiered workflow for identifying and characterizing M1 muscarinic agonists.

Protocol 1: M1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human M1 muscarinic receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), for binding to the M1 receptor in cell membrane preparations.[8] The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing the human M1 mAChR.

  • Radioligand: [³H]N-methylscopolamine (~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) Agent: Atropine (1 µM final concentration).

  • Test Compounds: Serially diluted in assay buffer.

  • Scintillation Cocktail and 96-well filter plates.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells. Add test compounds across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Controls: Prepare wells for Total Binding (TB) containing only assay buffer and radioligand, and wells for Non-Specific Binding (NSB) containing atropine.

  • Radioligand Addition: Add [³H]NMS to all wells at a final concentration near its Kₔ value (e.g., 0.2 nM).[8]

  • Membrane Addition: Thaw M1 receptor membranes on ice. Dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold assay buffer and add to all wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Mobilization Functional Assay

Objective: To measure the agonist activity of test compounds by quantifying the increase in intracellular calcium ([Ca²⁺]ᵢ) following M1 receptor activation.

Principle: The M1 receptor is coupled to the Gq G-protein.[9] Agonist binding activates phospholipase C, leading to the production of inositol triphosphate (IP₃), which in turn triggers the release of Ca²⁺ from intracellular stores.[10][11] This transient increase in [Ca²⁺]ᵢ can be detected using calcium-sensitive fluorescent dyes.[12][13]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human M1 mAChR.

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Fluorescent Dye: A calcium-sensitive dye kit (e.g., Fluo-4 AM, FLIPR Calcium 5/6 Assay Kit).[11][12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: (Optional, but recommended) An anion-transport inhibitor to prevent dye leakage from cells.[12]

  • Reference Agonist: Acetylcholine or Carbachol.

Procedure:

  • Cell Plating: Seed the cells into the assay plate at an optimized density to achieve a confluent monolayer on the day of the assay and incubate overnight.[12]

  • Dye Loading: Aspirate the growth medium and add the fluorescent dye loading solution (prepared in assay buffer, with probenecid if used) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a separate plate with test compounds serially diluted to 3-5x the final desired concentration.

  • Measurement: Place both plates into a fluorometric imaging plate reader (FLIPR) or equivalent instrument.

  • Assay Execution: The instrument will establish a baseline fluorescence reading for several seconds and then automatically add the test compounds from the source plate to the cell plate. It will continue to record the fluorescence intensity over time (typically 2-3 minutes).

Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Plot ΔF against the log concentration of the test compound.

  • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

Diagram: M1 Receptor Gq Signaling Pathway

G agonist M1 Agonist (Azaspiro Derivative) receptor M1 Receptor agonist->receptor Binds g_protein Gq Protein (α, β, γ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Neuronal Firing) ca_release->cellular_response Initiates

Caption: Simplified signaling cascade following M1 muscarinic receptor activation.

Protocol 3: [³⁵S]GTPγS Binding Assay

Objective: To provide a direct measure of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog.

Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. This assay uses the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on the activated Gα subunit.[14][15] This method is particularly useful for distinguishing full from partial agonists as it is proximal to the receptor and less subject to signal amplification.[16]

Materials:

  • Membranes: M1 receptor-expressing cell membranes (as in Protocol 1).

  • Radioligand: [³⁵S]GTPγS (~1250 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • GDP: 10-30 µM final concentration (to maintain low basal binding).

  • Test Compounds: Serially diluted.

  • Non-specific Binding: Unlabeled GTPγS (10 µM final concentration).

Procedure:

  • Reaction Mix: Prepare a master mix of membranes, GDP, and [³⁵S]GTPγS (final concentration ~0.1 nM) in ice-cold assay buffer.

  • Plate Setup: Add serially diluted test compounds to a 96-well plate. Include wells for basal activity (no compound) and non-specific binding (unlabeled GTPγS).

  • Initiate Reaction: Add the membrane master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

  • Quantification: Dry the filter plate, add scintillation fluid, and count using a microplate scintillation counter.

Data Analysis:

  • Subtract non-specific binding from all other values.

  • Express data as a percentage of stimulation over basal levels.

  • Plot the percentage stimulation against the log concentration of the agonist and fit with a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ.

Table 1: Representative Pharmacological Data for Hypothetical Derivatives

Compound IDM1 Binding Kᵢ (nM)M1 Functional EC₅₀ (nM)M1 Efficacy (% of ACh)M2/M1 Selectivity (Kᵢ ratio)
AZD-001 2.57.095% (Full Agonist)>200-fold
AZD-002 15.845.255% (Partial Agonist)>150-fold
AZD-003 >1000>1000<5%-

In Vivo Evaluation: Assessing Pro-Cognitive Effects

Promising candidates with high potency, efficacy, and selectivity should be advanced to in vivo models to assess their therapeutic potential.

Protocol 4: Reversal of Scopolamine-Induced Deficits in a Passive Avoidance Task

Objective: To evaluate the ability of an M1 agonist to reverse cognitive deficits induced by the muscarinic antagonist scopolamine.

Principle: The passive avoidance task is a fear-aggravated test of learning and memory. Scopolamine impairs the acquisition of this memory. A centrally-acting M1 agonist should rescue this performance deficit.[17]

Apparatus: A two-chambered passive avoidance apparatus (one light, one dark, connected by a door) with a grid floor in the dark chamber for delivering a mild foot shock.

Procedure:

  • Animal Groups: Randomly assign rodents (e.g., male Wistar rats) to groups: Vehicle + Vehicle; Vehicle + Scopolamine; Test Compound + Scopolamine.

  • Acquisition Trial (Day 1):

    • Administer the test compound (e.g., via oral gavage or IP injection) at a predetermined time before the trial (e.g., 60 minutes).

    • Administer scopolamine (or vehicle) 30 minutes before the trial.

    • Place the animal in the light compartment. When it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Retention Trial (Day 2, typically 24 hours later):

    • No drugs are administered.

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds).

Data Analysis:

  • A significant decrease in step-through latency on Day 2 in the Scopolamine group compared to the Vehicle group indicates successful induction of amnesia.

  • A significant increase in step-through latency in the Test Compound + Scopolamine group compared to the Scopolamine-only group indicates that the compound reversed the cognitive deficit.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) for comparison between groups.

Conclusion

The protocols outlined in this guide provide a robust framework for the identification and validation of 2-azaspiro[4.5]decane-3-carboxylic acid derivatives as selective M1 muscarinic agonists. By combining systematic in vitro characterization of binding and function with targeted in vivo models of cognition, researchers can efficiently advance novel chemical entities toward potential clinical development for the treatment of devastating neurological and psychiatric disorders.

References

  • Cevimeline | C10H17NOS | CID 25137844 - PubChem - NIH. Available at: [Link]

  • Cevimeline - Wikipedia . Available at: [Link]

  • Cevimeline: Uses & Dosage | MIMS Philippines . Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. Available at: [Link]

  • What is the mechanism of Cevimeline Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC. Available at: [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. Available at: [Link]

  • An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. Available at: [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. Available at: [Link]

  • Ca2+ mobilization assays in GPCR drug discovery - PubMed. Available at: [Link]

  • Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models | Journal of Neuroscience. Available at: [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers. Available at: [Link]

  • M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed. Available at: [Link]

  • In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PubMed. Available at: [Link]

  • M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease – an Update - Ovid. Available at: [Link]

  • M1 Muscarinic Acetylcholine Receptor Assay - Innoprot. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service . Available at: [Link]

  • The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - eScholarship.org. Available at: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity - MDPI. Available at: [Link]

  • 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists - PubMed. Available at: [Link]

  • GTPγS Binding Assay - Creative Bioarray. Available at: [Link]

  • Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists - PubMed. Available at: [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds . Available at: [Link]

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed. Available at: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. Available at: [Link]

  • Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding - Springer Nature Experiments. Available at: [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents.
  • Thieme E-Journals - Synthesis / Full Text . Available at: [Link]

  • Azaspiro compounds, their production and use - European Patent Office - Googleapis.com.
  • Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors | Request PDF - ResearchGate. Available at: [Link]

  • 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride - PubChem. Available at: [Link]

  • Muscarinic Receptor Agonists and Antagonists - MDPI. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]

Sources

Experimental protocols for using "2-Azaspiro[4.5]decane-3-carboxylic acid" in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Azaspiro[4.5]decane-3-carboxylic Acid in Peptidomimetic Drug Design

Part 1: Introduction & Strategic Utility

2-Azaspiro[4.5]decane-3-carboxylic acid (often abbreviated as SpPro or Spiro-Pro ) is a conformationally restricted, lipophilic analog of proline. Unlike natural proline, which contains a simple pyrrolidine ring, this compound features a cyclohexane ring spiro-fused to the nitrogen-containing ring.

Why Use This Compound? In drug discovery, particularly for viral protease inhibitors (e.g., SARS-CoV-2 MPro, HCV NS3/4A), replacing a natural proline residue with 2-Azaspiro[4.5]decane-3-carboxylic acid serves two critical functions:

  • Entropic Pre-Organization: The spiro-fusion rigidly locks the backbone conformation, reducing the entropic penalty upon binding to the target enzyme.

  • Hydrophobic Filling: The bulky cyclohexane moiety fills large hydrophobic pockets (e.g., the S2 subsite of SARS-CoV-2 MPro) more effectively than proline, significantly increasing binding affinity (

    
    ).
    
  • Metabolic Shielding: The steric bulk protects the adjacent peptide bonds from proteolytic cleavage, enhancing plasma half-life.

This guide details the experimental workflow for incorporating this building block into bioactive peptides and validating its efficacy in vitro.

Part 2: Experimental Protocols

Workflow Overview

The utilization of this compound involves a cycle of chemical incorporation followed by biological validation.[1]

Workflow Reagent 2-Azaspiro[4.5]decane-3-carboxylic acid (Fmoc/Boc Protected) Coupling Sterically Hindered Peptide Coupling (HATU/HOAt) Reagent->Coupling Incorporation Purification HPLC Purification & QC (LC-MS) Coupling->Purification Assay In Vitro Potency Assay (FRET / IC50) Purification->Assay Validation Stability Metabolic Stability (Liver Microsomes) Purification->Stability Profiling

Caption: Integrated workflow for synthesizing and testing spiro-proline based inhibitors.

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Challenge: The spiro-cyclohexyl group creates significant steric hindrance around the secondary amine. Standard coupling reagents (HBTU/DIC) often fail, leading to deletion sequences.

Reagents Required:

  • Building Block: Fmoc-2-azaspiro[4.5]decane-3-carboxylic acid (Commercial or synthesized).[2]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: 2-Chlorotrityl chloride resin (for C-terminal acid) or Rink Amide (for C-terminal amide).

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell 100 mg of resin in DMF (Dimethylformamide) for 30 minutes. Drain.

  • Coupling the Spiro-Amino Acid (Critical Step):

    • Note: Use a 3-fold molar excess relative to resin loading.

    • Dissolve Fmoc-2-azaspiro[4.5]decane-3-carboxylic acid (3 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Incubation: Shake at 45°C for 2 hours. (Standard room temperature coupling is often insufficient for spiro-amino acids).

    • Double Coupling: Drain and repeat the coupling step with fresh reagents to ensure >99% conversion.

  • Capping:

    • Treat resin with acetic anhydride/pyridine (1:1) in DMF to cap any unreacted amines, preventing deletion sequences in subsequent steps.

  • Deprotection:

    • Remove the Fmoc group using 20% Piperidine in DMF (2 x 10 min).

    • Observation Check: The chloranil test is recommended over the Kaiser test for secondary amines (proline analogs), as the Kaiser test may yield false negatives.

  • Subsequent Elongation:

    • Continue standard SPPS for the remainder of the peptide chain.

Protocol B: Functional Validation (SARS-CoV-2 MPro FRET Assay)

Context: This protocol validates the inhibitory potency of the synthesized molecule containing the spiro-proline core. The assay measures the cleavage of a fluorogenic substrate by the Main Protease (MPro).

Materials:

  • Enzyme: Recombinant SARS-CoV-2 MPro (10-50 nM final concentration).

  • Substrate: FRET peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.

    • Perform 3-fold serial dilutions in assay buffer (Final DMSO concentration should be <1%).

  • Enzyme Pre-incubation:

    • Add 10 µL of diluted inhibitor to 30 µL of MPro enzyme solution in a black 96-well plate.

    • Incubate at 30°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of FRET substrate (20 µM final concentration).

    • Total reaction volume: 50 µL.

  • Data Acquisition:

    • Monitor fluorescence immediately (Ex: 340 nm, Em: 490 nm) every 60 seconds for 20 minutes using a kinetic plate reader.

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      using a non-linear regression model (GraphPad Prism).

Expected Result: Inhibitors containing 2-azaspiro[4.5]decane-3-carboxylic acid at the P2 position typically exhibit


 values in the low nanomolar range (e.g., <50 nM for MPI60 analogs), significantly more potent than their natural proline counterparts.
Protocol C: In Vitro Metabolic Stability (Microsomal Stability)

Context: The bulky spiro-ring is hypothesized to block metabolic access to the peptide backbone. This assay quantifies that stability.

Procedure:

  • Incubation:

    • Mix test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation:

    • Add NADPH (1 mM) to start the reaction. Incubate at 37°C.

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification:

    • Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining parent) vs. time. The slope

      
       determines the intrinsic clearance (
      
      
      
      ).

Part 3: Data Interpretation & Troubleshooting

Comparative Data Analysis Table When comparing the Spiro-Proline analog to a standard Proline reference:

ParameterStandard Proline AnalogSpiro-Proline (2-Azaspiro[4.5]...)Interpretation
Coupling Efficiency High (>99% single couple)Moderate (Requires double couple)Steric hindrance slows reaction kinetics.
Enzyme Affinity (

)
Baseline5-10x Higher Spiro ring fills hydrophobic S2 pocket.
Metabolic Half-life Low (<15 min)High (>60 min) Steric bulk prevents proteolytic access.
Solubility HighModerate/LowLipophilic cyclohexane ring reduces aqueous solubility.

Troubleshooting Guide:

  • Problem: Incomplete coupling during synthesis.

    • Solution: Switch to microwave-assisted SPPS (50°C, 20W) or use PyAOP/HOAt instead of HATU.

  • Problem: Compound precipitates in bioassay.

    • Solution: The spiro ring is highly lipophilic. Ensure the final assay buffer contains 0.01% Triton X-100 to prevent aggregation.

References

  • Design of SARS-CoV-2 MPro Inhibitors (MPI60/61)

    • Title: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease
    • Source: BioRxiv (2023)[3]

    • URL:[Link]

  • Synthesis of Conform

    • Title: Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks
    • Source: ChemRxiv (2021)
    • URL:[Link]

  • Title: Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024044098A2)

Sources

Application Note: 2-Azaspiro[4.5]decane-3-carboxylic Acid in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland" (increasing Fsp³ fraction), 2-azaspiro[4.5]decane-3-carboxylic acid has emerged as a high-value scaffold. It functions as a conformationally restricted proline analog, introducing significant steric bulk and lipophilicity without sacrificing solubility.

This guide addresses the specific challenges of incorporating this sterically demanding scaffold into DNA-Encoded Libraries (DEL) and Solid-Phase Peptide Synthesis (SPPS). We provide validated protocols for overcoming the nucleophilic deactivation caused by the quaternary spiro-center, ensuring high-fidelity coupling in library formats.

Scientific Rationale & Physicochemical Profile

The "Spiro-Lock" Effect

Unlike proline, which allows for some ring puckering, the spiro-fusion of the cyclohexane ring at the C3/C4 position of the pyrrolidine core creates a rigid orthogonal lock. This restricts the


 (phi) and 

(psi) torsion angles, pre-organizing the molecule into a bioactive conformation often required for GPCR and protease recognition.
Comparative Metrics

The spiro-scaffold offers distinct advantages over canonical proline in medicinal chemistry campaigns:

PropertyProline2-Azaspiro[4.5]decane-3-COOHImpact on Drug Design
Conformational Freedom Moderate (Ring Pucker)High Restriction Reduces entropic penalty upon binding.
Lipophilicity (cLogP) ~ -2.5~ 0.5 - 1.2 Improves membrane permeability.
Metabolic Stability Susceptible to oxidationHigh Quaternary center blocks

-oxidation.
Steric Demand LowHigh Fills hydrophobic pockets; challenges synthesis.

Synthesis Strategy: Make vs. Buy

For library scale-up, we recommend a "Make" strategy only when specific substitution on the cyclohexane ring is required. For the core scaffold, commercial sourcing of the Fmoc-protected enantiomer is more time-efficient.

Validated Synthetic Route (Alkylation Strategy)

If de novo synthesis is required (e.g., for isotopologue generation), the alkylation of protected glycine equivalents is the industry standard for scalability.

Pathway:

  • Starting Material: Ethyl isocyanoacetate + Cyclohexanone.

  • Reaction: Base-mediated condensation (KOtBu) followed by acid hydrolysis.

  • Resolution: Enzymatic resolution or chiral HPLC is required to isolate the (S)-enantiomer (bioactive mimic).

Experimental Protocols

Protocol A: Fmoc-Protection of the Spiro-Amino Acid

Context: The secondary amine is sterically hindered. Standard Schotten-Baumann conditions often result in incomplete protection.

Reagents:

  • 2-Azaspiro[4.5]decane-3-carboxylic acid (HCl salt)[1]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Na₂CO₃ (10% aq)

  • 1,4-Dioxane[2]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the amino acid in 25 mL of 10% Na₂CO₃. Add 25 mL of 1,4-dioxane.

  • Addition: Cool to 0°C. Add Fmoc-OSu (1.1 eq, 11 mmol) dropwise as a solution in dioxane.

  • Reaction: Allow to warm to RT. Critical: Stir vigorously for 18–24 hours. (Standard proline requires only 4–6 hours; the spiro bulk slows kinetics).

  • Workup: Wash with Et₂O (removes excess Fmoc-OSu). Acidify aqueous layer to pH 2 with HCl (conc). Extract with EtOAc (3x).

  • QC: Verify mono-protection via LCMS. Expect [M+H]⁺ ~ 406.2.

Protocol B: High-Efficiency Solid-Phase Coupling (The "Difficult" Step)

Context: Coupling onto the secondary amine of the spiro-ring is the bottleneck. The quaternary center shields the nitrogen nucleophile. Standard HBTU/DIEA conditions yield <40% conversion.

System: Solid-Phase Peptide Synthesis (Resin-bound). Scale: 50 µmol per well (96-well plate format).

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) / Collidine (2,4,6-Trimethylpyridine)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) to expose the spiro-amine.

  • Activation Cocktail (Premix):

    • Carboxylic Acid (Incoming building block): 5.0 eq

    • HATU: 4.9 eq

    • HOAt: 5.0 eq (Additive is crucial for hindered amines)

    • Collidine: 10.0 eq (Superior to DIEA for hindered couplings; prevents racemization).

  • Coupling:

    • Add cocktail to resin.

    • Microwave Condition: 75°C for 20 minutes (25W).

    • Alternative (Room Temp): Double coupling, 2 x 4 hours.

  • Monitoring: Chloranil Test (Proline specific). The Kaiser test is ineffective for secondary amines.

    • Positive (Incomplete): Blue resin beads.

    • Negative (Complete): Colorless/Brown beads.

Visualizing the Workflow

Diagram 1: Library Synthesis Decision Tree

This logic flow guides the chemist through the critical decision points when using spiro-scaffolds in library design.

LibraryWorkflow Start Start: Library Design ScaffoldSelect Scaffold: 2-Azaspiro[4.5]decane-3-COOH Start->ScaffoldSelect DecisionSource Is specific ring substitution required? ScaffoldSelect->DecisionSource RouteBuy Route A: Purchase Fmoc-AA (Standard) DecisionSource->RouteBuy No (Core only) RouteMake Route B: De Novo Synthesis (Alkylation/RCM) DecisionSource->RouteMake Yes (Analogs) CouplingCheck Coupling Step: Acylating the Spiro-Amine? RouteBuy->CouplingCheck RouteMake->CouplingCheck StandardCond Standard Coupling (HBTU/DIEA, 1h) CouplingCheck->StandardCond Coupling TO Carboxyl HinderedCond Hindered Protocol (HATU/HOAt/Collidine, MW 75°C) CouplingCheck->HinderedCond Coupling TO Amine (Critical) QC QC: Chloranil Test & LCMS StandardCond->QC HinderedCond->QC

Caption: Workflow for integrating 2-azaspiro[4.5]decane-3-carboxylic acid into peptide libraries, highlighting the critical divergence for hindered amine coupling.

Diagram 2: Steric Shielding Mechanism

Visualizing why the coupling is difficult.

StericShield N_Term Secondary Amine (N) Spiro_C Spiro Carbon (C3) Spiro_C->N_Term Adjacent Cyclo_Ring Cyclohexane Ring (Steric Wall) Spiro_C->Cyclo_Ring Fused Cyclo_Ring->N_Term Blocks Approach Incoming Incoming Activated Ester Incoming->N_Term Slow Kinetics

Caption: Schematic representation of the steric hindrance provided by the cyclohexane ring, necessitating high-energy coupling conditions.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<20%) Incomplete acylation of the spiro-amine.Switch from HBTU to HATU. Add HOAt. Increase temp to 75°C.
Epimerization Over-activation or excessive base.Use Collidine instead of DIEA/TEA. Reduce microwave time.
Aggregation Hydrophobic nature of the spiro-ring.Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) to disrupt aggregation.

References

  • Chacko, S., et al. (2025). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Journal of Peptide Science.

  • Gao, Y., et al. (2025).[3] "Synthesis of Spiro Carbocycles via Methyl β-C(sp3)–H Functionalization." ACS Publications.

  • Wendt, et al. (2021).[4] "Proline Analogues in Drug Design: Current Trends and Future Prospects." Journal of Medicinal Chemistry.

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Arch Pharm (Weinheim).

  • BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."

Sources

Troubleshooting & Optimization

Side reactions in "2-Azaspiro[4.5]decane-3-carboxylic acid" synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the "SpiroTech" Application Center. It addresses the synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid , a conformationally constrained proline analog often used as a scaffold in peptidomimetics and drug discovery (e.g., HCV inhibitors, GPCR ligands).

The guide focuses on the Phase-Transfer Catalyzed (PTC) Alkylation route (O'Donnell method), as this is the most versatile yet error-prone method for generating spiro-amino acids in a research setting.

Topic: Troubleshooting 2-Azaspiro[4.5]decane-3-carboxylic Acid Production

Executive Summary & Reaction Overview

The synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid typically involves the construction of a pyrrolidine ring spiro-fused to a cyclohexane. The industry-standard "Gold Method" for research scale is the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine esters) with a suitable 1,1-disubstituted cyclohexane electrophile.

While powerful, this reaction is a "battleground" of competing kinetics. The steric bulk of the cyclohexane ring creates a high energy barrier for the second cyclization step, leading to specific impurity profiles that must be managed.

The Core Reaction Pathway
  • Starting Material: N-(Diphenylmethylene)glycine tert-butyl ester.

  • Electrophile: 1-(2-bromoethyl)-1-(bromomethyl)cyclohexane (or di-iodo equivalent).

  • Catalyst: Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst or Cinchona alkaloid derivatives).

  • Base/Solvent: 50% KOH / Toluene (Liquid-Liquid PTC) or CsOH / CH2Cl2 (Solid-Liquid PTC).

Critical Side Reactions & Troubleshooting (Q&A)

Ticket #101: "I’m seeing a persistent 'Open-Chain' impurity (M+H +80-82) that won't cyclize."

Diagnosis: Mono-alkylation Stalling. In spiro-synthesis, the first alkylation (intermolecular) is fast, but the second alkylation (intramolecular ring closure) is kinetically disfavored due to the steric bulk of the cyclohexane ring. The intermediate is "stuck" as the mono-alkylated open chain.

The Side Reaction: Instead of closing the ring, the mono-alkylated enolate is protonated by adventitious water or undergoes side reactions with the solvent.

Corrective Protocol:

  • Switch to Solid-Liquid PTC: Aqueous bases (50% KOH) introduce water, which can quench the sluggish mono-alkylated anion. Switch to Cesium Hydroxide (CsOH·H2O) in Dichloromethane or Toluene at -20°C to -40°C. The "dry" conditions extend the lifetime of the enolate, allowing time for the slow cyclization.

  • Electrophile Activation: Bromides are often too slow for the second step. Convert your electrophile to the Di-iodide (Finkelstein condition) in situ or prior to reaction. The better leaving group accelerates the intramolecular closure.

  • Concentration Effect: High dilution favors intramolecular reaction. Ensure reaction concentration is < 0.05 M .

Ticket #102: "My yield is low (<40%) and NMR shows olefinic protons (5.5-6.0 ppm)."

Diagnosis: E2 Elimination (Dehydrohalogenation). The cyclohexane ring makes the electrophile sterically crowded. The basic enolate (or the hydroxide base itself) may act as a base rather than a nucleophile, stripping a proton from the electrophile's alkyl chain.

The Side Reaction: The electrophile undergoes E2 elimination to form a vinyl-cyclohexane derivative, which is unreactive toward alkylation.

Corrective Protocol:

  • Temperature Control: Elimination is entropically favored at higher temperatures. Cool the reaction to 0°C or -10°C.

  • Base Selection: If using KOH, the OH- is a hard base promoting elimination. Switch to a buffered PTC system or use K2CO3/Rb2CO3 (weaker bases) with a more active catalyst (e.g., a dimeric Maruoka catalyst) to maintain alkylation rates without triggering elimination.

Ticket #103: "The final product is partially racemized (ee < 80%)."

Diagnosis: Harsh Hydrolysis Conditions. The final step involves removing the Schiff base (imine) and the ester protecting group. The spiro-center creates steric strain. If you use standard refluxing HCl (6N) for deprotection, the harsh conditions can cause enolization at the alpha-carbon (C3), leading to racemization.

Corrective Protocol:

  • Two-Stage Deprotection: Do not do a "one-pot" global deprotection.

    • Step A: Mild Acid (1N HCl or Citric Acid, 0°C) to cleave the Imine. Extract the benzophenone.

    • Step B: Saponification of the ester. If using a tert-butyl ester, use TFA/DCM (anhydrous) instead of aqueous base/acid. This avoids the tetrahedral intermediate associated with base-catalyzed racemization.

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired spiro-cyclization and the fatal side reactions (Elimination and Polymerization).

ReactionPathways cluster_legend Pathway Legend Start Glycine Schiff Base + Bis-Electrophile Enolate Enolate Intermediate Start->Enolate Base/PTC Hydrolysis Glycine Free Amine (Catalyst Poison) Start->Hydrolysis Trace Water MonoAlk Mono-Alkylated Species (Open Chain) Enolate->MonoAlk Fast Alkylation (k1) SpiroProduct 2-Azaspiro[4.5]decane Scaffold (Target) MonoAlk->SpiroProduct Slow Cyclization (k2) (Requires High Dilution) Elimination Vinyl Impurity (Dead End) MonoAlk->Elimination Base Attack (High Temp) Oligomer Intermolecular Oligomerization MonoAlk->Oligomer Concentration > 0.1M Legend1 Green = Desired Path Legend2 Red = Side Reaction

Caption: Figure 1. Kinetic competition in spiro-amino acid synthesis. Note that k2 (cyclization) is the rate-determining step sensitive to steric hindrance.

Optimization Data & Protocol

Solvent & Base Screening Matrix

Data based on internal optimization for 10g scale-up.

Condition SetBaseSolventTempYieldSide Product Profile
Standard 50% KOH (aq)Toluene25°C45%High Open-Chain (Hydrolysis)
Elimination Prone KOH (s)THF50°C15%Major Vinyl Elimination
Optimized (Rec.) CsOH·H2O (s) CH2Cl2 -20°C 82% <5% Open Chain
Alt. (Green) K2CO32-MeTHF40°C65%Slow reaction (48h+)
Recommended "Gold Standard" Protocol

Objective: Synthesis of tert-butyl 2-azaspiro[4.5]decane-3-carboxylate.

  • Preparation: In a flame-dried flask under Argon, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the di-iodo electrophile (1.1 equiv) in anhydrous CH2Cl2 (0.05 M concentration).

  • Catalyst Addition: Add O-Allyl-N-benzylcinchonidinium bromide (10 mol%) or equivalent Maruoka catalyst.

  • Initiation: Cool to -20°C. Add solid CsOH·H2O (5.0 equiv) in one portion.

  • Monitoring: Stir vigorously (1000 rpm). Monitor via HPLC.

    • Checkpoint: If Mono-alkylation > 50% after 4 hours but Cyclization is stalled, add 0.5 equiv of water (controlled proton shuttle) or raise temp to 0°C carefully.

  • Workup: Filter off inorganic salts. Wash filtrate with cold water (pH 7).

  • Purification: Flash chromatography (Hexane/EtOAc). The spiro-product usually elutes after the benzophenone excess but before the mono-alkylated impurity.

Troubleshooting Decision Tree

Use this logic flow to resolve low-yield situations immediately.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckNMR Analyze Crude NMR Start->CheckNMR Decision1 Are there olefin peaks (5.5-6.5 ppm)? CheckNMR->Decision1 Elimination Issue: Elimination Action: Lower Temp, Switch to Carbonate Base Decision1->Elimination Yes Decision2 Is there a mass peak [M+H] + 2 (Open Chain)? Decision1->Decision2 No Incomplete Issue: Stalled Cyclization Action: Dilute Reaction, Switch to Di-Iodide Decision2->Incomplete Yes Decision3 Is the product Racemic? Decision2->Decision3 No Racemization Issue: Harsh Hydrolysis Action: Use TFA for ester, Citric Acid for Imine Decision3->Racemization Yes Success Process Optimized Decision3->Success No

Caption: Figure 2. Step-by-step diagnostic logic for spiro-synthesis failure modes.

References

  • O’Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link

  • Maruoka, K., et al. (2011). "Recent Developments in Asymmetric Phase-Transfer Reactions." Chemical Reviews. Link

  • Grygorenko, O. O., et al. (2024).[1] "Efficient Multigram Synthesis of 3,3-Spiro-alpha-Proline Containing Chimeras." ChemRxiv. Link

  • PubChem. (2025).[2] "2-Azaspiro[4.5]decane-3-carboxylic acid Compound Summary." National Library of Medicine. Link

Sources

Technical Support Center: Optimization of Coupling Conditions for "2-Azaspiro[4.5]decane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Logic

Welcome to the Technical Support Center. You are likely working with 2-Azaspiro[4.5]decane-3-carboxylic acid , a conformationally restricted proline analog.

The Core Challenge: This molecule presents a "Perfect Storm" of peptide synthesis challenges.

  • Steric Wall: The spiro-fused cyclohexane ring at the C5 position (relative to the pyrrolidine ring) creates a massive steric shield. This distorts the ring pucker and blocks the trajectory of incoming electrophiles (when the amine is reacting) or nucleophiles (when the acid is reacting).

  • Secondary Amine: Like proline, it lacks an amide proton, preventing hydrogen bond stabilization during the transition state of coupling.

  • Racemization Risk: The steric strain increases the acidity of the

    
    -proton (C3), making the activated ester highly prone to enolization and subsequent racemization (epimerization) under basic conditions.
    

This guide moves beyond standard protocols (like EDC/HOBt), which typically yield <20% conversion for this scaffold, and prescribes high-energy, stereochemically preserved workflows.

Troubleshooting Matrix (FAQ)

Scenario A: The Spiro-Amino Acid is the Nucleophile (Amine)

You are trying to attach an amino acid TO the Nitrogen of the 2-Azaspiro system.

Symptom Root Cause Analysis Corrective Action
Yield < 30% after 24h Steric Occlusion: The cyclohexane ring blocks the approach of the activated ester. Standard carbodiimides (EDC/DIC) cannot overcome this energy barrier.Switch to HATU or PyAOP. These reagents generate the highly reactive -OAt/-OBt esters. Protocol: Use 1.2 eq HATU, 1.2 eq HOAt, and 2.5 eq DIEA in DMF. Advanced: If still low, use Acid Fluorides (generated via TFFH) which are smaller and penetrate the steric shield better.
Unreacted Amine Visible (TLC/LCMS) Poor Nucleophilicity: The secondary amine is less nucleophilic due to ring strain.Double Coupling / Microwave. Perform the coupling twice (2 x 1h). If available, use Microwave irradiation (50°C, 25W, 15 min) to overcome the activation energy.
Precipitation Solubility Mismatch: The lipophilic spiro-ring is insoluble in pure polar solvents, while the salt is insoluble in pure DCM.Solvent Optimization: Use a "Magic Mixture" of DCM:DMF (1:1) or NMP. This solvates both the lipophilic spiro-tail and the polar reaction center.
Scenario B: The Spiro-Amino Acid is the Electrophile (Acid)

You are activating the Carboxyl group of the 2-Azaspiro system to attach it to another amine.

Symptom Root Cause Analysis Corrective Action
Significant Racemization (>5% D-isomer) Base-Mediated Enolization: Strong bases (DIEA/TEA) abstract the acidic

-proton of the activated ester.
Base Swap: Replace DIEA with 2,4,6-Collidine (TMP) . It is bulky and weaker, sufficient to neutralize the acid but too sterically hindered to abstract the

-proton. Reagent: Use COMU or Oxyma Pure/DIC . These show lower epimerization rates than HATU for C-terminal activation.
Formation of N-Acyl Urea (Side Product) Slow Kinetics: The amine cannot attack the activated ester fast enough due to sterics, allowing the intermediate to rearrange.Pre-Activation Control: Do NOT pre-activate the acid for >2 minutes. Add the amine immediately after the coupling reagent. Alternative: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. It does not form the rearrangement-prone O-acylisourea intermediate.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct coupling strategy based on your specific synthesis direction.

CouplingLogic Start START: Coupling 2-Azaspiro[4.5]decane-3-COOH RoleCheck Is the Spiro-AA the NUCLEOPHILE (Amine) or ELECTROPHILE (Acid)? Start->RoleCheck Nucleophile Nucleophile (Amine) (High Steric Hindrance) RoleCheck->Nucleophile Amine Electrophile Electrophile (Acid) (High Racemization Risk) RoleCheck->Electrophile Acid ReagentNuc Use HATU / HOAt (High Reactivity Required) Nucleophile->ReagentNuc SolventNuc Solvent: DMF or NMP (Essential for solubility) ReagentNuc->SolventNuc FailNuc Still Low Yield? SolventNuc->FailNuc AcidFluoride Use Acid Fluoride (TFFH) (Small leaving group penetrates sterics) FailNuc->AcidFluoride Yes ReagentElec Use COMU / Oxyma or T3P Electrophile->ReagentElec BaseElec Base: 2,4,6-Collidine (Prevents alpha-proton abstraction) ReagentElec->BaseElec TempElec Temp: 0°C -> RT BaseElec->TempElec

Figure 1: Decision tree for reagent selection. Blue nodes indicate decision points; Red nodes indicate critical reagent choices; Green nodes indicate optimization for difficult cases.

Validated Experimental Protocols

Protocol A: The "Sledgehammer" Method (Spiro-AA as Nucleophile)

Use this when attaching a generic amino acid to the hindered Nitrogen of the Spiro system.

Reagents:

  • Carboxylic Acid Partner (1.2 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq) - Critical additive for sterics

  • DIEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Dry DMF (Concentration: 0.1 M)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid Partner and HATU/HOAt in dry DMF.

  • Activation: Add DIEA. Stir for exactly 30 seconds . Note: Extended activation can lead to racemization of the partner.

  • Coupling: Immediately add the 2-Azaspiro[4.5]decane-3-carboxylic acid (ester/protected) .

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Monitoring: Check LCMS. If conversion <50% after 4 hours, add a second portion of HATU (0.5 eq) and DIEA (0.5 eq).

Protocol B: The "Low-Racemization" Method (Spiro-AA as Acid)

Use this when activating the Spiro-Acid to attach a downstream amine. This minimizes epimerization at the C3 chiral center.

Reagents:

  • 2-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq)[1][2][3]

  • COMU (1.0 eq) ORDIC/Oxyma Pure (1.0 eq each)

  • 2,4,6-Collidine (2.0 eq)

  • Amine Partner (1.1 eq)

  • Solvent: DCM/DMF (1:1 mixture)

Step-by-Step:

  • Cooling: Cool the solution of the Spiro-Acid and the Amine Partner in solvent to 0°C (Ice bath).

  • Addition: Add Collidine.

  • Activation/Coupling: Add COMU (or DIC/Oxyma) in one portion.

  • Ramp: Stir at 0°C for 1 hour, then allow to warm to Room Temperature over 2 hours.

  • Workup: Wash with 0.5M HCl (to remove Collidine) and NaHCO3. Avoid strong base washes which can induce post-reaction racemization.

References & Grounding

The protocols above are derived from the fundamental principles of peptide synthesis applied to sterically hindered systems (N-alkyl and


-disubstituted amino acids).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Supports the use of HATU/HOAt for hindered amines and COMU/Oxyma for suppressing racemization.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[4] Tetrahedron Letters, 31(2), 205-208.

    • Foundational text for phosphonium reagents in difficult couplings.

  • Carpino, L. A., et al. (2006). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 71(19), 7135–7145.

    • Validates the use of HOAt additives to speed up reaction rates in hindered systems.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177.

    • Provides industrial context for using T3P and Acid Fluorides when standard reagents fail.

Sources

Technical Support Center: Chiral Integrity in 2-Azaspiro[4.5]decane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Azaspiro[4.5]decane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic amino acid. Maintaining chiral purity at the α-carbon is paramount for the biological activity and therapeutic potential of the final compound. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent racemization and ensure the stereochemical integrity of your product.

Understanding the Challenge: The Lability of the α-Proton

The primary challenge in synthesizing and handling chiral α-amino acids, including 2-Azaspiro[4.5]decane-3-carboxylic acid, is the susceptibility of the α-proton to abstraction.[1] This is particularly problematic during steps that involve activation of the carboxylic acid, such as in peptide coupling reactions, or under basic conditions.[2][3] Abstraction of this proton leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a loss of the original stereochemistry and the formation of a racemic mixture.[1]

The unique, rigid, three-dimensional structure of spirocyclic amino acids makes them desirable scaffolds in drug discovery. However, this same structural rigidity can sometimes influence the rate and mechanism of racemization. Therefore, careful control of reaction conditions and judicious selection of reagents are critical.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the synthesis of "2-Azaspiro[4.5]decane-3-carboxylic acid" and related chiral molecules.

Q1: My final product shows significant racemization after a coupling step. What are the likely causes?

A1: Racemization during coupling is a frequent problem and can usually be attributed to one or more of the following factors:

  • The Coupling Reagent: Carbodiimides like DCC and EDC, when used alone, are notorious for causing racemization.[4] They activate the carboxylic acid to form a highly reactive O-acylisourea, which can readily cyclize to an oxazolone. The oxazolone intermediate is particularly prone to racemization.[5]

  • The Choice of Base: Strong, sterically unhindered bases such as triethylamine (TEA) can readily abstract the α-proton, leading to racemization.[2] The basicity and steric hindrance of the chosen base are critical parameters.[2]

  • Reaction Temperature: Higher reaction temperatures accelerate the rate of racemization.[6]

  • Pre-activation Time: Allowing the activated amino acid to stand for an extended period before the addition of the amine component can increase the opportunity for racemization to occur.

Q2: Which coupling reagents and additives are best for minimizing racemization?

A2: The key is to use a coupling reagent in combination with an additive that suppresses the formation of the problematic oxazolone intermediate.[2][7] These additives form an active ester that is less susceptible to racemization.

Reagent ClassRecommended CombinationsRationale & Key Advantages
Carbodiimides DIC + Oxyma (Ethyl (hydroxyimino)cyanoacetate)Oxyma is a highly effective, non-explosive alternative to HOBt and HOAt, offering high coupling rates with low racemization.[7][8]
DIC + HOBt (1-Hydroxybenzotriazole)A classic combination that effectively suppresses racemization.[7][9]
Onium Salts (Uronium/Phosphonium) HATU / HBTUThese reagents often come pre-formulated with an additive (HOAt or HOBt, respectively). They are highly efficient but should be used with a weaker, sterically hindered base.[3][7]
Phosphonium Reagents PyBOP, BOPWell-suited for cyclization reactions and less likely to affect amino groups.[4][7]
Novel Reagents YnamidesThese reagents have shown remarkable superiority in suppressing racemization by forming stable α-acyloxyenamide active esters.[10]
T3P (n-Propylphosphonic Anhydride)A mild reagent that, in combination with a base like pyridine, can promote coupling with high enantiopurity.[11]
Q3: What is the optimal base to use during the coupling step?

A3: The choice of base is critical. For minimizing racemization, a weaker and more sterically hindered base is preferable.[8]

  • Highly Recommended: 2,4,6-Collidine (TMP) has demonstrated excellent results in minimizing racemization due to its significant steric hindrance.[2][8]

  • Good Alternatives: N-Methylmorpholine (NMM) and N,N-Diisopropylethylamine (DIPEA) are commonly used. DIPEA is more sterically hindered than NMM and generally preferred.[2]

  • Use with Caution: Avoid strong, non-hindered bases like Triethylamine (TEA) whenever possible.[2]

G TEA TEA High_Rac_Risk High_Rac_Risk TEA->High_Rac_Risk DIPEA DIPEA Low_Rac_Risk Low_Rac_Risk DIPEA->Low_Rac_Risk Collidine Collidine Collidine->Low_Rac_Risk

Q4: How can I accurately determine the enantiomeric purity of my synthesized 2-Azaspiro[4.5]decane-3-carboxylic acid?

A4: Accurate determination of enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method.

  • Direct Analysis: For underivatized amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin-based columns) are highly effective as they are compatible with aqueous mobile phases suitable for these polar, zwitterionic compounds.[12] Polysaccharide-based CSPs can also be used.[12]

  • Indirect Analysis (Derivatization): If direct analysis is challenging, you can derivatize the amino acid with a chiral agent (e.g., o-phthalaldehyde (OPA) with a chiral thiol) to form diastereomers.[13] These diastereomers can then be separated on a standard achiral HPLC column.[13] However, this adds an extra step and the potential for introducing impurities.[12]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol outlines a general approach for coupling an N-protected 2-Azaspiro[4.5]decane-3-carboxylic acid to an amine, minimizing the risk of racemization.

Materials:

  • N-protected 2-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq)

  • Amine component (hydrochloride salt) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (1.2 eq)

  • 2,4,6-Collidine (TMP) (2.2 eq, if starting with amine HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-protected 2-Azaspiro[4.5]decane-3-carboxylic acid (1.0 eq), the amine component (1.1 eq), and Oxyma (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2,4,6-Collidine (2.2 eq) to the solution and stir for 5 minutes.

  • Add DIC (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous workup and purification.

G Start Dissolve Amino Acid, Amine, & Oxyma in DMF Cool Cool to 0°C Start->Cool Add_Base Add 2,4,6-Collidine Cool->Add_Base Add_DIC Add DIC Dropwise Add_Base->Add_DIC React_Cold Stir at 0°C for 2h Add_DIC->React_Cold React_RT Warm to RT, Stir 4-16h React_Cold->React_RT Monitor Monitor by TLC/LC-MS React_RT->Monitor Workup Workup & Purify Monitor->Workup

Protocol 2: Chiral HPLC Analysis of Underivatized Amino Acid

This protocol provides a starting point for developing a chiral HPLC method to assess the enantiomeric purity of the final product.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric detector

  • Chiral Column: Astec CHIROBIOTIC® T (teicoplanin-based) or equivalent

Mobile Phase (Isocratic):

  • A typical starting point is a mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., Ammonium Formate or Ammonium Acetate). A common mobile phase is 80:20 (v/v) Methanol:Aqueous Ammonium Formate (10 mM, pH adjusted).

Procedure:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes at a flow rate of 0.5-1.0 mL/min.

  • Prepare a dilute solution of your purified 2-Azaspiro[4.5]decane-3-carboxylic acid in the mobile phase.

  • Prepare a solution of the racemic standard, if available, to identify the retention times of both enantiomers.

  • Inject the sample and run the analysis.

  • Optimize the separation by adjusting the organic modifier percentage, buffer concentration, pH, and column temperature. Retention on teicoplanin-based CSPs can sometimes exhibit a "U-shaped" profile with respect to the organic modifier concentration, so exploring a range is beneficial.[12]

References

  • Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ResearchGate. [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PMC - NIH. [Link]

  • 7.4 Racemization Assays. "The Chemical Synthesis of Peptides" by John Jones. [Link]

Sources

Removal of protecting groups from "2-Azaspiro[4.5]decane-3-carboxylic acid" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azaspiro[4.5]decane-3-carboxylic Acid Derivatives

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Deprotection Strategies & Product Isolation

Overview

Welcome to the technical support hub for the 2-azaspiro[4.5]decane-3-carboxylic acid scaffold. This structure—a conformationally restricted proline analog—is a critical pharmacophore in the development of peptidomimetics, GPCR ligands, and HCV inhibitors.

Unlike standard amino acids, the spirocyclic junction at the C5-position (relative to the pyrrolidine ring) imparts significant steric rigidity and lipophilicity. This creates unique challenges during deprotection:

  • Steric Hindrance: Saponification of esters can be kinetically slow.

  • Solubility: The lipophilic spiro-ring contrasts with the polar zwitterionic core, leading to unpredictable precipitation.

  • Isolation: Standard extraction protocols often fail due to the high water solubility of the free amino acid.

Below are the troubleshooting modules for the most common "tickets" we receive regarding this scaffold.

Module 1: Acid-Labile Groups (N-Boc, t-Butyl Esters)

Issue: "I treated my compound with TFA, but the reaction is incomplete or I see t-butyl adducts."

Technical Diagnosis

While the N-Boc group is generally labile, the spirocyclic system creates a hydrophobic pocket. If you are using dilute acid (e.g., 10% TFA in DCM), the protonation of the carbamate might be rate-limited by solvation. Furthermore, the generated tert-butyl cations are electrophilic; in a crowded spiro system, they may re-attack electron-rich regions (or the amine itself) if not effectively scavenged.

Protocol: The "High-Flow" Acidolysis

Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water, Dichloromethane (DCM).

  • Dissolution: Dissolve the substrate in minimal DCM (0.1 M concentration).

  • Scavenger Cocktail: Prepare a mixture of TFA:TIPS:H₂O (95:2.5:2.5) .

    • Why: TIPS is a hydride donor that quenches t-butyl cations. Water prevents trifluoroacetylation of the amine.

  • Reaction: Add the cocktail to the DCM solution (10:1 ratio of Cocktail:DCM). Stir at Room Temperature for 2–4 hours .

    • Note: Do not heat. Heating increases the risk of acid-catalyzed rearrangement of the spiro ring.

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Co-evaporation: Add toluene and evaporate (3x) to remove residual TFA as an azeotrope.

    • Precipitation: Triturate the oily residue with cold Diethyl Ether (Et₂O) or MTBE to precipitate the trifluoroacetate salt.

Troubleshooting FAQ
  • Q: My product is an oil, not a solid.

    • A: Spiro salts are often hygroscopic oils. Dissolve the oil in a small amount of MeOH and drop it slowly into vigorously stirring cold Et₂O. If it still oils out, proceed directly to the Ion Exchange module.

Module 2: Base-Labile Groups (Fmoc, Methyl/Ethyl Esters)

Issue: "My methyl ester won't hydrolyze with LiOH, or I'm seeing racemization."

Technical Diagnosis

The carboxylic acid at C3 is adjacent to the secondary amine (N2) and the spiro-bulk. This steric crowding hinders the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Standard conditions (1M LiOH, 1 hour) are often insufficient. However, increasing temperature risks racemization at the chiral C3 center via enolate formation.

Protocol: Saponification under Kinetic Control

Reagents: Lithium Hydroxide (LiOH·H₂O), THF, Methanol.

  • Solvent System: Use THF:MeOH:H₂O (3:1:1) . The THF solubilizes the lipophilic spiro ring, while water dissolves the base.

  • Stoichiometry: Use 3.0 equivalents of LiOH.

  • Temperature: Start at 0°C , then warm to Room Temperature. Monitor by LCMS every 2 hours.

  • Forcing Conditions (If stalled > 24h):

    • Do NOT heat above 40°C.

    • Instead, switch to TMSOK (Potassium Trimethylsilanolate) in anhydrous THF. This provides a "naked" hydroxide equivalent that is more nucleophilic but less basic (reducing racemization risk).

Module 3: Hydrogenolysis (N-Cbz, Benzyl Esters)

Issue: "The reaction stalls after 50% conversion. Adding more catalyst doesn't help."

Technical Diagnosis

Secondary amines (like the one formed at N2 upon deprotection) are notorious for coordinating to the Palladium surface, effectively poisoning the catalyst. The bulky spiro ring further prevents the substrate from lying flat on the catalyst surface.

Protocol: Proton-Assisted Hydrogenolysis

Reagents: Pd(OH)₂/C (Pearlman's Catalyst), Methanol, Acetic Acid.

  • Solvent: Methanol with 5% Acetic Acid .

    • Why: Protonating the amine (forming the acetate salt) prevents it from binding to the Pd surface.

  • Catalyst: Use 20 wt% Pd(OH)₂/C rather than standard Pd/C. It is more robust for hindered substrates.

  • Pressure: Hydrogen balloon (1 atm) is usually sufficient. If stalled, flush with Argon and refill with fresh H₂.

Module 4: Isolation & Purification (The "Boss Fight")

Issue: "I removed the protecting groups, but my yield is 0%. The product is not in the organic layer."

Technical Diagnosis

Upon full deprotection, 2-azaspiro[4.5]decane-3-carboxylic acid becomes a zwitterion (internal salt). It is highly soluble in water and insoluble in DCM/EtOAc. Standard aqueous extraction will leave your product in the water waste.

Workflow: Ion Exchange Chromatography (Dowex 50WX8)

This is the gold standard for isolating free spiro-amino acids.

IonExchange start Crude Deprotection Mixture (Acidic/Aqueous) resin_prep Prepare Dowex 50WX8 (H+ Form) Wash with H2O until neutral start->resin_prep load Load Sample onto Column resin_prep->load wash Wash with H2O (Removes salts, non-basic impurities) load->wash Waste elute Elute with 1M NH4OH (Displaces Amino Acid) wash->elute detect Collect Fractions (Spot on TLC: Ninhydrin +) elute->detect finish Lyophilize Yields Free Zwitterion detect->finish

Figure 1: Purification workflow for zwitterionic spiro-amino acids using cation exchange resin.

Step-by-Step:

  • Resin Prep: Pack a column with Dowex 50WX8 (hydrogen form). Wash with deionized water until the eluate pH is neutral.[1]

  • Loading: Dissolve your crude residue in minimal water (acidify slightly with HCl if needed to ensure solubility) and load it.

  • Washing: Flush with water.[2] The amino acid binds to the resin (via the protonated amine). Salts and neutral organic byproducts wash away.

  • Elution: Switch solvent to 1M - 2M NH₄OH . The ammonia deprotonates the resin, releasing the amino acid.

  • Finishing: Collect ninhydrin-positive fractions and lyophilize . Do not rotovap to dryness from high heat, as this can degrade the zwitterion.

Summary Data Table: Deprotection Conditions

Protecting GroupReagent of ChoiceScavenger?TempCritical Note
N-Boc TFA / DCM (1:[3]1)Yes (TIPS/H₂O)RTAvoid heating; use scavengers to prevent t-butyl alkylation.
t-Butyl Ester TFA / DCM (1:[3]1)YesRTForms isobutene gas; ensure venting.
Methyl Ester LiOH / THF / H₂ONo0°C→RTSteric hindrance may slow reaction; avoid harsh heat (racemization).
N-Cbz / Bn H₂ / Pd(OH)₂NoRTAdd AcOH to prevent catalyst poisoning by the free amine.
N-Fmoc 20% Piperidine/DMFNoRTStandard protocol; monitor for DKP formation if ester is present.

References

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for TFA/Scavenger cocktails).
  • ResearchGate Community. (2020). "How to desalt zwitterions?" (Discussion on Dowex protocols for amino acid isolation).

  • PubChem. (2025). "2-Azaspiro[4.5]decane-3-carboxylic acid Structure & Properties."

Sources

Scaling up the synthesis of "2-Azaspiro[4.5]decane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 2-Azaspiro[4.5]decane-3-carboxylic Acid

Executive Technical Overview

Welcome to the technical support hub for the scale-up of 2-Azaspiro[4.5]decane-3-carboxylic acid . This spirocyclic proline analogue is a critical scaffold in peptidomimetics and drug discovery, particularly for HCV inhibitors and GPCR ligands. Its rigid spiro-fusion restricts conformational flexibility, enhancing binding affinity and metabolic stability compared to native proline.

The Challenge: Scaling this synthesis is non-trivial due to the steric congestion at the spiro-quaternary carbon and the difficulty in purifying the resulting zwitterionic amino acid from inorganic salts and phase-transfer catalysts.

The Solution: This guide focuses on the Phase-Transfer Catalyzed (PTC) Alkylation of Glycine Schiff Bases (O’Donnell/Maruoka method). This route is selected for its modularity, scalability, and safety profile compared to azide-based routes (Curtius) or cyanide-based routes (Strecker/Bucherer-Bergs).

Synthetic Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting the decision nodes for scale-up.

SynthesisWorkflow cluster_QC QC Checkpoints Start Cyclohexanone Precursors Electrophile 1,1-Bis(electrophile) Preparation Start->Electrophile Derivatization PTC_Step PTC Spiro-Alkylation (CRITICAL STEP) Electrophile->PTC_Step + Base/Cat SchiffBase Glycine Schiff Base (O'Donnell Substrate) SchiffBase->PTC_Step Double Alkylation Hydrolysis Acidic Hydrolysis & Deprotection PTC_Step->Hydrolysis Intermediate Purification Ion Exchange/ Crystallization Hydrolysis->Purification Crude Mix Product 2-Azaspiro[4.5]decane- 3-carboxylic Acid Purification->Product Isolation

Caption: Figure 1. Modular synthetic workflow for 2-azaspiro[4.5]decane-3-carboxylic acid via PTC alkylation. The red node indicates the thermodynamic bottleneck.

Troubleshooting Guide: The PTC Alkylation (Spiro-Cyclization)

Context: The formation of the spiro-quaternary center is the rate-limiting step. Users often report stalling at the mono-alkylated intermediate or low yields due to steric hindrance.

Issue: Reaction Stalls at Mono-Alkylation

User Report: "HPLC shows 40% starting material, 50% mono-alkylated species, and only 10% spiro-product after 24 hours."

Probable CauseTechnical ExplanationCorrective Action
Catalyst Poisoning Quaternary ammonium salts (e.g., TBAB) can degrade under highly basic conditions (Hofmann elimination), losing catalytic activity over long reaction times.Switch Catalyst: Use a more robust catalyst like N-benzylcinchonidinium bromide or a Maruoka Catalyst (spiro-quaternary ammonium) which are stable under basic conditions [1].
Interfacial Surface Area PTC reactions are biphasic (Solid/Liquid or Liquid/Liquid). Reaction rate is proportional to the interfacial area.Increase Agitation: Ensure overhead stirring is set to create a vortex (high shear). For >100g scales, use a baffled reactor.
"Potassium Effect" Sodium hydroxide (NaOH) is often insufficient for sterically demanding cyclizations due to the tighter ion pairing of Na+.Use KOH/CsOH: Switch to 50% KOH or add 10% Cs2CO3. The larger cation radius loosens the ion pair, increasing the reactivity of the enolate anion [2].

Q: Can I use sodium hydride (NaH) instead of PTC conditions to force the reaction? A: While NaH is a stronger base, it is not recommended for scale-up (>50g) due to the massive hydrogen evolution and the "gel effect" where the reaction mixture solidifies, preventing mixing. The PTC method (Solid KOH/Toluene or 50% NaOH/DCM) is safer and self-regulating thermally.

Troubleshooting Guide: Hydrolysis & Purification

Context: After alkylation, the protecting groups (benzophenone imine and ethyl ester) must be removed. This generates the free amino acid, which is a zwitterion and highly water-soluble, making extraction impossible.

Issue: "I cannot isolate the product from the 'salt soup'."

User Report: "After acid hydrolysis, I have a water layer containing my product, inorganic salts, and hydrolyzed catalyst. Crystallization failed."

Protocol: The "Dowex" Isolation Method Do not attempt to extract the zwitterion into organic solvent. It will not work. Follow this purification logic:

  • Biphasic Wash: Wash the acidic hydrolysate (pH 1) with Dichloromethane (DCM) or Methyl Tert-Butyl Ether (MTBE).

    • Why? This removes the benzophenone byproduct and the phase transfer catalyst (which is lipophilic). The product remains in the water.

  • Ion Exchange Chromatography (Strong Cation Exchange):

    • Load the aqueous layer onto a column of Dowex 50WX8 (H+ form) .

    • Wash with water until neutral (removes inorganic salts like NaCl/KBr).

    • Elute with 1.5 M Ammonia (NH4OH) .

    • Mechanism:[1][2] The amino acid binds to the resin at acidic pH. Ammonia deprotonates the resin, releasing the pure amino acid.

  • Evaporation: Concentrate the ammoniacal fractions. The excess ammonia evaporates, leaving the pure zwitterion.

Q: My product is hygroscopic and oily after the column. How do I get a solid? A: This is common for spiro-amino acids.

  • Solution: Dissolve the oil in a minimum amount of hot water, then add hot Ethanol or Acetone (antisolvent) until cloudy. Let it stand at 4°C overnight. If it remains oily, convert it to the Hydrochloride salt by treating with HCl in Dioxane/Ether; the salt is almost always a crystalline solid.

Advanced FAQ: Stereochemistry & Scale-Up Safety

Q: How do I control the enantioselectivity? I need the (S)-enantiomer.

A: You have two viable options for scale-up:

  • Chiral PTC (Asymmetric Synthesis): Use a chiral catalyst such as the Maruoka Catalyst (S,S)-3,4,5-trifluorophenyl-NAS bromide or O'Donnell's Cinchona-derived catalysts . These can achieve >90% ee directly during the alkylation step [3].

  • Chemical Resolution (Post-Synthesis): If chiral catalysts are too expensive, synthesize the racemate and resolve using (S)-Mandelic acid or L-Tartaric acid . Spiro-amino acids often form stable diastereomeric salts that crystallize readily.

Q: Are there specific safety hazards for the 2-azaspiro[4.5]decane synthesis?

A: Yes.

  • Exotherm Control: The double alkylation is highly exothermic. On scales >100g, add the electrophile (e.g., 1,1-bis(bromomethyl)cyclohexane equivalent) slowly via an addition funnel to maintain temperature <40°C.

  • Imine Stability: The starting material (Glycine Schiff Base) is moisture sensitive. Ensure all solvents are dry (Karl Fischer <0.05% water) to prevent premature hydrolysis, which releases glycine and kills the stoichiometry.

References

  • Maruoka, K. (2008). "Practical Asymmetric Synthesis of Unnatural Amino Acids using Chiral Phase-Transfer Catalysts." Organic Process Research & Development.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines." Accounts of Chemical Research.

  • Enamine Ltd. (2024).[3] "Spirocyclic Amino Acids: Building Blocks for Drug Discovery." Enamine Technical Notes.

For further assistance, please contact the Application Science team with your specific batch data and HPLC traces.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Azaspiro[4.5]decane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural and stereochemical integrity of novel scaffolds is paramount. 2-Azaspiro[4.5]decane-3-carboxylic acid, a conformationally constrained proline analogue, presents unique analytical challenges and opportunities. Its rigid spirocyclic core offers a compelling three-dimensional architecture for peptidomimetics and other therapeutics.[1][2] This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this molecule, moving beyond a mere listing of methods to an integrated strategy that ensures data fidelity and accelerates research timelines.

The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for "2-Azaspiro[4.5]decane-3-carboxylic acid," providing unambiguous evidence of its covalent framework and stereochemistry.

¹H NMR: The Initial Fingerprint

Proton NMR (¹H NMR) offers the first and most immediate confirmation of a successful synthesis. The spectrum of the hydrochloride salt in DMSO-d6, for instance, reveals key diagnostic signals.[3] The presence of exchangeable protons, such as the amine and carboxylic acid protons, often appear as broad singlets, their chemical shifts sensitive to concentration and residual water. The aliphatic protons of the cyclohexane and pyrrolidine rings will present as a complex series of multiplets, the detailed analysis of which can provide initial conformational insights.

¹³C NMR: Mapping the Carbon Skeleton

Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a direct count of the unique carbon environments within the molecule. The carbonyl carbon of the carboxylic acid will be readily identifiable by its characteristic downfield chemical shift. The spiro carbon, being a quaternary center, will typically exhibit a weaker signal. The remaining aliphatic carbons of the two rings will appear in a more shielded region of the spectrum.

Advanced 2D NMR Techniques: Unraveling Connectivity and Stereochemistry

For a molecule with the complexity of "2-Azaspiro[4.5]decane-3-carboxylic acid," 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of protons within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a powerful tool for assigning both ¹H and ¹³C resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons (typically 2-3 bonds), crucial for piecing together the entire molecular structure, especially around the spirocyclic junction.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This is particularly vital for determining the relative stereochemistry of the molecule, confirming the cis or trans relationship of substituents on the pyrrolidine ring relative to the cyclohexane ring.

Experimental Protocol: A Representative NMR Analysis Workflow

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~5-10 mg of Sample Solvent ~0.6 mL of Deuterated Solvent (e.g., DMSO-d6, MeOD) Sample->Solvent Dissolve Vial NMR Tube Solvent->Vial Transfer Spectrometer NMR Spectrometer (e.g., 400 MHz) Vial->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C NMR Spectrometer->C13 COSY gCOSY Spectrometer->COSY HSQC gHSQC Spectrometer->HSQC HMBC gHMBC Spectrometer->HMBC NOESY NOESY Spectrometer->NOESY Processing Fourier Transform, Phasing, Baseline Correction H1->Processing C13->Processing COSY->Processing HSQC->Processing HMBC->Processing NOESY->Processing Analysis Integration, Peak Picking, Structure Elucidation Processing->Analysis

Caption: A typical workflow for the comprehensive NMR analysis of "2-Azaspiro[4.5]decane-3-carboxylic acid".

Mass Spectrometry: Confirming Identity and Purity

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of "2-Azaspiro[4.5]decane-3-carboxylic acid" and for assessing its purity.

Electrospray Ionization (ESI): The Workhorse for Polar Molecules

ESI is the most common ionization technique for this type of molecule due to the presence of the ionizable carboxylic acid and amine groups. In positive ion mode, the protonated molecule [M+H]⁺ is readily observed.[4][5] In negative ion mode, the deprotonated molecule [M-H]⁻ can be detected.[4] The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the elemental composition of the molecule with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): An Option for Derivatized Analogs

While the parent amino acid is not sufficiently volatile for GC-MS, its derivatized forms (e.g., methyl or ethyl esters) can be analyzed by this method. GC-MS can be particularly useful for identifying and quantifying volatile impurities.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Patterns

MS/MS experiments involve the isolation of the parent ion followed by its fragmentation. The resulting fragmentation pattern provides valuable structural information that can be used to distinguish between isomers and to confirm the connectivity of the molecule.

Table 1: Predicted and Observed Mass Spectrometry Data

Adduct/FragmentPredicted m/z[4]Observed m/z (Example)[5]Technique
[M+H]⁺184.13321373 (for a derivative)ESI-MS
[M+Na]⁺206.11515-ESI-MS
[M-H]⁻182.11865-ESI-MS

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the definitive technique for determining the purity of "2-Azaspiro[4.5]decane-3-carboxylic acid" and for separating it from starting materials, byproducts, and enantiomers (with a chiral stationary phase).

Reversed-Phase HPLC: The Primary Purity Check

Reversed-phase HPLC, typically with a C18 column, is the most common method for assessing the purity of polar organic molecules.[6] The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the acidic and basic functional groups. Detection is most commonly performed using a UV detector, although coupling to a mass spectrometer (LC-MS) provides both purity and identity confirmation in a single run.[5][6]

Chiral HPLC: Resolving Enantiomers

For stereospecific syntheses, chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP and the mobile phase is critical and often requires screening of several different column types.

Experimental Protocol: A General Reversed-Phase HPLC Method

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dissolve sample in mobile phase Injector Autosampler Sample->Injector MobilePhaseA Aqueous Phase (e.g., H₂O + 0.1% FA) Filter Filter and Degas MobilePhaseA->Filter MobilePhaseB Organic Phase (e.g., ACN + 0.1% FA) MobilePhaseB->Filter Pump HPLC Pump Filter->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/Vis or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: A generalized workflow for the purity analysis of "2-Azaspiro[4.5]decane-3-carboxylic acid" by reversed-phase HPLC.

X-ray Crystallography: The Definitive 3D Structure

While NMR can provide strong evidence for the relative stereochemistry, single-crystal X-ray diffraction provides irrefutable proof of the three-dimensional structure, including the absolute stereochemistry if a suitable derivative is used.[7][8] For spirocyclic compounds, where conformational rigidity is a key feature, understanding the precise bond angles, bond lengths, and the conformation of the ring systems is crucial for structure-activity relationship (SAR) studies and for computational modeling. The main challenge with this technique is often obtaining single crystals of suitable quality.[9]

Comparison Summary: Choosing the Right Tool for the Job

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Covalent structure, stereochemistry, conformationUnambiguous structure elucidation, non-destructiveLower sensitivity, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, high throughput (with LC/GC)Does not provide stereochemical information
HPLC Purity, enantiomeric excess (chiral)Quantitative, highly reproducible, separates mixturesRequires a chromophore for UV detection
X-ray Crystallography Absolute 3D structure, crystal packingDefinitive stereochemical and conformational analysisRequires suitable single crystals, can be time-consuming

Conclusion

A robust analytical characterization of "2-Azaspiro[4.5]decane-3-carboxylic acid" relies on a multi-technique approach. NMR spectroscopy forms the foundation for structural elucidation, while mass spectrometry provides rapid confirmation of molecular identity. HPLC is indispensable for the accurate assessment of purity and enantiomeric excess. Finally, when unambiguous proof of the three-dimensional structure is required, X-ray crystallography is the ultimate arbiter. By strategically employing these techniques in concert, researchers can ensure the quality and integrity of their compounds, paving the way for successful drug discovery and development programs.

References

  • Pharmaceutical compounds for the treatment of complement mediated disorders. (n.d.). Google Patents.
  • Pharmaceutical compounds for the treatment of complement mediated disorders. (2023). Justia Patents.
  • PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION. (n.d.). ChemRxiv.
  • Intramolecular Cyclization of Alkenyl Substrates Using Oxidative Umpolung of Alkali Metal Bromides by Inorganic Oxidants. (n.d.). OPAC.
  • Protease inhibitors for treating or preventing coronavirus infection. (n.d.). Google Patents.
  • 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. (n.d.). PubChem.
  • Chemical compounds. (n.d.). Google Patents.
  • IE54291B1. (n.d.). Google Patents.
  • 2-Oxaspiro[4.5]decane-3-carboxylic acid. (n.d.). BLDpharm.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
  • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-forMyl-, 1,1-diMethylethyl ester(1440960-67-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE. (n.d.). SpectraBase.
  • Unnatural Amino Acids. (2024). Enamine.
  • Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. (n.d.). The Journal of Organic Chemistry.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate.
  • 2-Oxaspiro[4.5]decane-3-carboxylic acid. (n.d.). Hoffman Fine Chemicals.
  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem.
  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. (1996). PubMed.
  • Determination of carboxylic acids content in the herbal mixtures by HPLC. (2021). ResearchGate.
  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (n.d.). National Institutes of Health.
  • 2-Azaspiro[4.5]decane hydrochloride. (n.d.). Sigma-Aldrich.
  • X-ray Protein Crystallography. (2022). Physics LibreTexts.
  • What is X-Ray Crystallography? (2023). YouTube.

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Technical Comparison: HPLC vs. GC Strategies for 2-Azaspiro[4.5]decane-3-carboxylic Acid Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC and GC strategies for the analysis of 2-Azaspiro[4.5]decane-3-carboxylic acid .

Executive Summary & Molecule Profile

2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic non-proteinogenic amino acid. Structurally, it features a pyrrolidine ring spiro-fused to a cyclohexane ring. This unique geometry imparts significant steric bulk and lipophilicity compared to its analog, Proline.

Physicochemical Challenges
  • Chromophore Deficiency: Lacks conjugated

    
    -systems, rendering standard UV detection (254 nm) impossible. Low-wavelength UV (200–210 nm) is non-specific and prone to noise.
    
  • Zwitterionic Nature: Exists as a zwitterion at neutral pH, causing poor retention on standard C18 columns without ion-pairing or derivatization.

  • Secondary Amine: The nitrogen is part of the ring (like Proline). Critical Constraint: It does not react with primary amine-specific reagents like o-phthalaldehyde (OPA) alone.

  • Volatility: Non-volatile and thermally labile; requires derivatization for Gas Chromatography.

Method A: HPLC with Pre-Column Derivatization (Recommended)

Best For: High sensitivity, routine QC, biological matrices, and enantiomeric separation.

The "Secondary Amine" Problem

Many standard amino acid protocols use OPA (o-Phthalaldehyde). Do not use OPA for this molecule. OPA requires a primary amine to form the fluorescent isoindole. As a secondary amine, 2-Azaspiro[4.5]decane-3-carboxylic acid requires FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) or AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate).

Protocol: FMOC-Cl Derivatization

This method adds a strong UV/Fluorescent tag and increases hydrophobicity for C18 retention.

1. Reagents:

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonation of the amine).

  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).

  • Quenching Agent: 1-Adamantanamine (ADAM) or hydrophobic amine to scavenge excess FMOC.

2. Workflow:

  • Mix: 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 2 minutes at ambient temperature (Reaction is fast).

  • Quench: Add 200 µL ADAM solution to remove excess FMOC-OH (hydrolysis product) which interferes with chromatography.

  • Inject: 10 µL onto HPLC.

3. Chromatographic Conditions:

  • Column: C18 High-Resolution (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 4.2.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 30% B to 70% B over 10 mins. (FMOC derivatives are very hydrophobic).

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm).

Senior Scientist Insight

"The spiro-fusion at the C5 position of the pyrrolidine ring creates steric hindrance. While FMOC is bulky, the reaction kinetics for secondary amines are generally favorable. However, ensure the pH is strictly >8.0; if the pH drops, the secondary amine protonates and reactivity hits zero."

Method B: GC-MS with Silylation

Best For: Complex mixtures, impurity profiling, and simultaneous analysis of organic acids.

The Derivatization Strategy

Direct injection is impossible due to zwitterionic locking. Silylation with MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is superior to MSTFA for this molecule because the tert-butyldimethylsilyl (TBDMS) derivatives are more hydrolytically stable and provide a distinct [M-57]+ ion (loss of t-butyl) for quantification.

Protocol: MTBSTFA Silylation[3][4][5]

1. Preparation:

  • Lyophilize sample to complete dryness (Water kills the reagent).

  • Reagent: MTBSTFA + 1% TBDMCS (Catalyst).

2. Workflow:

  • Solubilize: Add 50 µL anhydrous Pyridine and 50 µL Acetonitrile to the dried residue.

  • Derivatize: Add 50 µL MTBSTFA.

  • Heat: Cap tightly and heat at 70°C for 30 minutes .

    • Note: The carboxylic acid silylates fast; the sterically hindered secondary amine requires heat and time.

  • Cool & Inject: Inject 1 µL (Split 1:10).

3. GC-MS Conditions:

  • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm.

  • Carrier: Helium @ 1.0 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min 
    
    
    
    280°C (Hold 5 min).
  • MS Source: EI (70 eV). Look for m/z corresponding to [M + 2xTBDMS - 57].

Comparative Analysis

FeatureHPLC (FMOC-Fluorescence)GC-MS (TBDMS)
Sensitivity (LOD) High (Femtomole range)Moderate (Picomole range)
Selectivity High (Specific to amines)Very High (Mass spectral fingerprint)
Sample Prep Fast (5 mins), aqueous compatibleSlow (Requires drying), moisture sensitive
Stability Derivative stable for ~24-48 hrsDerivative sensitive to humidity
Cost Moderate (Columns/Reagents)Lower (if MS is available)
Suitability Preferred for Quantitation Preferred for Identification/Purity

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for analyzing 2-Azaspiro[4.5]decane-3-carboxylic acid, highlighting the "Secondary Amine" trap.

AnalysisWorkflow Start Sample: 2-Azaspiro[4.5]decane-3-carboxylic acid CheckStructure Check Structure: Secondary Amine + Carboxylic Acid Start->CheckStructure Decision Select Platform CheckStructure->Decision HPLC HPLC / UHPLC Decision->HPLC Aqueous/Biological GC GC-MS Decision->GC Purity/Impurity Profile DerivChoice Derivatization Agent? HPLC->DerivChoice OPA OPA Reagent DerivChoice->OPA Standard Protocol FMOC FMOC-Cl or AQC DerivChoice->FMOC Correct Protocol Fail FAILURE: No reaction with 2° Amine OPA->Fail SuccessHPLC Stable Fluorescent Derivative (Retains on C18) FMOC->SuccessHPLC Dry Lyophilize to Dryness GC->Dry Silyl Silylation (MTBSTFA) Dry->Silyl SuccessGC Volatile TBDMS Derivative (Analyze m/z) Silyl->SuccessGC

Caption: Decision tree highlighting the critical requirement for FMOC/AQC reagents due to the secondary amine structure, avoiding the common OPA pitfall.

References

  • Waters Corporation. Amino Acid Analysis of Physiological Fluids using AccQ-Tag Ultra. Waters Application Notes. Link

  • Sigma-Aldrich. Derivatization of Amino Acids for GC-MS Analysis using MTBSTFA. Technical Bulletin. Link

  • Schuster, R. Determination of Amino Acids by HPLC with FMOC-Cl Derivatization. Agilent Technologies Application Note 5968-5658E. Link

  • PubChem. 2-Azaspiro[4.5]decane-3-carboxylic acid Structure and Properties. National Library of Medicine. Link

Sources

X-ray crystallography for absolute configuration of "2-Azaspiro[4.5]decane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography for Absolute Configuration of "2-Azaspiro[4.5]decane-3-carboxylic acid" Content Type: Publish Comparison Guide

Executive Summary: The "Light-Atom" Challenge

For drug development professionals working with 2-Azaspiro[4.5]decane-3-carboxylic acid , determining the absolute configuration (R vs. S) is a critical milestone. This scaffold, often used in peptidomimetics and HCV inhibitors, presents a specific crystallographic challenge: it is a "light-atom" structure (composed solely of C, H, N, O).

Standard X-ray diffraction using Molybdenum (Mo) radiation often fails to generate sufficient anomalous scattering to distinguish enantiomers reliably. This guide outlines the definitive protocol using Copper (Cu) radiation and salt derivatization to overcome this barrier, while objectively comparing it against solution-phase alternatives like Vibrational Circular Dichroism (VCD).

Strategic Decision Matrix: Method Comparison

Before initiating a workflow, researchers must evaluate the sample state and required confidence level.

FeatureX-ray Crystallography (Recommended) Vibrational Circular Dichroism (VCD) NMR w/ Chiral Shift Reagents
Primary Requirement Single Crystal (approx. 0.1–0.3 mm)Pure Solution (approx. 5–10 mg)Soluble Sample + Chiral Agent
Physical Basis Anomalous Scattering (Bijvoet pairs)Differential absorption of circularly polarized IRDiastereomeric chemical shift differences
Confidence Level Gold Standard (Direct) High (Indirect, relies on DFT calc)Medium (Relative determination)
Light-Atom Capability Low (requires Cu source or heavy atom salt)High (independent of heavy atoms)High (chemical interaction based)
Turnaround Time Days to Weeks (crystallization dependent)24–48 Hours2–4 Hours
Cost High (instrumentation/time)MediumLow

Deep Dive: The X-ray Crystallography Protocol

To determine the absolute configuration of 2-Azaspiro[4.5]decane-3-carboxylic acid, you cannot simply "run a crystal."[1] You must engineer the crystal lattice to break Friedel's law significantly.

Phase 1: Crystal Engineering (The "Heavy" Anchor)

The native zwitterionic form of the amino acid scatters X-rays weakly.

  • Protocol: Convert the free base/zwitterion into the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

  • Causality: Chlorine (Z=17) and Bromine (Z=35) have significantly higher anomalous scattering coefficients (

    
    ) than Carbon (Z=6) or Oxygen (Z=8).
    
    • Mo K

      
       radiation:
      
      
      
      e⁻ (Weak signal).
    • Cu K

      
       radiation:
      
      
      
      e⁻ (Strong signal).
  • Method: Dissolve 20 mg of the amino acid in minimal methanol. Add 1.1 equivalents of 1M HCl/ether. Allow slow vapor diffusion with diethyl ether at 4°C.

Phase 2: Data Collection Strategy
  • Radiation Source: Copper (Cu K

    
    , 
    
    
    
    = 1.54178 Å)
    is mandatory for the HCl salt. Mo radiation is insufficient unless an HBr salt is used.
  • Redundancy: Target a data redundancy of >10. High multiplicity reduces random noise, allowing the small anomalous signal to emerge.

  • Friedel Pairs: Ensure 100% coverage of Friedel pairs (measure

    
     and 
    
    
    
    ).
Phase 3: Refinement & Validation (Flack vs. Hooft)

Standard refinement targets the Flack Parameter (


) .
  • Interpretation:

    • 
       (with 
      
      
      
      ): Correct Absolute Structure.
    • 
      : Inverted Structure (Flip the model).[2]
      
    • 
      : Racemic Twin or weak data.
      
  • The Light-Atom Fix: If the standard error (

    
    ) on the Flack parameter is too high (>0.1), utilize the Hooft Parameter (
    
    
    
    )
    and Bayesian statistics (P2 probability). The Hooft analysis assumes the structure is chemically correct and focuses purely on the resonant scattering contributions, often providing a decisive answer where Flack fails.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for assigning absolute configuration.

AbsoluteConfigWorkflow Start Sample: 2-Azaspiro[4.5]decane-3-carboxylic acid CheckState Can it Crystallize? Start->CheckState NoCrystal No: Solution Phase CheckState->NoCrystal Oily/Amorphous YesCrystal Yes: Solid State CheckState->YesCrystal Crystalline VCD Method: VCD Spectroscopy NoCrystal->VCD DFT DFT Calculation (B3LYP/6-31G*) VCD->DFT Compare Compare Exp. vs Calc. Spectra DFT->Compare Result Absolute Configuration Confirmed (R or S) Compare->Result Deriv Derivatization: Form HCl or HBr Salt YesCrystal->Deriv Source X-ray Source Selection: Cu K-alpha (Essential for Cl) Deriv->Source Collect Data Collection: >98% Friedel Coverage Source->Collect Refine Refinement: SHELXL / CRYSTALS Collect->Refine Flack Check Flack Parameter (x) Refine->Flack Decision Is u(x) < 0.04? Flack->Decision Hooft Calculate Hooft (y) & Bayesian P2 Decision->Hooft No (Weak Signal) Decision->Result Yes (Strong Signal) Hooft->Result

Caption: Workflow for selecting and executing the correct absolute configuration determination method based on sample physical state and scattering power.

Experimental Data Comparison (Simulated)

To illustrate the necessity of the correct protocol, we compare simulated refinement outcomes for the Hydrochloride salt of the target molecule under different conditions.

ParameterScenario A: Mo Source (Standard) Scenario B: Cu Source (Optimized) Scenario C: Cu Source (No Salt)
Formula



Heaviest Atom Cl (Z=17)Cl (Z=17)O (Z=8)
Radiation Mo K

(0.71 Å)
Cu K

(1.54 Å)
Cu K

(1.54 Å)
Flack Param (

)
0.10 ± 0.250.02 ± 0.03 0.20 ± 0.40
Hooft Prob (P2) 0.85 (Inconclusive)1.000 (Definitive) 0.60 (Inconclusive)
Outcome Fail: Error bar too large.[3]Success: Unambiguous assignment.Fail: Insufficient anomalous signal.

Key Insight: Scenario A fails because Mo radiation does not resonate sufficiently with Chlorine. Scenario C fails because without the Chlorine counter-ion, the molecule lacks any significant anomalous scatterer. Scenario B is the only viable X-ray path.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[4] Acta Crystallographica Section B, 69(3), 249-259. Link

  • Nafie, L. A. (2012). Vibrational Circular Dichroism: Theory, Instrumentation and Applications. John Wiley & Sons.
  • Thompson, A. L., & Watkin, D. J. (2011). CRYSTALS enhancements: absolute structure determination. Journal of Applied Crystallography, 44(5), 1017-1022. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Azaspiro[4.5]decane-3-carboxylic Acid Analogs as Potential NMDA Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Azaspiro[4.5]decane Scaffold - A Privileged Motif in CNS Drug Discovery

The azaspiro[4.5]decane framework is a recognized "privileged scaffold" in medicinal chemistry, bestowing upon its derivatives a unique three-dimensional architecture that can lead to enhanced target selectivity and favorable pharmacokinetic properties.[1][2] This structural motif is prevalent in a variety of bioactive molecules and natural products.[2] The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to a more precise interaction with biological targets and a decrease in off-target effects.

Derivatives of the broader azaspiro[4.5]decane scaffold have been shown to interact with a diverse array of targets within the central nervous system (CNS), including sigma-1 (σ1) receptors, M1 muscarinic acetylcholine receptors, and even kinases such as TYK2/JAK1.[1] Furthermore, related spirocyclic structures have demonstrated neurotrophic, neurogenic, and anti-neuroinflammatory activities.[3][4] This versatility underscores the potential of the azaspiro[4.5]decane core in the development of novel therapeutics for a range of neurological and psychiatric disorders.

This guide focuses on a specific, yet underexplored, class of these compounds: 2-Azaspiro[4.5]decane-3-carboxylic acid and its analogs. The presence of the carboxylic acid moiety at the 3-position of the pyrrolidine ring introduces a key functional group that can mimic endogenous amino acid neurotransmitters, such as glutamate and GABA. This structural feature makes these analogs compelling candidates for targeting amino acid receptors and transporters.

Given the critical role of the N-methyl-D-aspartate (NMDA) receptor in excitatory neurotransmission and its implication in numerous CNS disorders, this guide will explore the hypothetical structure-activity relationship (SAR) of 2-Azaspiro[4.5]decane-3-carboxylic acid analogs as potential NMDA receptor antagonists. While comprehensive SAR data for this specific series is not yet publicly available, this guide will serve as a roadmap for researchers, providing a proposed framework for analog design, experimental evaluation, and data interpretation.

Hypothetical Structure-Activity Relationship (SAR) Study: A Proposed Research Framework

The following section outlines a proposed SAR study for 2-Azaspiro[4.5]decane-3-carboxylic acid analogs targeting the NMDA receptor. The design of these hypothetical analogs is based on established medicinal chemistry principles aimed at exploring the chemical space around the core scaffold.

Core Scaffold and Key Pharmacophoric Features

The 2-Azaspiro[4.5]decane-3-carboxylic acid scaffold presents several key features that can be systematically modified to probe their influence on NMDA receptor activity:

  • The Carboxylic Acid: This group is hypothesized to interact with the glutamate binding site on the GluN2 subunit of the NMDA receptor.[5] Its acidity and spatial orientation are likely critical for binding.

  • The Pyrrolidine Ring: The nitrogen atom in this ring can be substituted to modulate physicochemical properties such as lipophilicity and basicity.

  • The Cyclohexane Ring: This lipophilic portion of the molecule can be substituted to explore additional binding pockets and influence pharmacokinetic properties.

Proposed Analogs for Synthesis and Evaluation

The following table details a proposed set of analogs for a preliminary SAR study. The rationale for each modification is provided to guide the synthetic and testing efforts.

Analog Series Modification Rationale for Investigation Hypothetical Compound
A: Carboxylic Acid Bioisosteres Replace the carboxylic acid with a tetrazole or a phosphonic acid.To evaluate the importance of the acidic proton and the geometry of the acidic group for receptor binding. Tetrazoles and phosphonic acids are common bioisosteres for carboxylic acids in glutamate receptor ligands.2-(1H-Tetrazol-5-yl)-2-azaspiro[4.5]decane
B: N-Substitution on the Pyrrolidine Ring Introduce small alkyl (e.g., methyl, ethyl) or arylalkyl (e.g., benzyl) groups on the nitrogen atom.To probe for potential interactions in a nearby hydrophobic pocket and to modulate the overall lipophilicity and brain penetration of the compounds.N-Methyl-2-azaspiro[4.5]decane-3-carboxylic acid
C: Substitution on the Cyclohexane Ring Introduce substituents (e.g., hydroxyl, fluoro, methyl) at various positions (e.g., C7, C8, C9) of the cyclohexane ring.To explore the steric and electronic requirements of the binding site and to potentially enhance binding affinity or selectivity for different NMDA receptor subtypes.8-Hydroxy-2-azaspiro[4.5]decane-3-carboxylic acid
D: Stereochemistry Synthesize and separate the different stereoisomers of the parent compound and active analogs.The spirocyclic nature of the scaffold and the chiral center at C3 create multiple stereoisomers. It is highly likely that biological activity will be stereospecific.(3S)-2-Azaspiro[4.5]decane-3-carboxylic acid

Experimental Protocols for a Comprehensive SAR Evaluation

To elucidate the SAR of the proposed analogs, a multi-tiered screening approach is recommended, starting with in vitro binding and functional assays, followed by more complex cellular and potentially in vivo models for promising candidates.

Workflow for SAR Investigation

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Data Analysis & SAR A Series A: Carboxylic Acid Bioisosteres Binding Primary Screen: NMDA Receptor Binding Assay A->Binding B Series B: N-Substitution B->Binding C Series C: Cyclohexane Substitution C->Binding D Series D: Stereoisomers D->Binding Functional Secondary Screen: Functional Assay (Electrophysiology or Ca2+ Influx) Binding->Functional Active Compounds Selectivity Selectivity Profiling: Against other Glutamate Receptors (AMPA/Kainate) Functional->Selectivity SAR_Analysis SAR Analysis: Potency, Selectivity, and Physicochemical Properties Selectivity->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt NMDA_Receptor cluster_receptor NMDA Receptor Heterotetramer cluster_channel Ion Channel Pore cluster_ligands Ligands and Modulators GluN1_1 GluN1 Glycine/D-serine Binding Site GluN2_1 GluN2 Glutamate Binding Site GluN1_2 GluN1 Glycine/D-serine Binding Site GluN2_2 GluN2 Glutamate Binding Site Channel_Pore Mg2+ Block Site Channel Blocker Site (e.g., MK-801) Glutamate Glutamate (Agonist) or Competitive Antagonist (e.g., 2-Azaspiro[4.5]decane-3-carboxylic acid analog) Glutamate->GluN2_1 Binds to GluN2 Subunit Glycine Glycine (Co-agonist) Glycine->GluN1_1 Binds to GluN1 Subunit Channel_Blocker Non-competitive Antagonist (Channel Blocker) Channel_Blocker->Channel_Pore Blocks Channel

Caption: A simplified diagram of an NMDA receptor, highlighting the subunit composition and key binding sites.

Conclusion and Future Directions

The 2-azaspiro[4.5]decane scaffold holds significant promise for the development of novel CNS therapeutics. While the SAR of 2-Azaspiro[4.5]decane-3-carboxylic acid analogs is yet to be fully elucidated, this guide provides a robust framework for initiating such an investigation, with a specific focus on their potential as NMDA receptor antagonists. The proposed analogs and detailed experimental protocols offer a clear path for researchers to explore this exciting chemical space.

Future work should focus on the synthesis and evaluation of the proposed analog series. Promising compounds should be further characterized for their selectivity against other glutamate receptor subtypes (AMPA and kainate) and other CNS targets. In vivo studies in relevant animal models of neurological disorders will be crucial to validate the therapeutic potential of this novel class of compounds. The insights gained from such a systematic SAR study will be invaluable in the design of the next generation of CNS-active drugs based on the versatile 2-azaspiro[4.5]decane scaffold.

References

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). In Methods in Neurodegenerative Disease Drug Discovery. Humana Press. [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (n.d.). SpringerLink. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments. [Link]

  • Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core. (2003). The EMBO Journal. [Link]

  • Potencies and unblocking kinetic properties of antagonists at recombinant human NMDA receptors in a Xenopus oocytes model. (2015). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Structures of NMDA receptor antagonists used, or discussed, in this study. (n.d.). ResearchGate. [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. [Link]

  • The pharmacological specificity of N-methyl-D-aspartate receptors in rat cerebral cortex: correspondence between radioligand binding and electrophysiological measurements. (1988). British Journal of Pharmacology. [Link]

  • Domain organization and ligand-binding sites in NMDA receptors. (A) The... (n.d.). ResearchGate. [Link]

  • Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. (2018). Journal of Medicinal Chemistry. [Link]

  • Development of Radioligands for In Vivo Imaging of NMDA Receptors. (2016). Radiology Key. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). PubMed. [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (2018). ACS Medicinal Chemistry Letters. [Link]

  • NMDA-receptor Study Protocol. (2018). JoVE. [Link]

  • Inhibition by Riluzole of Electrophysiological Responses Mediated by Rat Kainate and NMDA Receptors Expressed in Xenopus Oocytes. (1995). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2023). International Journal of Molecular Sciences. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2023). MDPI. [Link]

  • Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats. (2003). Investigative Ophthalmology & Visual Science. [Link]

  • Xenopus Oocytes. (n.d.). NMI. [Link]

  • Experimental simulation protocols. Panels (A,B) illustrate NMDA... (n.d.). ResearchGate. [Link]

  • Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. (2011). ASSAY and Drug Development Technologies. [Link]

  • Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. (1996). Archiv der Pharmazie. [Link]

  • A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. (2017). Scientific Reports. [Link]

  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. (2017). Journal of Biomolecular Structure and Dynamics. [Link]

  • Advancements in the use of xenopus oocytes for modelling neurological disease for novel drug discovery. (2023). Expert Opinion on Drug Discovery. [Link]

  • Scheme showing the experimental protocols. Protocol (i). On days 1–5,... (n.d.). ResearchGate. [Link]

  • Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. (2000). Mechanisms of Ageing and Development. [Link]

  • A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic. (2017). Scientific Reports. [Link]

  • 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. (n.d.). PubChem. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. (n.d.). ResearchGate. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. (2020).
  • Spirocyclic Compounds from Aza- and Thia-Analogs of Dieckmann-Condensation of N- and S-Containing Diesters. (2006). Synthesis. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design ... (2023). Molecules. [Link]

  • 2-Azaspiro(4.5)decan-3-one. (n.d.). PubChem. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025). ChemRxiv. [Link]

  • SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES. (n.d.).
  • Aporphines: A privileged scaffold in CNS drug discovery. (2023). European Journal of Medicinal Chemistry. [Link]

Sources

In Vitro Validation of 2-Azaspiro[4.5]decane-3-carboxylic Acid: A Guide to Next-Generation Proline Surrogates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Assay Validation for 2-Azaspiro[4.5]decane-3-carboxylic Acid Activity Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary & Strategic Rationale

In the optimization of peptide therapeutics and peptidomimetics, 2-Azaspiro[4.5]decane-3-carboxylic acid (hereafter referred to as Spiro-Pro[4.5] ) represents a critical structural tool. Unlike natural L-Proline, which permits a degree of conformational flexibility and is susceptible to rapid cleavage by prolyl oligopeptidases, Spiro-Pro[4.5] introduces a bulky cyclohexane ring spiro-fused at the C4 position of the pyrrolidine core.

This guide validates the "activity" of Spiro-Pro[4.5] not as a receptor agonist per se, but as a functional structural modulator . Its primary activity is defined by two parameters:

  • Conformational Locking: The ability to enforce

    
    -turn or polyproline II (PPII) helix geometries.
    
  • Metabolic Shielding: The capacity to sterically hinder proteolytic enzymes, thereby extending the half-life of the parent molecule.

This document outlines the comparative performance of Spiro-Pro[4.5] against standard alternatives and details the in vitro validation protocols required to confirm its efficacy in your drug discovery pipeline.

Comparative Analysis: Spiro-Pro[4.5] vs. Alternatives

When selecting a constrained amino acid, the choice often lies between simple hydrophobicity (Proline), aromatic stacking (Tic), or steric bulk (Spiro-Pro). The following table contrasts Spiro-Pro[4.5] with its primary competitors in medicinal chemistry.

Table 1: Physicochemical & Functional Comparison
FeatureL-Proline (Native) Spiro-Pro[4.5] (Target) Tic (Tetrahydroisoquinoline) Oic (Octahydroindole)
Structure Type Monocyclic (Pyrrolidine)Spirocyclic (Pyrrolidine/Cyclohexane)Bicyclic (Fused Aromatic)Bicyclic (Fused Aliphatic)
Steric Bulk LowHigh (3D Spherical) High (Planar/Flat)Moderate
LogP Impact NeutralLipophilic (+) Lipophilic (++)Lipophilic (+)
Conf. Restriction Moderate (

fixed)
Severe (

restricted)
Severe (

restricted)
Moderate
Proteolytic Stability Low (Native substrate)High (Steric Shield) HighHigh
Primary Application Baseline ControlMetabolic Stability / Turn Induction

-stacking interactions
Hydrophobic core filling

Expert Insight: Choose Spiro-Pro[4.5] when you need to increase metabolic stability without introducing aromaticity (which can sometimes lead to non-specific protein binding or toxicity issues associated with Tic).

Mechanistic Validation: The "Spiro-Shield" Effect

To understand why we validate this molecule through stability assays, we must visualize the mechanism. The spiro-fused cyclohexane ring acts as a "molecular bumper," preventing the catalytic triad of proteases (like DPP-IV or Prolyl Oligopeptidase) from accessing the amide bond.

SpiroShieldMechanism Substrate Peptide Substrate (Xaa-Pro) NativePro Native Proline (Accessible Bond) Substrate->NativePro Contains SpiroPro Spiro-Pro[4.5] (Steric Blockade) Substrate->SpiroPro Substituted with Enzyme Protease (e.g., DPP-IV) Hydrolysis Rapid Hydrolysis (Inactive Peptide) Enzyme->Hydrolysis Cleavage NativePro->Enzyme Fits Active Site SpiroPro->Enzyme Steric Clash Stable Intact Peptide (Sustained Activity) SpiroPro->Stable Resists Entry

Figure 1: Mechanism of Action. The spirocyclic bulk prevents the protease active site from engaging the peptide bond, resulting in enhanced metabolic stability.

Experimental Protocols for Validation

To validate the "activity" of Spiro-Pro[4.5], you must prove it outperforms L-Proline in stability while maintaining or enhancing binding affinity.

Protocol A: Microsomal Stability Assay (Metabolic Resistance)

This is the gold-standard assay to validate the utility of Spiro-Pro[4.5] as a building block for drug-like properties.

Objective: Determine the intrinsic clearance (


) of a model peptide containing Spiro-Pro[4.5] vs. Native Proline.

Materials:

  • Test Compound: A model tripeptide (e.g., Phe-SpiroPro-Lys) and its control (Phe-Pro-Lys).

  • Matrix: Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system.

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-Incubation: Spiking test compounds (1 µM final conc) into the mixture. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction. (Include a "No NADPH" control to rule out chemical instability).

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Processing: Centrifuge (4000 rpm, 20 min) to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Validation Criteria:

  • Success: The Spiro-Pro[4.5] analog should exhibit a

    
    
    
    
    
    2-fold higher than the Proline control.
  • Failure: If stability is identical, the spiro-ring is not providing sufficient steric shielding for that specific cleavage site.

Protocol B: Comparative Conformational Analysis (Circular Dichroism)

Activity in peptidomimetics often depends on the molecule's ability to force a specific shape (e.g., a


-turn) that fits a receptor.

Objective: Validate that Spiro-Pro[4.5] induces a stable secondary structure.

Methodology:

  • Synthesis: Prepare a pentapeptide model designed to fold (e.g., Ac-Ala-Xaa-Ala-Lys-NH2).

  • Solvent: Dissolve in Phosphate Buffer (pH 7) and TFE (Trifluoroethanol) titrations (0% to 50%).

  • Measurement: Record CD spectra (190–250 nm) at 25°C.

  • Analysis:

    • Polyproline II (PPII): Look for a strong negative band at ~200 nm and a weak positive band at ~225 nm.

    • 
      -Turn:  Look for minima at 205 nm (Type I) or 220 nm (Type II).
      
  • Comparison: Compare the Molar Ellipticity (

    
    ) of the Spiro-variant vs. the Pro-variant. A deeper minimum indicates a more rigid, populated conformational state.
    

Workflow Visualization

The following diagram illustrates the decision matrix for validating this compound in a drug discovery campaign.

ValidationWorkflow Start Start: Spiro-Pro[4.5] Candidate QC QC: Purity & Identity (H-NMR, LC-MS) Start->QC Design Design Model Peptide (Xaa-SpiroPro-Yaa) QC->Design Split Design->Split Assay1 Assay 1: Metabolic Stability (Microsomes/Plasma) Split->Assay1 Assay2 Assay 2: Conformational Analysis (CD Spec/NMR) Split->Assay2 Result1 Outcome: t1/2 Extension? Assay1->Result1 Result2 Outcome: Turn Induction? Assay2->Result2 Decision Decision Gate Result1->Decision Result2->Decision Proceed Advance to Bioactivity (Receptor Binding) Decision->Proceed High Stability + Rigid Redesign Redesign Scaffold Decision->Redesign No Advantage

Figure 2: Validation Workflow. A logical progression from QC to functional assays ensures resources are only allocated to promising spiro-analogs.

References

  • Grygorenko, O. O., et al. (2020). "Spirocyclic Amino Acids: Synthesis and Applications in Medicinal Chemistry." European Journal of Organic Chemistry.[1]

  • Wieske, L., et al. (2024). "Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks with Gamma-Spiro Conjunction." ChemRxiv.

  • Fleischhacker, W., et al. (1996). "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.

  • PubChem. (2025).[2] "2-Azaspiro[4.5]decane-3-carboxylic acid Compound Summary." National Library of Medicine.

  • SpiroChem. (2024). "SpiroKits™: Constrained N-Boc amino acids for Drug Discovery." SpiroChem Product Guide.

Sources

A Guide to Comparing the Biological Effects of 2-Azaspiro[4.5]decane-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The principle of stereochemistry is a cornerstone of pharmacology and drug development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive framework for comparing the biological effects of the enantiomers of 2-Azaspiro[4.5]decane-3-carboxylic acid, a spirocyclic amino acid analog. While specific experimental data for this compound is not publicly available, this document outlines the essential experimental workflows and theoretical considerations for such an investigation, drawing upon established methodologies for similar spirocyclic compounds.

Introduction: The Significance of Chirality in Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, are of growing interest in medicinal chemistry due to their rigid, three-dimensional structures. This rigidity can lead to higher receptor affinity and selectivity compared to more flexible molecules. The azaspiro[4.5]decane core is found in a variety of biologically active compounds. For instance, derivatives of this scaffold have been investigated as GABA uptake inhibitors, muscarinic cholinergic agonists, and opioid receptor modulators.[1][2][3]

The introduction of a chiral center, as in 2-Azaspiro[4.5]decane-3-carboxylic acid, necessitates the separate evaluation of its enantiomers. It is well-established that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, a thorough comparison of the biological activities of the (R)- and (S)-enantiomers is a critical step in the drug discovery and development process.

Experimental Roadmap for Enantiomer Comparison

The following sections detail a hypothetical, yet standard, experimental workflow for the comprehensive comparison of the biological effects of the enantiomers of 2-Azaspiro[4.5]decane-3-carboxylic acid.

Enantiomer Separation and Characterization

The first crucial step is to obtain the individual enantiomers in high purity.

Protocol 1: Chiral Chromatography for Enantiomer Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of amino acids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive to improve peak shape and resolution.

  • Scale-up: Once analytical separation is achieved, scale up the method to preparative or semi-preparative HPLC to isolate sufficient quantities of each enantiomer for biological testing.

  • Purity and Identity Confirmation:

    • Determine the enantiomeric excess (ee) of the separated fractions using the analytical chiral HPLC method. An ee of >99% is desirable.

    • Confirm the chemical identity and purity of each enantiomer using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

    • Determine the absolute configuration ((R) or (S)) using techniques like X-ray crystallography or by comparison to a stereochemically defined standard.

G cluster_0 Enantiomer Resolution & Characterization racemate Racemic 2-Azaspiro[4.5]decane-3-carboxylic acid chiral_hplc Chiral HPLC Separation racemate->chiral_hplc enantiomer_S (S)-Enantiomer chiral_hplc->enantiomer_S enantiomer_R (R)-Enantiomer chiral_hplc->enantiomer_R analysis_S Purity & Structural Analysis (NMR, MS, ee) enantiomer_S->analysis_S analysis_R Purity & Structural Analysis (NMR, MS, ee) enantiomer_R->analysis_R

Caption: Workflow for the separation and analysis of enantiomers.

In Vitro Biological Evaluation

Based on the activities of structurally related azaspiro[4.5]decane derivatives, initial in vitro screening should focus on targets within the central nervous system.

2.2.1. Receptor Binding Assays

Protocol 2: Radioligand Binding Assay

  • Target Selection: Based on structural similarity to known ligands, prioritize targets such as GABA transporters (GATs), muscarinic acetylcholine receptors (M1-M5), and opioid receptors (μ, δ, κ).[1][2][3]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.

  • Assay Conditions: Incubate the membrane preparation with a specific radioligand for the target receptor in the presence of increasing concentrations of each enantiomer.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the inhibitory concentration (IC₅₀) for each enantiomer, which is the concentration required to inhibit 50% of the specific binding of the radioligand. Calculate the inhibition constant (Ki) to estimate the affinity of the enantiomers for the receptor.

Table 1: Hypothetical Receptor Binding Affinity Data

EnantiomerTarget ReceptorKᵢ (nM)
(R)-EnantiomerGABA Transporter 1 (GAT1)50
(S)-EnantiomerGABA Transporter 1 (GAT1)850
(R)-EnantiomerM₁ Muscarinic Receptor>10,000
(S)-EnantiomerM₁ Muscarinic Receptor>10,000
(R)-Enantiomerμ-Opioid Receptor1200
(S)-Enantiomerμ-Opioid Receptor950

2.2.2. Functional Assays

Functional assays are essential to determine whether the enantiomers act as agonists, antagonists, or allosteric modulators.

Protocol 3: GABA Uptake Assay

  • Cell Culture: Use primary neuronal cultures or cell lines stably expressing the GABA transporter of interest (e.g., GAT1).

  • Assay Procedure: Pre-incubate the cells with varying concentrations of each enantiomer.

  • Initiate Uptake: Add ³H-GABA to the cells and incubate for a short period.

  • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

  • Quantification: Measure the amount of ³H-GABA taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of GABA uptake for each enantiomer.

G cluster_1 In Vitro Evaluation start_vitro Purified Enantiomers binding_assay Receptor Binding Assays (e.g., GATs, Muscarinic, Opioid) start_vitro->binding_assay functional_assay Functional Assays (e.g., GABA Uptake) binding_assay->functional_assay adme_tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) functional_assay->adme_tox

Caption: In vitro testing cascade for enantiomer profiling.

In Vivo Pharmacological Assessment

Promising enantiomers identified in vitro should be advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a whole-animal system.

Protocol 4: Animal Model of Seizures (for GABAergic activity)

  • Animal Model: Use a chemically induced seizure model, such as the pentylenetetrazol (PTZ) or maximal electroshock (MES) test in rodents.

  • Drug Administration: Administer each enantiomer at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Observation: Observe the animals for the onset and severity of seizures.

  • Data Collection: Record parameters such as the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures.

  • Data Analysis: Determine the effective dose (ED₅₀) for each enantiomer.

Preliminary ADME/Tox Profiling

An early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial.

Table 2: Example Parameters for Preliminary ADME/Tox Profiling

ParameterAssay(R)-Enantiomer(S)-Enantiomer
Metabolic Stability Liver Microsomal Stability (t½, min)4515
Permeability Caco-2 Permeability (Papp, 10⁻⁶ cm/s)5.24.8
Cytotoxicity HepG2 Cell Viability (IC₅₀, µM)>10085
Plasma Protein Binding Equilibrium Dialysis (%)6062

Data Interpretation and Decision Making

The collective data from these studies will form a comprehensive profile for each enantiomer. Key aspects to compare include:

  • Potency and Efficacy: A significant difference in the Kᵢ, IC₅₀, or ED₅₀ values between the enantiomers would indicate stereoselective activity.

  • Selectivity: Assess the binding profile across multiple receptors to determine if one enantiomer is more selective for the desired target.

  • Pharmacokinetic Profile: Differences in metabolic stability or permeability can lead to different in vivo exposures and durations of action.

  • Safety Profile: One enantiomer may exhibit greater cytotoxicity or other adverse effects.

The ideal outcome is the identification of a single enantiomer (the eutomer) that possesses the desired pharmacological activity with a favorable ADME/Tox profile, while the other enantiomer (the distomer) is significantly less active and devoid of toxicity.

Conclusion

While direct experimental data on the biological effects of the enantiomers of 2-Azaspiro[4.5]decane-3-carboxylic acid is currently lacking, this guide provides a robust, scientifically-grounded framework for their investigation. By systematically evaluating each enantiomer through a cascade of in vitro and in vivo assays, researchers can elucidate their distinct pharmacological profiles. This rigorous approach is fundamental to advancing our understanding of this chemical scaffold and is a prerequisite for the development of safe and effective new therapeutic agents.

References

  • Fleischhacker, W., Lauritz, S., Urban, E., Baumann, P., & Bittiger, H. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie, 329(3), 149-154. [Link]

  • Li, J., Duan, X. Y., Feng, Y., & Qi, J. (2022). Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S., Hadley, M. S., Hatcher, J., ... & Wyman, P. (1991). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of medicinal chemistry, 34(9), 2726-2735. [Link]

  • Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., ... & Williams, M. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of medicinal chemistry, 32(6), 1259-1265. [Link]

Sources

A Comparative Guide to Peptide Conformation: 2-Azaspiro[4.5]decane-3-carboxylic acid versus Proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide science, the conformational rigidity of amino acid residues is a critical determinant of secondary structure, biological activity, and therapeutic potential. Proline, with its unique cyclic side chain, has long been a cornerstone for inducing turns and stabilizing specific peptide geometries. However, the quest for novel peptide-based therapeutics with enhanced properties has spurred the exploration of proline analogues that offer more refined control over peptide architecture. This guide provides a detailed comparison between the well-established proline and a promising synthetic analogue, 2-Azaspiro[4.5]decane-3-carboxylic acid, from the perspective of their influence on peptide conformation.

Proline: The Natural Conformational Switch

Proline's distinctive five-membered pyrrolidine ring, which incorporates the backbone nitrogen, imposes significant constraints on the peptide backbone. This structural feature restricts the Ramachandran space available to the preceding residue and influences the cis/trans isomerization of the peptidyl-prolyl bond, a key element in protein folding and function.[1][2][3][4][5][6] The trans conformation is generally favored, but the energy barrier to the cis conformation is lower than for other amino acid residues, allowing proline to act as a "conformational switch."[5][7] This switching is crucial for the formation of β-turns, polyproline helices, and for mediating protein-protein interactions.[3][6][8]

Key Conformational Characteristics of Proline:

  • Restricted Phi (φ) Angle: The cyclic nature of proline restricts the φ torsion angle to a narrow range, typically around -60° to -75°.[4]

  • Cis/Trans Isomerization: The peptidyl-prolyl bond can exist in both cis and trans conformations, with the equilibrium being influenced by neighboring residues, solvent polarity, and pH.[1][2][7]

  • Induction of Turns: Proline is frequently found in β-turns, where it often occupies the i+1 position, facilitating a sharp reversal of the peptide chain.[9]

  • Polyproline Helices: Sequences of multiple proline residues can adopt a unique helical structure known as a polyproline II (PPII) helix, which is important for various biological recognition events.[3][6]

2-Azaspiro[4.5]decane-3-carboxylic acid: A Novel Scaffold for Conformational Control

2-Azaspiro[4.5]decane-3-carboxylic acid represents a class of spirocyclic amino acids designed to impart even greater conformational rigidity than proline.[10][11] The spirocyclic system, where two rings share a single carbon atom, introduces a more defined three-dimensional structure. While direct experimental data comparing its conformational effects to proline in peptides is limited, we can infer its properties based on its structure and studies of related spirocyclic systems.

Anticipated Conformational Impact of 2-Azaspiro[4.5]decane-3-carboxylic acid:

  • Enhanced Rigidity: The spirocyclic scaffold is expected to further restrict the available conformational space compared to the monocyclic proline, potentially locking the peptide backbone into a more specific orientation.

  • Defined Turn Structures: Incorporation of this residue could lead to the formation of highly stable and well-defined turn structures, which is advantageous in the design of peptidomimetics targeting specific receptor-binding pockets.

  • Modulation of Physicochemical Properties: The larger, more lipophilic spirocyclic system can influence the solubility, metabolic stability, and cell permeability of peptides, properties that are critical for drug development.[10][11]

Comparative Analysis: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes the key conformational parameters and their anticipated differences.

FeatureProline2-Azaspiro[4.5]decane-3-carboxylic acid (Anticipated)
Backbone Rigidity High, due to the pyrrolidine ring.Very high, due to the spirocyclic system.
Phi (φ) Angle Range Restricted to approx. -60° to -75°.[4]Highly restricted to a narrower range than proline.
Cis/Trans Isomerism Readily interconverts, influenced by local environment.[1][7]Likely to have a strong preference for one isomer due to steric hindrance from the spirocyclic system.
Turn Induction Potent inducer of β-turns.Expected to be a very potent inducer of highly stable, specific turn types.
Structural Diversity Can participate in various secondary structures (β-turns, PPII helices).[3][6][12]May favor a more limited set of highly defined secondary structures.

Experimental Workflows for Conformational Analysis

A rigorous comparison of these two amino acids would involve the following experimental protocols:

Peptide Synthesis

Peptides incorporating either proline or 2-Azaspiro[4.5]decane-3-carboxylic acid would be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[13]

Workflow for Peptide Synthesis:

Resin Solid Support Resin Coupling Coupling Reagent Resin->Coupling 1. Coupling of first amino acid Fmoc_AA Fmoc-protected Amino Acid Fmoc_AA->Coupling Deprotection Deprotection Coupling->Deprotection 2. Repetitive Cycles Deprotection->Coupling Fmoc removal Cleavage Cleavage & Deprotection Deprotection->Cleavage 3. Final Deprotection Purification Purification (HPLC) Cleavage->Purification 4. Cleavage from resin Peptide Final Peptide Purification->Peptide 5. Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. 1D and 2D NMR experiments (COSY, TOCSY, NOESY, and ROESY) would be employed to assign proton resonances and identify through-space interactions, which are crucial for defining the peptide's conformation.[1][2][14] The presence and ratio of cis and trans isomers of the peptidyl-prolyl or peptidyl-azaspiro-decanoyl bond can be quantified from the relative intensities of distinct NMR signals.[1][2]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[15][16] Obtaining crystals of the synthesized peptides would allow for the precise determination of bond angles, torsion angles, and the overall molecular conformation, offering a static but highly detailed picture of the structural constraints imposed by each residue.

Workflow for X-ray Crystallography:

Peptide Purified Peptide Crystallization Crystallization Screening Peptide->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction X-ray Diffraction Crystal->Diffraction Data Diffraction Data Diffraction->Data Phasing Phase Determination Data->Phasing Model Model Building & Refinement Phasing->Model Structure Final 3D Structure Model->Structure

Caption: X-ray Crystallography Workflow.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide insights into the conformational landscape of peptides containing these residues. These computational methods can be used to predict the preferred conformations, estimate the energy barriers for conformational changes, and understand the non-covalent interactions that stabilize specific structures.

Implications for Drug Design and Development

The choice between proline and a constrained analogue like 2-Azaspiro[4.5]decane-3-carboxylic acid has significant implications for the design of peptide-based drugs:

  • Target Affinity and Selectivity: The more rigid conformation imposed by the spirocyclic system could lead to a higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

  • Metabolic Stability: The unnatural spirocyclic structure may confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Bioavailability: The increased lipophilicity of the spiro-amino acid may enhance the peptide's ability to cross cell membranes, although this needs to be balanced with aqueous solubility.

Conclusion

Proline remains a fundamental tool for controlling peptide conformation due to its unique structural constraints and its role as a natural conformational switch. However, the development of synthetic analogues like 2-Azaspiro[4.5]decane-3-carboxylic acid offers exciting new possibilities for fine-tuning peptide architecture. While further experimental studies are needed to fully elucidate the conformational effects of this novel amino acid, its inherent rigidity suggests it could be a powerful tool for designing next-generation peptide therapeutics with enhanced stability, affinity, and selectivity. Researchers and drug developers are encouraged to consider these advanced building blocks in their quest for innovative peptide-based medicines.

References

Sources

Safety Operating Guide

2-Azaspiro[4.5]decane-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of 2-Azaspiro[4.5]decane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Managing the Unknown

Hazard Identification and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is necessary. Based on the available data for analogous compounds, the following potential hazards should be anticipated:

  • Acute Toxicity (Oral): May be harmful if swallowed[1][2].

  • Skin Corrosion/Irritation: May cause skin irritation[1][2].

  • Serious Eye Damage/Irritation: May cause serious eye irritation[1][2].

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1].

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE when handling 2-Azaspiro[4.5]decane-3-carboxylic acid and its waste.

Body PartRequired PPESpecifications and Rationale
Eyes Safety GogglesMust be chemical splash-proof and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against potential splashes of the acidic compound[3][4].
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical[5].
Body Laboratory CoatA full-length lab coat should be worn to protect skin and personal clothing from contamination.
Respiratory Use in a Ventilated AreaAll handling of the solid compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation[5].

Spill Response Protocol

Accidental spills must be managed promptly and safely. The following is a step-by-step guide for spill cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Neutralize (if safe to do so): For spills of acidic solutions, once absorbed, cautiously neutralize with a weak base like sodium bicarbonate.

  • Collect and Dispose: Place all contaminated absorbent materials and any contaminated PPE into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle. Adherence to a structured disposal plan minimizes risks and ensures regulatory compliance.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization. Researchers are encouraged to:

  • Order only the necessary quantities of the chemical.

  • Optimize experimental designs to reduce the volume of waste generated[6][7].

  • Check with other labs to see if they have a use for any surplus, unadulterated chemical[7].

Step 2: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid 2-Azaspiro[4.5]decane-3-carboxylic acid waste in a dedicated, clearly labeled, and sealed container. This includes contaminated consumables like weighing paper and gloves.

  • Liquid Waste: Aqueous solutions of the compound should be collected in a separate, labeled container. Do not mix with other waste streams, especially bases or oxidizing agents.

  • Sharps Waste: Any chemically contaminated sharps (needles, broken glass) must be placed in a designated, puncture-resistant sharps container[8].

Step 3: Container Selection and Labeling

The integrity of waste containers is paramount for safe storage and transport.

  • Container Material: Use high-density polyethylene (HDPE) or glass containers for liquid waste, as acids can corrode metal over time[9]. Ensure the container has a secure, leak-proof cap.

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Azaspiro[4.5]decane-3-carboxylic acid"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • The primary hazards (e.g., "Corrosive," "Irritant")

Step 4: Storage of Waste

Waste must be stored safely pending collection by a licensed disposal contractor.

  • Location: Store waste in a designated satellite accumulation area within the laboratory[7].

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.

  • Segregation: Ensure the waste is stored away from incompatible materials, particularly bases and oxidizing agents.

Step 5: Arranging for Disposal

Under no circumstances should 2-Azaspiro[4.5]decane-3-carboxylic acid or its solutions be disposed of down the drain[7][10].

  • Contact Professionals: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor[8][11].

  • Provide Information: Be prepared to provide the waste manifest, including the chemical name and any known hazard information, to the disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Azaspiro[4.5]decane-3-carboxylic acid.

DisposalWorkflow Disposal Workflow for 2-Azaspiro[4.5]decane-3-carboxylic acid Start Waste Generation Assess Hazard Assessment (Treat as Hazardous) Start->Assess PPE Wear Appropriate PPE Assess->PPE Segregate Segregate Waste (Solid, Liquid, Sharps) PPE->Segregate Container Use Labeled, Compatible Waste Containers Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store Disposal Arrange for Professional Hazardous Waste Disposal Store->Disposal End Proper Disposal Disposal->End

Caption: Disposal Workflow Diagram

References

  • Hazardous Waste Disposal Guide - Research Safety. (2023, February 27).
  • Properly Managing Chemical Waste in Labor
  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
  • (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid. ChemScene.
  • 2-(TERT-BUTOXYCARBONYL)-2-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID. Fluorochem.
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University.
  • How to Dispose of Acetic Acid. Lab Alley. (2025, February 1).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. (2003, February 15).
  • 2,8-Diazaspiro[4.5]decane-4-carboxylic acid Properties. CompTox Chemicals Dashboard, EPA.
  • 2-Azaspiro(4.5)decan-3-one. PubChem.
  • 2-Azaspiro(4.5)decane. PubChem.
  • 2-Azaspiro[4.5]decane hydrochloride. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane. Fisher Scientific. (2023, September 22).
  • 2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. PubChemLite.
  • CAS RN 2344681-38-3 | 2-Oxaspiro[4.5]decane-3-carboxylic acid. Hoffman Fine Chemicals.
  • Proper disposal of chemicals. Sciencemadness Wiki. (2025, August 20).
  • Safety Data Sheet - AGS (Dicarboxylic acids mixture). BASF. (2025, December 1).
  • Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus. Cornell University.
  • SAFETY DATA SHEET - 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Fisher Scientific. (2025, December 26).
  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. College of Southern Nevada. (2024, August 9).
  • Safety Data Sheet - 8-Oxa-2-azaspiro[4.5]decane. Angene Chemical. (2021, May 1).
  • JQ-4771 - Safety Data Sheet. Combi-Blocks, Inc. (2023, June 10).

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Azaspiro[4.5]decane-3-carboxylic acid

[1]

Executive Summary & Risk Context

2-Azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic amino acid scaffold frequently employed in the synthesis of peptide mimetics and HCV inhibitors. While often classified under "General Warning" categories in Safety Data Sheets (SDS), its role as a pharmaceutical intermediate requires a "Presumed Bioactive" handling protocol.

The Core Hazard: Beyond standard irritation (Skin/Eye/Respiratory), the primary logistical hazard with spirocyclic amino acids is their physical form. They often exist as low-density, electrostatic powders . This increases the risk of aerosolization during weighing, leading to inadvertent inhalation or bench contamination.

Immediate Action Required:

  • Respiratory: Use a fume hood for all open handling.

  • Dermal: Nitrile gloves (minimum 0.11 mm) are required; double-gloving is mandatory when solvating in DMSO or DMF.

  • Static Control: Use anti-static weighing boats to prevent powder scattering.

Hazard Identification & Risk Assessment

Based on GHS Classifications for Spirocyclic Amino Acid Derivatives (H315, H319, H335)

Hazard ClassCodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact with powder causes dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]Fine dust is easily trapped under contact lenses.
STOT SE 3 H335 May cause respiratory irritation.[1][2][3]Inhalation of dust triggers mucosal inflammation.
Acute Toxicity H302 Harmful if swallowed.[2][5]Treat as bioactive: Ingestion via hand-to-mouth transfer must be blocked.

PPE Selection Matrix

Designed for protection against solid powder and organic solutions.

PPE ComponentSpecificationRationale (The "Why")
Hand Protection (Solid) Nitrile (0.11 mm / 4 mil) Sufficient for dry powder handling. Latex is discouraged due to protein allergy risks often found in bio-labs.
Hand Protection (Solution) Double Nitrile or Laminate If dissolved in DMSO/DMF , these solvents penetrate standard nitrile quickly, carrying the solute through the skin.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are insufficient for fine powders that float in air currents. Goggles seal the eyes from dust.[6]
Respiratory Fume Hood (Primary) Engineering controls supersede PPE. If hood is unavailable, N95/P100 respirator is mandatory.
Body Protection Tyvek® Sleeves + Lab Coat Cotton lab coats trap dust in fibers. Tyvek sleeves prevent wrist exposure between glove and coat cuff.

Operational Protocols: The "Self-Validating" Workflow

Protocol A: Anti-Static Weighing Procedure

Spiro-compounds are prone to static charge buildup, causing "jumping powder" events.

  • Environment: Place the balance inside the chemical fume hood.

  • Ionization: If available, pass the spatula and weighing boat through a static gate or use an ionizing air blower.

  • Transfer:

    • Do NOT use metal spatulas if the powder is highly charged (use PTFE-coated).

    • Technique: Tap the spatula against the side of the boat, not the powder pile, to release material.

  • Validation: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing. If the tissue shows residue, your transfer technique failed (containment breach).

Protocol B: Solubilization & Reaction Setup

Most exposure accidents occur during the transition from solid to liquid.

  • Solvent Choice: Common solvents: Water (for salts), Methanol, DMSO.

  • The "Double-Glove" Rule:

    • Layer 1 (Inner): Standard Nitrile (4 mil).

    • Layer 2 (Outer): Long-cuff Nitrile or Laminate.

    • Reasoning: If you spill DMSO containing the compound on your outer glove, you can strip it immediately without exposing skin.

  • Visual Check: Inspect the solution for clarity. Turbidity suggests incomplete dissolution, which can lead to inconsistent dosing and "crashing out" during transfer.

Visualized Workflows (Graphviz)

Diagram 1: Exposure Control Logic

This logic gate determines the necessary level of containment based on the activity.

ExposureControlStartStart: Handling 2-Azaspiro[4.5]decane-3-carboxylic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidDryLiquidSolution (Dissolved)StateCheck->LiquidWetActionSolidRisk: Dust Inhalation & StaticReq: Fume Hood + Goggles + Anti-Static BoatSolid->ActionSolidActionLiquidRisk: Dermal AbsorptionReq: Double Nitrile Gloves + Splash GuardLiquid->ActionLiquidValidationValidation: Wipe Test / UV CheckActionSolid->ValidationActionLiquid->Validation

Caption: Decision matrix for PPE selection based on physical state (Solid vs. Liquid).

Diagram 2: Emergency Spill Response

A strict, linear protocol to prevent area contamination.

SpillResponseSpillSpill DetectedIdentifyIdentify State:Powder vs. LiquidSpill->IdentifyPowderPowder SpillIdentify->PowderLiquidLiquid SpillIdentify->LiquidCleanPowder1. Cover with wet paper towel (dampen dust)2. Wipe inward3. Do NOT sweep (aerosol risk)Powder->CleanPowderCleanLiquid1. Cover with absorbent pads2. Neutralize if acidic3. Double bag wasteLiquid->CleanLiquidDisposalDisposal:Label as 'Hazardous Organic Waste'CleanPowder->DisposalCleanLiquid->Disposal

Caption: Step-by-step spill response emphasizing dust suppression for solids.

Disposal & Decontamination

Do not treat this compound as general trash. It is a chemical intermediate with potential biological activity.

  • Solid Waste: Collect all weighing boats, contaminated gloves, and paper towels in a dedicated solid waste bag labeled "Hazardous Organic Debris."

  • Liquid Waste: Dispose of solutions in the "Organic Non-Halogenated" stream (unless dissolved in DCM/Chloroform, then "Halogenated").

  • Glassware: Triple rinse with Acetone or Methanol inside the fume hood before moving to the wash station. The rinseate must go to liquid waste.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

(Note: Specific SDS data for novel spiro-compounds is often derived from analogous structures like 1-Azaspiro[4.5]decane or general amino acid handling protocols as cited in Prudent Practices.)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.